Product packaging for Azido-PEG2-CH2CO2H(Cat. No.:)

Azido-PEG2-CH2CO2H

Numéro de catalogue: B1666424
Poids moléculaire: 189.17 g/mol
Clé InChI: OCIIYNXOTJRSHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azido-PEG2-CH2CO2H is a PEG derivative containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3O4 B1666424 Azido-PEG2-CH2CO2H

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4/c7-9-8-1-2-12-3-4-13-5-6(10)11/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIIYNXOTJRSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Azido-PEG2-CH2CO2H: A Core Moiety in Modern Bioconjugation and Drug Discovery

This guide provides an in-depth exploration of 1-Azido-3,6-dioxaoctanoic acid, systematically referred to as this compound. We will dissect its molecular architecture, explore its reactivity, and provide field-proven insights into its application as a cornerstone in bioconjugation, click chemistry, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Molecular Profile and Physicochemical Properties

This compound is a heterobifunctional linker molecule. Its structure is defined by two key reactive termini separated by a hydrophilic diethylene glycol (PEG2) spacer. The terminal azide group (-N₃) is a versatile handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The terminal carboxylic acid (-COOH) provides a classic anchor point for covalent linkage to primary amines on biomolecules via amide bond formation.

The PEG2 spacer is not merely a passive linker; it imparts critical physicochemical properties. Its hydrophilicity enhances the aqueous solubility of the molecule and any conjugate it is incorporated into, which is often a significant challenge in drug development and biological assays. This spacer also provides flexibility and mitigates steric hindrance between the conjugated partners.

Table 1: Physicochemical and Technical Data for this compound

PropertyValueSource(s)
Systematic Name 2-(2-(2-Azidoethoxy)ethoxy)acetic acidBroadpharm
Synonyms 1-Azido-3,6-dioxaoctanoic acidBroadpharm
Molecular Formula C₆H₁₁N₃O₄Broadpharm, MilliporeSigma
Molecular Weight 189.17 g/mol Broadpharm, MilliporeSigma
CAS Number 865293-93-6MilliporeSigma
Appearance Colorless to pale yellow oilBroadpharm
Purity Typically ≥95% (by NMR and LC-MS)Broadpharm
Solubility Soluble in water, DMSO, DMF, MethanolBroadpharm
Storage Store at -20°C, protect from lightBroadpharm, MilliporeSigma

Core Applications & Mechanistic Insights

The utility of this compound stems from its dual-handle structure, allowing for sequential or orthogonal conjugation strategies. This makes it a powerful tool for constructing complex molecular architectures.

Role as a Heterobifunctional Linker

The molecule's primary function is to bridge two different molecular entities. The carboxylic acid is typically the first point of attachment. It can be "activated" to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., the side chain of lysine residues in proteins) to form a stable amide bond. Once this first conjugation is complete, the azide terminus is available for a subsequent, highly specific reaction.

G cluster_0 Step 1: Carboxylic Acid Activation & Amine Coupling cluster_1 Step 2: Azide-Alkyne Click Chemistry linker_start Azido-PEG2-COOH activator EDC / NHS linker_start->activator linker_activated Azido-PEG2-NHS Ester (Active Intermediate) activator->linker_activated Activation biomolecule Biomolecule-NH₂ (e.g., Protein) linker_activated->biomolecule conjugate1 Azido-PEG2-CO-Biomolecule biomolecule->conjugate1 Amide Bond Formation conjugate1_ref Azido-PEG2-CO-Biomolecule final_conjugate Final Bioconjugate catalyst Cu(I) Catalyst conjugate1_ref->catalyst alkyne_molecule Alkyne-tagged Molecule (e.g., Fluorophore, Drug) alkyne_molecule->catalyst catalyst->final_conjugate Triazole Ring Formation

Fig. 1: Two-step bioconjugation workflow using this compound.
The Power of Click Chemistry: The Azide Handle

The azide group is relatively inert to common biological nucleophiles, making it an ideal bioorthogonal handle. Its true power is unleashed in the context of click chemistry. The CuAAC reaction between an azide and a terminal alkyne is exceptionally efficient, specific, and high-yielding, proceeding under mild, aqueous conditions compatible with sensitive biological systems. This reaction forms a highly stable triazole ring, covalently linking the two partners.

This specificity allows researchers to "click" on a second molecule of interest (e.g., a fluorescent dye, a drug payload, or another protein) onto the azide-functionalized biomolecule with minimal side reactions or purification challenges.

Application in PROTAC Development

This compound is a valuable building block for synthesizing Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal system to eliminate specific disease-causing proteins. A typical PROTAC consists of three parts: a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects them.

This linker is not just a spacer; its length, flexibility, and chemical nature are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound provides a synthetically convenient and effective scaffold for constructing the linker portion of a PROTAC, allowing for modular assembly via its two distinct reactive handles.

G cluster_protac PROTAC Molecule Assembly cluster_action Mechanism of Action poi_ligand Warhead (Binds Target Protein) linker This compound (Linker Building Block) poi_ligand->linker Attach via Carboxylic Acid e3_ligand E3 Ligase Ligand linker->e3_ligand Attach via Azide (Click) protac Assembled PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary degradation Proteasomal Degradation ternary->degradation Ubiquitination

Fig. 2: Logical flow of PROTAC assembly and its cellular mechanism.

Experimental Protocol: Amine Conjugation via NHS Ester

This protocol describes a self-validating system for the conjugation of this compound to a primary amine-containing molecule, such as a protein or an amine-modified oligonucleotide.

Materials
  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing biomolecule (e.g., Protein > 1 mg/mL)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4. Crucially, avoid amine-containing buffers like Tris, as they will compete in the reaction.

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification.

Step-by-Step Methodology

Step 1: Activation of Carboxylic Acid

  • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 100 mM.

  • In a microfuge tube, combine a 20-fold molar excess of the linker with a 25-fold molar excess of both EDC and NHS relative to the amount of biomolecule to be conjugated.

  • Causality: EDC is a zero-length crosslinker that activates the carboxyl group, making it susceptible to nucleophilic attack. NHS is added to react with the activated carboxyl, forming a semi-stable NHS ester. This intermediate is less prone to hydrolysis in aqueous buffer than the EDC-activated acid, increasing the efficiency of the subsequent reaction with the amine.

  • Incubate this activation mixture for 15-30 minutes at room temperature.

Step 2: Conjugation to Amine-Containing Biomolecule

  • Immediately add the activated Azido-PEG2-NHS ester mixture to your biomolecule solution (in amine-free buffer).

  • The reaction volume should be kept minimal to ensure high reactant concentrations.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle shaking.

  • Causality: The primary amine on the biomolecule attacks the NHS ester, displacing the NHS group and forming a stable, covalent amide bond.

Step 3: Quenching and Purification

  • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM. Incubate for 15 minutes.

  • Causality: The excess primary amines in the Tris buffer will react with and "quench" any remaining unreacted NHS-ester, preventing non-specific modifications in subsequent steps.

  • Remove the excess, unreacted linker and byproducts (e.g., EDC, NHS, Tris) by running the reaction mixture through a desalting column or via dialysis against PBS.

Step 4: Validation (Self-Validating System)

  • The success of the conjugation can be validated by downstream applications. For example, the newly installed azide can be reacted with an alkyne-fluorophore via a CuAAC reaction. A successful conjugation will result in a fluorescently labeled biomolecule, which can be confirmed by techniques like SDS-PAGE with fluorescence imaging or mass spectrometry.

Handling and Storage

  • Handling: Azides can be energetic compounds. While this molecule is generally stable, avoid exposure to strong reducing agents, strong acids, or excessive heat. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: For long-term stability, the compound should be stored at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Conclusion

This compound is more than a simple linker; it is a versatile and enabling tool for chemical biology and drug discovery. Its heterobifunctional nature, combined with the biocompatible PEG spacer, provides a robust and reliable method for constructing complex bioconjugates. The orthogonality of its reactive handles allows for precise, controlled assembly of molecules, a feature that is particularly critical in the modular design of advanced therapeutics like PROTACs. Understanding the causality behind its activation and reaction mechanisms is key to leveraging its full potential in the laboratory.

An In-depth Technical Guide to Azido-PEG2-CH2CO2H: A Versatile Heterobifunctional Linker in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Azido-PEG2-CH2CO2H. We will delve into its core chemical principles, strategic applications, and the validated protocols essential for its successful implementation in the laboratory. The narrative is structured to provide not just procedural steps, but the causal, field-proven insights that underpin expert experimental design.

Introduction: The Strategic Value of a Precisely Engineered Linker

In the landscape of advanced therapeutics and diagnostics, the ability to covalently link distinct molecular entities with precision and stability is paramount. Heterobifunctional linkers are the linchpins of this capability, enabling the construction of complex architectures like Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles.[1][2] this compound, also known as 8-Azido-3,6-dioxaoctanoic acid, has emerged as a particularly valuable tool in this context.[3]

It is a monodisperse, or discrete, polyethylene glycol (dPEG®) linker, meaning it has a precise, single chemical structure with an exact molecular weight, unlike polydisperse polymers which are a mixture of different chain lengths.[4] This linker is defined by its two distinct, terminally located functional groups: an azide (-N₃) and a carboxylic acid (-COOH), separated by a two-unit ethylene glycol spacer. This specific architecture provides a powerful and versatile platform for sequential or orthogonal bioconjugation strategies. The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and any conjugate it is incorporated into, a critical feature for improving the pharmacokinetic properties of biotherapeutics.[5][6][7]

Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step toward leveraging its full potential.

Chemical Structure

The structure is elegantly simple, yet highly functional. The short PEG chain provides spatial separation between the conjugated molecules, mitigating potential steric hindrance, while its hydrophilic nature counters the hydrophobicity often associated with small molecule drugs or dyes.[8]

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this linker provides a quick reference for experimental planning.

PropertyValueReference
Chemical Name 8-Azido-3,6-dioxaoctanoic acid[3]
CAS Number 882518-90-3[9]
Molecular Formula C₆H₁₁N₃O₄[3][10]
Molecular Weight 189.17 g/mol [3]
Appearance Colorless Oil[11]
Solubility Soluble in water and most organic solvents[6][12]

The Functional Ends: A Tale of Two Chemistries

The power of this compound lies in the orthogonal reactivity of its two terminal groups. This allows for a controlled, stepwise approach to building complex molecular conjugates.

The Carboxylic Acid Terminus: Amine Coupling

The carboxylic acid group provides a robust handle for conjugation to primary amines, such as those on the side chains of lysine residues or the N-terminus of proteins and peptides.[13] This reaction is not spontaneous; the carboxyl group must first be activated to create a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

Causality Behind the Choice: The most common and reliable method for this activation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[14][15] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the starting carboxylate. The inclusion of NHS intercepts this unstable intermediate to form a more stable NHS ester. This semi-stable ester then reacts efficiently with primary amines to form a strong, stable amide bond, releasing NHS as a byproduct.[16] This two-step, one-pot reaction provides higher yields and greater control compared to using EDC alone.

G cluster_activation Activation Phase cluster_conjugation Conjugation Phase cluster_purification Purification Linker This compound EDC_NHS Add EDC and NHS (Activation Buffer, pH 4.5-6.0) Linker->EDC_NHS 1. ActivatedLinker Azido-PEG2-CH2CO2-NHS (Reactive NHS Ester) EDC_NHS->ActivatedLinker 2. Forms active ester Reaction Mix and Incubate (Reaction Buffer, pH 7.2-7.5) ActivatedLinker->Reaction 4. Protein Protein with Primary Amines (e.g., Lysine, N-terminus) Protein->Reaction 3. Conjugate Azide-Functionalized Protein Reaction->Conjugate 5. Forms stable amide bond Purify Size-Exclusion Chromatography or Dialysis Conjugate->Purify 6. FinalProduct Purified Azide-Protein Conjugate Purify->FinalProduct 7.

Caption: Workflow for conjugating this compound to a protein.

Protocol 1: Protein Conjugation via Amine Coupling

This protocol is a self-validating system. Successful conjugation can be confirmed by techniques like SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

  • Reagent Preparation:

    • Equilibrate the protein of interest into an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0 for activation).

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in the same activation buffer or water immediately before use.

    • Dissolve this compound in an organic solvent like DMSO or DMF to a high concentration (e.g., 100 mM).

  • Activation of Carboxylic Acid:

    • To the this compound solution, add a 1.5-fold molar excess of both EDC and Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to Protein:

    • Adjust the pH of the protein solution to 7.2-7.5 using a reaction buffer like PBS. The slightly basic pH deprotonates the primary amines, increasing their nucleophilicity.

    • Add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of linker over protein is a common starting point, but this should be optimized for your specific protein.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • (Optional but recommended) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted linker.

    • Remove excess linker and byproducts using size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.[17]

The Azide Terminus: The Power of Click Chemistry

The azide group is the cornerstone of "click chemistry," a class of reactions known for being rapid, high-yielding, and—most importantly—bioorthogonal.[18] Bioorthogonality means the azide and its reaction partner (an alkyne) are essentially inert to the complex milieu of functional groups found in biological systems, ensuring the reaction occurs only between the desired partners.[18] This specificity is the key to its power.

There are two main variants of the azide-alkyne cycloaddition:

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Alkyne Partner Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Catalyst Copper(I) salt (e.g., CuSO₄ with a reducing agent)None (Copper-free)
Kinetics Very fastFast, but generally slower than CuAAC
Biocompatibility Copper catalyst can be toxic to living cellsExcellent, widely used for in vivo labeling
Primary Use Case In vitro conjugation, material scienceLive-cell imaging, in vivo applications

Causality Behind the Choice: For many drug development applications, particularly those involving sensitive proteins or live cells, SPAAC is the preferred method as it obviates the need for a potentially cytotoxic copper catalyst.[19][20] The reaction is driven by the release of ring strain in the cyclooctyne partner upon forming the stable triazole ring.[21]

G AzideProtein Azide-Functionalized Protein (From Protocol 1) Mix Mix Components (Aqueous Buffer, pH 7.4) AzideProtein->Mix 1. DBCOMolecule DBCO-Functionalized Molecule (e.g., Drug, Dye, Oligo) DBCOMolecule->Mix 2. Incubate Incubate (Room Temp or 37°C, 2-12h) Mix->Incubate 3. Reaction proceeds without catalyst Conjugate Final Bioconjugate (Stable Triazole Linkage) Incubate->Conjugate 4. Purify Purify (e.g., SEC, HPLC, Dialysis) Conjugate->Purify 5. FinalProduct Purified Final Product Purify->FinalProduct 6.

Caption: Workflow for a copper-free SPAAC click chemistry reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of the azide-functionalized protein (from Protocol 1) to a molecule bearing a strained alkyne like DBCO.

  • Reagent Preparation:

    • Ensure the purified azide-functionalized protein is in a suitable reaction buffer, such as PBS, pH 7.4.

    • Dissolve the DBCO-functionalized molecule (e.g., a small molecule drug, fluorescent dye) in a compatible solvent like DMSO to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add a 3- to 10-fold molar excess of the DBCO-functionalized molecule to the solution of the azide-protein conjugate.[22] The final concentration of DMSO should ideally be kept below 10% to avoid protein denaturation.

    • Gently mix the solution.

  • Incubation:

    • Incubate the reaction for 2-12 hours.[22] The reaction can be performed at room temperature or 37°C. Reaction progress can be monitored by SDS-PAGE, HPLC, or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the final bioconjugate to remove any unreacted DBCO-molecule and other reagents. The purification method will depend on the nature of the final product but may include size-exclusion chromatography, affinity chromatography, or dialysis.

Strategic Applications in Drug Development

The unique properties of this compound make it a powerful tool for creating sophisticated biotherapeutics.

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[][24] The linker connecting the antibody and the drug is a critical component that influences the ADC's efficacy and safety.[25] Using a hydrophilic PEG linker like this compound can:

  • Enhance Solubility: It counteracts the hydrophobicity of many cytotoxic payloads, reducing the risk of ADC aggregation.[8][26]

  • Improve Pharmacokinetics: The PEG moiety can shield the ADC from proteolytic degradation and reduce clearance by the immune system, prolonging its circulation half-life.[8][][27]

  • Enable Higher Drug-to-Antibody Ratios (DAR): By improving solubility, PEG linkers can allow more drug molecules to be attached to each antibody without causing aggregation, potentially increasing potency.[8][25]

ADC cluster_ADC Antibody-Drug Conjugate (ADC) Structure Antibody Antibody Linker Azido-PEG2-Linker (via Amide Bond) Antibody->Linker Targets Tumor Antigen Drug Cytotoxic Drug (via Triazole) Linker->Drug Releases Payload

Caption: Role of the linker in an Antibody-Drug Conjugate.

Critical Considerations: Handling and Safety of Azido Compounds

The azide functional group is an "explosophore," an energy-rich moiety that can decompose explosively, releasing nitrogen gas.[28][29] While the this compound molecule is generally considered safe under normal laboratory conditions due to its molecular structure, it is imperative to follow strict safety protocols.

  • Stability Assessment: The stability of organic azides can be estimated using two general rules:

    • Carbon to Nitrogen Ratio (C/N): The number of nitrogen atoms should not exceed the number of carbon atoms. For this compound (C₆H₁₁N₃O₄), the C/N ratio is 6/3 = 2, which is in a range considered acceptable for synthesis and storage in moderate quantities.[30][31]

    • Rule of Six: There should be at least six "heavy" atoms (like carbon or oxygen) for every energetic group (like an azide). In C₆H₁₁N₃O₄, there are 10 heavy atoms (6 C + 4 O) for one azide group, satisfying this rule and indicating it is relatively safe to handle.[30][32]

  • Handling Precautions:

    • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[29]

    • Conduct all experiments in a well-ventilated fume hood.

    • Avoid contact with incompatible materials. Never use metal spatulas to handle azides, as this can form highly shock-sensitive heavy metal azides (e.g., with copper, lead, silver).[30][32] Use plastic or ceramic spatulas.

    • Avoid mixing azides with strong acids, which can form the highly toxic and explosive hydrazoic acid.[31]

    • Do not use halogenated solvents like dichloromethane or chloroform for azide reactions, as this can form explosive di- and tri-azidomethane.[30][31]

  • Storage and Disposal:

    • Store azide compounds below room temperature and away from sources of heat, light, pressure, and shock.[28][31]

    • For disposal, it is best practice to convert organic azides to a more stable derivative, such as an amine by reduction, before disposing of them as chemical waste.[30]

Conclusion

This compound is a meticulously designed chemical tool that offers a powerful combination of hydrophilicity, biocompatibility, and orthogonal reactivity. Its discrete PEG spacer provides precise control over molecular architecture, while its dual functional ends—a robust amine-reactive carboxylic acid and a bioorthogonal azide—enable the construction of complex, well-defined bioconjugates. By understanding the core principles of its reactivity and adhering to strict safety protocols, researchers can effectively leverage this linker to advance the frontiers of drug delivery, diagnostics, and targeted therapeutics.

References

An In-Depth Technical Guide to the Synthesis of Azido-PEG2-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Heterobifunctional PEG Linkers

In the landscape of bioconjugation and drug development, polyethylene glycol (PEG) linkers have become indispensable tools.[1][2] Their ability to enhance solubility, reduce immunogenicity, and prolong the circulatory half-life of conjugated biomolecules has revolutionized therapeutic strategies.[3] Among the vast array of PEG derivatives, heterobifunctional linkers, possessing two distinct reactive termini, offer a sophisticated level of control in the construction of complex molecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This guide focuses on the synthesis of a specific and highly versatile heterobifunctional PEG linker: Azido-PEG2-CH2CO2H (also known as 11-azido-3,6,9-trioxaundecanoic acid). This molecule incorporates a terminal azide group, a key player in bioorthogonal "click chemistry" reactions, and a carboxylic acid for stable amide bond formation with primary amines.[4][5][6] The discrete PEG2 spacer provides optimal length and hydrophilicity for many applications.

This document will provide a detailed, field-proven synthesis pathway for this compound, delving into the causality behind experimental choices and offering a self-validating protocol for researchers, scientists, and drug development professionals.

Strategic Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process starting from the readily available and inexpensive diethylene glycol. The core strategy involves:

  • Monofunctionalization and Azidation: Selective activation of one hydroxyl group of diethylene glycol to introduce the azide moiety.

  • Oxidation: Conversion of the remaining terminal hydroxyl group into a carboxylic acid.

This approach avoids the need for protecting groups on the carboxylic acid, streamlining the synthesis and improving overall yield.

Synthesis_Pathway start Diethylene Glycol intermediate1 Mono-tosylated Diethylene Glycol start->intermediate1 TsCl, Base (e.g., Et3N or Pyridine) intermediate2 2-(2-Azidoethoxy)ethanol intermediate1->intermediate2 Sodium Azide (NaN3) in polar aprotic solvent product This compound intermediate2->product Oxidation (e.g., TEMPO/NaOCl)

Caption: Synthetic workflow for this compound.

Experimental Protocols: A Step-by-Step Guide

Part 1: Synthesis of 2-(2-Azidoethoxy)ethanol

This initial step focuses on the selective monofunctionalization of diethylene glycol. The key is to favor the formation of the mono-tosylated intermediate over the di-tosylated byproduct. This is achieved by the slow, controlled addition of the tosyl chloride to an excess of diethylene glycol.

Materials:

  • Diethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN3)

  • Ethanol or Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Tosylation of Diethylene Glycol:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethylene glycol (3-5 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 equivalents).

    • Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred diethylene glycol solution over 1-2 hours. The slow addition is critical to maximize the yield of the mono-tosylated product.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-tosylated diethylene glycol. This intermediate can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) but is often used crude in the next step.

  • Azidation:

    • Dissolve the crude mono-tosylated diethylene glycol in ethanol or DMF.

    • Add sodium azide (1.5-2 equivalents).[7]

    • Heat the reaction mixture to 80 °C and stir for 10-12 hours.[7]

    • Monitor the reaction for the disappearance of the starting material by TLC.

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(2-azidoethoxy)ethanol.[7]

    • Purify the product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain a clear oil.

Part 2: Oxidation to this compound

The selective oxidation of the primary alcohol in the presence of the azide group is a critical step. TEMPO-mediated oxidation is an excellent choice as it is highly selective for primary alcohols under mild conditions and avoids harsh oxidants that could react with the azide.[6]

Materials:

  • 2-(2-Azidoethoxy)ethanol

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium bicarbonate (NaHCO3)

  • Sodium bromide (NaBr)

  • Dichloromethane (DCM)

  • Sodium sulfite (Na2SO3)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

Procedure:

  • TEMPO-Catalyzed Oxidation:

    • Dissolve 2-(2-azidoethoxy)ethanol in dichloromethane.

    • Add an aqueous solution of sodium bicarbonate and sodium bromide.

    • Add a catalytic amount of TEMPO (1-5 mol%).

    • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

    • Slowly add sodium hypochlorite solution (1.1-1.2 equivalents) dropwise, maintaining the temperature below 5 °C. The reaction is often characterized by a color change from orange/red to yellow.

    • Stir vigorously at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC until the starting alcohol is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess oxidant.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil.

Purification and Characterization

Due to the polar nature of the product, purification can be challenging. High-performance liquid chromatography (HPLC) is often the method of choice for obtaining high-purity material.

Technique Purpose Typical Parameters
Column Chromatography Initial purification of intermediates and final product.Silica gel, gradient elution (e.g., hexanes/ethyl acetate, dichloromethane/methanol).
Reverse-Phase HPLC High-purity final product purification.C18 column, water/acetonitrile gradient with 0.1% trifluoroacetic acid.
NMR Spectroscopy (¹H, ¹³C) Structural verification of intermediates and final product.Confirmation of characteristic shifts for PEG backbone, azide-adjacent methylene, and carboxylic acid-adjacent methylene protons.
Mass Spectrometry (ESI-MS) Molecular weight confirmation.Calculation of [M-H]⁻ or [M+Na]⁺ to confirm the exact mass.
FT-IR Spectroscopy Functional group analysis.Identification of characteristic stretches for the azide (around 2100 cm⁻¹) and carboxylic acid (broad O-H and C=O).

Causality and Field-Proven Insights

  • Choice of Tosylation: Tosylates are excellent leaving groups, facilitating a clean SN2 reaction with the azide nucleophile. Mesylation is an alternative, but tosylates are often crystalline and easier to handle on a larger scale.

  • Excess Diethylene Glycol: Using an excess of the diol in the first step statistically favors the formation of the mono-substituted product, simplifying purification.

  • TEMPO/Bleach System: This oxidation system is highly selective for primary alcohols and operates under mild, basic conditions, which is crucial for preserving the azide functional group.[6] It is also a more environmentally benign alternative to chromium-based oxidants.[8][9]

  • pH during Extraction: The final product is a carboxylic acid. Therefore, it is crucial to acidify the aqueous layer after oxidation to protonate the carboxylate, rendering it soluble in organic solvents like ethyl acetate for efficient extraction.

Conclusion

The synthesis of this compound presented here is a robust and scalable pathway that provides access to a valuable heterobifunctional linker for advanced applications in drug delivery and bioconjugation. By understanding the rationale behind each step, from the selective monofunctionalization of diethylene glycol to the mild and efficient oxidation, researchers can confidently produce this key molecule with high purity and yield. The self-validating nature of the described protocols, combined with rigorous analytical characterization, ensures the reliability of this synthesis for demanding research and development environments.

References

A Technical Guide to the Carboxylic Acid Functionality in Azido-PEG2-CH2CO2H: A Cornerstone of Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azido-PEG2-CH2CO2H stands as a quintessential heterobifunctional linker in the toolbox of researchers, scientists, and drug development professionals. Its power lies in its tripartite structure: a bioorthogonal azide group, a solubilizing polyethylene glycol (PEG) spacer, and a versatile carboxylic acid terminus. While the "click" functionality of the azide often garners significant attention, the carboxylic acid is the lynchpin for a vast array of conjugation strategies, particularly for the covalent attachment to proteins and other amine-bearing molecules. This in-depth guide elucidates the core function of the carboxylic acid moiety, delving into the chemical principles of its activation, the critical parameters governing its reactivity, and its strategic role in designing complex bioconjugates for applications ranging from antibody-drug conjugates (ADCs) to advanced biomaterials.

The Molecular Architecture: A Symphony of Function

This compound is a molecule designed with purpose. Each component serves a distinct, yet synergistic, role. To appreciate the function of the carboxylic acid, one must first understand its context within the molecular framework.

  • The Azide (N₃) Group: This is the "bioorthogonal" handle. Azides are exceptionally stable in biological systems and do not react with native functional groups.[1] Their specific reactivity is reserved for "click chemistry," most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for highly efficient and specific ligation to alkyne-modified molecules.[2][3][4]

  • The PEG2 Spacer (-CH₂CH₂O)₂: The short, discrete diethylene glycol spacer imparts critical physicochemical properties. It enhances aqueous solubility, provides a flexible connection to reduce steric hindrance between conjugated partners, and can help minimize the immunogenicity of the resulting conjugate.[5][6]

  • The Carboxylic Acid (-CH₂CO₂H): This terminal carboxyl group is the primary focus of this guide. It is a versatile chemical handle that, following activation, serves as the primary attachment point for a wide range of nucleophiles, most importantly the primary amines found in biomolecules.[7][8]

cluster_0 This compound Structure Azide N₃ (Azide) PEG1 PEG Unit 1 (-O-CH₂-CH₂-) Azide->PEG1 Covalent Bond PEG2 PEG Unit 2 (-O-CH₂-CH₂-) PEG1->PEG2 CH2 -CH₂- PEG2->CH2 COOH CO₂H (Carboxylic Acid) CH2->COOH

Caption: Molecular components of this compound.

The Core Mechanism: Activating the Carboxylic Acid for Amine Coupling

A carboxylic acid is not inherently reactive toward amines under physiological conditions. The cornerstone of its utility lies in its chemical activation, most commonly achieved through carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[9][10] This process transforms the carboxyl group into a highly reactive intermediate that readily couples with primary amines to form a stable amide bond.

The Two-Step Activation and Coupling Pathway:

  • Carboxyl Activation: EDC reacts with the carboxylic acid group to form a highly unstable O-acylisourea intermediate. This intermediate is susceptible to rapid hydrolysis in aqueous environments, which would regenerate the original carboxylic acid and render the process inefficient.[10][11]

  • NHS Ester Formation: To combat this instability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate but is highly reactive toward primary amines.[10][12] This two-step activation provides a more controlled and efficient conjugation process.

The final step is the nucleophilic attack by a primary amine (e.g., from a lysine residue on a protein) on the NHS ester, forming a robust and stable amide bond and releasing NHS as a byproduct.

cluster_workflow EDC/NHS Activation & Amine Coupling Workflow Start Linker-COOH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Unstable) Start->Intermediate Step 1: Activation EDC EDC EDC->Intermediate NHSEster Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHSEster Step 2: Stabilization Hydrolysis1 Hydrolysis Intermediate->Hydrolysis1 NHS NHS / Sulfo-NHS NHS->NHSEster Product Linker-CONH-R (Stable Amide Bond) NHSEster->Product Step 3: Coupling Hydrolysis2 Hydrolysis NHSEster->Hydrolysis2 Amine R-NH₂ (e.g., Protein) Amine->Product Hydrolysis1->Start Inefficient Pathway Hydrolysis2->Start Competing Reaction

Caption: The EDC/NHS reaction pathway for carboxylic acid activation.

Causality in Experimental Design: Mastering the Critical Parameters

Theoretical knowledge of the reaction mechanism is insufficient for success in the laboratory. Achieving high-yield, reproducible conjugations requires a deep understanding of the causality behind key experimental parameters.

The Primacy of pH Control

The pH of the reaction buffer is the single most critical variable in EDC/NHS chemistry. The optimal pH for activation differs from the optimal pH for coupling, creating a delicate balance that must be managed.

  • Activation (pH 4.5 - 6.0): The reaction of EDC with a carboxyl group is most efficient in a slightly acidic environment.[13][14] This is because the carbodiimide activation mechanism is favored at a pH that keeps the carboxyl group protonated and reactive. Buffers such as MES (2-(N-morpholino)ethanesulfonic acid) are ideal for this step as they lack primary amines and buffer effectively in this range.[13]

  • Coupling (pH 7.2 - 8.5): The subsequent reaction of the NHS ester with a primary amine requires the amine to be in its deprotonated, nucleophilic state (-NH₂). This is favored at a pH above the pKa of the amine (for lysine, the ε-amino group pKa is ~10.5). A common compromise is pH 7.2-8.5, which provides a sufficient concentration of reactive amine without excessively accelerating the competing hydrolysis of the NHS ester.[13][15]

The Competing Reaction: NHS Ester Hydrolysis

The primary side reaction that diminishes conjugation efficiency is the hydrolysis of the NHS ester, which regenerates the carboxylic acid.[12] The rate of this hydrolysis is highly pH-dependent, increasing significantly with rising pH.[16][17]

pH Value Effect on Amine Reactivity Effect on NHS Ester Stability Half-life of NHS Ester (Typical) Recommendation
< 6.0 Low (amines are protonated)HighSeveral hoursIdeal for activation step in a two-step protocol.[13]
7.0 - 7.5 ModerateModerate~1 hourA common compromise for one-pot reactions.[16][18]
8.0 - 8.5 High (amines are deprotonated)Low10-20 minutesIdeal for the coupling step in a two-step protocol; requires prompt action.[15][17]
> 9.0 Very HighVery LowMinutesGenerally avoided due to rapid hydrolysis.[16][18]

Data synthesized from multiple sources.[12][13][15][16][17][18]

Protocol Strategy: One-Step vs. Two-Step Coupling

Based on the conflicting pH optima, two primary protocols have been established:

  • One-Step Protocol: All components (carboxyl-linker, EDC, NHS, and amine-molecule) are mixed together in a single buffer, typically at a compromise pH of 7.2-7.5. This method is simpler but can be less efficient due to competing hydrolysis and potential for EDC-mediated cross-linking of the target protein if it also contains exposed carboxyl groups.

  • Two-Step Protocol (Recommended): This is the self-validating and more robust method.

    • The carboxylic acid linker is first activated with EDC/NHS in an amine-free buffer at pH 5.0-6.0.

    • Excess EDC and byproducts are removed (e.g., via a desalting column), and the buffer is exchanged for a coupling buffer at pH 7.2-8.0.

    • The amine-containing molecule is then added to the activated NHS-ester linker to initiate the coupling reaction.[13][19]

This two-step approach maximizes the efficiency of both the activation and coupling steps while minimizing side reactions.

Orthogonal Chemistry: The Heterobifunctional Advantage

The true power of this compound is realized through the concept of orthogonal reactivity. The carboxylic acid and the azide are orthogonal functional groups, meaning their respective reactions occur under mutually exclusive conditions and do not interfere with one another.[4]

  • Carboxylic Acid Reactivity: Activated by EDC/NHS, targets primary amines.

  • Azide Reactivity: Activated by a copper(I) catalyst or strain, targets alkynes.

This orthogonality allows for sequential or programmed conjugation. A researcher can first attach the linker to a protein's lysine residues via its carboxylic acid and then, in a separate step, use the azide to "click" on a reporter molecule (like a fluorophore), a cytotoxic drug, or another biomolecule.[2][20]

Linker Azido-PEG-COOH Protein Protein-NH₂ EDC_NHS EDC / NHS pH 5.0 -> 7.5 Step1_Product Azido-PEG-CO-NH-Protein Protein->Step1_Product EDC_NHS->Step1_Product Fluorophore Alkyne-Fluorophore CuAAC Cu(I) Catalyst pH 4-11 Step2_Product Triazole-Fluorophore Fluorophore->Step2_Product CuAAC->Step2_Product

Caption: Orthogonal reaction scheme for Azido-PEG-COOH.

Detailed Experimental Protocols

Protocol 1: Two-Step EDC/NHS-Mediated Conjugation to a Protein

This protocol describes the covalent attachment of this compound to primary amines (lysine residues) on a target protein.

Materials:

  • This compound

  • Target Protein (in an amine-free buffer like PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of the protein in PBS.

    • Immediately before use, prepare 10 mM solutions of EDC and Sulfo-NHS in the Activation Buffer. Do not store these solutions.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[21]

  • Activation of Carboxylic Acid (Step 1):

    • In a microcentrifuge tube, combine 10-20 molar equivalents of the this compound stock solution with EDC and Sulfo-NHS (use a 2:1 molar ratio of EDC:Sulfo-NHS relative to the linker).

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

  • Buffer Exchange (Optional but Recommended):

    • To remove excess EDC and byproducts, pass the activation reaction mixture through a desalting column equilibrated with Coupling Buffer (PBS). Collect the eluate containing the activated linker. This step must be performed quickly as the NHS ester will begin to hydrolyze.

  • Conjugation to Protein (Step 2):

    • Immediately add the activated linker solution (or eluate from step 3) to the protein solution. A common molar excess is 20-50 fold linker-to-protein, but this must be optimized.

    • Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any remaining unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by subjecting the reaction mixture to dialysis, size-exclusion chromatography (SEC), or repeated buffer exchange using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the subsequent "click" reaction of the azide-functionalized protein from Protocol 1 with an alkyne-containing molecule.

Materials:

  • Azide-functionalized protein conjugate

  • Alkyne-containing molecule (e.g., Alkyne-Fluorophore)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand (water-soluble)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock of the alkyne molecule in DMSO.

    • Prepare a 50 mM stock of CuSO₄ in water.

    • Prepare a 100 mM stock of Sodium Ascorbate in water (must be made fresh).

    • Prepare a 50 mM stock of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized protein to a final concentration of 1-5 mg/mL in PBS.

    • Add the alkyne-molecule to a final concentration of 5-10 molar equivalents over the protein.

    • Prepare the catalyst premix: combine the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let stand for 2 minutes.[22]

    • Add the CuSO₄/THPTA catalyst complex to the protein solution (final concentration ~1 mM).

    • Initiate the reaction by adding the fresh Sodium Ascorbate solution (final concentration ~5 mM).

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorophore.

  • Purification:

    • Purify the final conjugate using SEC or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Conclusion

The carboxylic acid in this compound is far more than a simple terminus; it is a highly adaptable and controllable gateway for bioconjugation. Its function is predicated on a well-understood, yet parameter-sensitive, activation mechanism using EDC/NHS chemistry. By mastering the interplay of pH, stoichiometry, and reaction strategy, researchers can leverage this group to form stable amide bonds with a vast array of amine-containing molecules. This capability, combined with the orthogonal reactivity of the distal azide group, cements the role of this compound as an indispensable tool for constructing the sophisticated, multifunctional bioconjugates required to advance therapeutics, diagnostics, and materials science.

References

Foreword: The Strategic Imperative of Linker Technology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Azido-PEG2-CH2CO2H Linker

In the landscape of advanced therapeutics and diagnostics, the covalent linkage of distinct molecular entities is no longer a mere synthetic afterthought but a central pillar of rational design. The performance of complex biologics, such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), is critically dependent on the linker that connects their constituent parts. It is this linker that dictates solubility, stability, pharmacokinetics, and ultimately, therapeutic efficacy. Among the vast arsenal of chemical tools available, heterobifunctional linkers have emerged as particularly powerful assets. This guide provides a deep, technical dive into a quintessential example: This compound , a molecule engineered for precision, versatility, and biocompatibility.

Chapter 1: Deconstructing this compound: A Molecule of Strategic Importance

This compound is a heterobifunctional, discrete Polyethylene Glycol (dPEG®) linker. Its structure is elegant in its simplicity, yet each component is deliberately chosen to impart specific, synergistic functionalities. This molecule features three key domains: a terminal azide group, a terminal carboxylic acid, and a two-unit polyethylene glycol spacer.

Azido_PEG2_CH2CO2H_Structure cluster_0 This compound cluster_1 Functional Groups mol azide Azide (N₃) Bioorthogonal Handle peg PEG2 Spacer Hydrophilic Modulator acid Carboxylic Acid (COOH) Amine-Reactive Anchor

Caption: Chemical structure and functional domains of this compound.
Physicochemical Profile

A clear understanding of a linker's fundamental properties is the prerequisite for its successful application.

PropertyValueSource
Chemical Formula C₆H₁₁N₃O₄[1][2]
Molecular Weight 189.17 g/mol [1][2][3]
CAS Number 882518-90-3[2][4][5]
Purity ≥95% - 98%[1][2][6]
Solubility Water, DMSO, DMF[5][7]
Storage -20°C[1][5]
The Bioorthogonal Handle: The Azide Terminus (–N₃)

The azide group is the cornerstone of this linker's utility in "click chemistry".[8][9] This class of reactions is prized for its high efficiency, specificity, and biocompatibility.[10] The azide group's key feature is its bioorthogonality; it is essentially inert to the vast majority of functional groups found in biological systems, preventing unwanted side reactions.[11]

It participates in two primary forms of azide-alkyne cycloaddition:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and rapid reaction that forms a stable 1,4-disubstituted triazole ring. While powerful, the requirement for a copper catalyst can be a limitation in cellular applications due to potential cytotoxicity.[12]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction obviates the need for a toxic catalyst by using a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[10][12] The release of ring strain drives the reaction forward, making it ideal for conjugations in living systems.[12]

The Versatile Anchor: The Carboxylic Acid Terminus (–CH₂CO₂H)

The terminal carboxylic acid provides a robust and well-characterized handle for conjugation, primarily to amine-containing molecules. This functionality allows the linker to be securely attached to drugs, peptides, or other small molecules. The reaction proceeds via the formation of a stable amide bond, typically requiring activation of the carboxylic acid with a carbodiimide reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an auxiliary agent like N-hydroxysuccinimide (NHS) or HATU to enhance efficiency and yield.[1][4][5]

Chapter 2: The Unsung Hero: The Critical Role of the PEG2 Spacer

While the terminal reactive groups provide the means of connection, the short, discrete polyethylene glycol (PEG) spacer is pivotal in modulating the properties of the final conjugate. PEGylation is a well-established strategy to improve the pharmaceutical characteristics of biomolecules.[13][14]

PEG_Spacer_Functions center PEG2 Spacer in this compound solubility Increases Hydrophilicity & Aqueous Solubility center->solubility Hydration Shell aggregation Reduces Aggregation of Hydrophobic Payloads center->aggregation Steric Hindrance pk Improves Pharmacokinetics (Longer Half-Life) center->pk Increases Hydrodynamic Radius immunogenicity Masks Epitopes Reduces Immunogenicity center->immunogenicity Shielding Effect

Caption: Core functions imparted by the PEG2 spacer in bioconjugation.
Modulating Physicochemical Properties

Many potent cytotoxic drugs used in ADCs are highly hydrophobic.[15] This inherent hydrophobicity can lead to significant challenges, including poor aqueous solubility, a propensity for aggregation, and difficulties in manufacturing.[14][15] The inclusion of a hydrophilic PEG spacer counteracts this hydrophobicity.[16][17] The repeating ethylene oxide units of PEG form hydrogen bonds with water, creating a hydration shell around the molecule.[7][18] This effect enhances the overall solubility of the drug-linker complex, which is crucial for preventing aggregation, especially as the drug-to-antibody ratio (DAR) increases.[16][19]

Impact on Pharmacokinetics and Pharmacodynamics

The PEG spacer profoundly influences how a bioconjugate behaves in vivo.

  • Improved Pharmacokinetics (PK): By increasing the hydrodynamic volume of the conjugate, PEGylation reduces the rate of renal clearance, leading to a longer plasma half-life and increased overall drug exposure (Area Under the Curve, AUC).[11][14][17][20] This prolonged circulation allows more time for the therapeutic to reach its target tissue.[15]

  • Reduced Immunogenicity: The flexible PEG chain can act as a shield, masking immunogenic epitopes on the payload or protein surface, thereby lowering the risk of an adverse immune response.[19][21][22]

  • Optimized Spatial Orientation: The spacer provides physical separation between the antibody and the payload. This is critical for minimizing steric hindrance, ensuring the antibody's antigen-binding domain remains unobstructed and can efficiently bind its target.[14]

The "Goldilocks" Principle: Why a Short PEG Spacer?

The length of the PEG spacer is a critical design parameter that must be optimized.[20] While longer PEG chains can significantly extend half-life, they can also introduce unintended consequences. A study on bombesin analogs found that while PEGylation improved PK properties, excessively long chains risked masking the receptor-binding site, thereby impairing binding affinity.[23] Conversely, a linker that is too short may not provide sufficient solubility enhancement or spatial separation.

One study highlighted that a PEG2 spacer was as effective at eliminating aggregation as longer PEG8 spacers but allowed for more efficient conjugation, resulting in an optimal DAR and better in vitro potency.[24] This suggests that for many applications, a short, discrete spacer like PEG2 strikes an optimal balance, providing the necessary physicochemical benefits without compromising the biological activity of the targeting moiety.

PEG LengthIn Vitro Potency (IC50)Plasma Half-LifeAggregation PropensityReference
No PEG HighShortestHigh[20][25]
PEG2 HighModerateLow[24]
PEG4/PEG8 Moderate-LowLongerLow[24][25]
PEG10K LowLongestVery Low[25]
Note: This table represents generalized trends. Optimal PEG length is specific to the antibody-payload combination.[20]

Chapter 3: this compound in Action: Key Applications

The unique heterobifunctional architecture of this linker makes it a powerful tool for constructing complex bioconjugates.

Antibody-Drug Conjugate (ADC) Development

ADCs are a cornerstone of targeted cancer therapy, designed to deliver potent cytotoxic agents directly to tumor cells. The linker is a critical component influencing the ADC's therapeutic index.[16][17] this compound enables a controlled, two-step conjugation strategy:

  • The carboxylic acid end is reacted with an amine-containing cytotoxic drug to form the drug-linker payload.

  • The azide end of this payload is then "clicked" onto an antibody that has been pre-functionalized with a compatible alkyne group (e.g., DBCO).

This precise methodology allows for the production of homogeneous ADCs with a defined DAR, improving their pharmacokinetic profile and therapeutic window.[26] The PEG2 spacer enhances the solubility of the often-hydrophobic payload, enabling higher DARs without inducing aggregation.[19][27]

PROTAC and Molecular Glue Synthesis

PROTACs are heterobifunctional molecules that induce protein degradation by bringing a target protein into proximity with an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3-binding ligand is crucial for successful ternary complex formation. This compound serves as a versatile building block in PROTAC synthesis, allowing for the modular connection of the two ligands via its orthogonal reactive handles.[4][28]

Chapter 4: Practical Guide: Experimental Protocols and Workflows

The following section provides a representative, self-validating protocol for the synthesis of an ADC using this compound.

Experimental Workflow: Two-Step ADC Synthesis

This workflow describes the conjugation of an amine-containing drug to the linker, followed by a strain-promoted click reaction to a DBCO-modified antibody.

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: Antibody Modification cluster_step3 Step 3: Click Conjugation & Purification drug Amine-Drug (Payload) activated_linker Activated Payload (Azido-PEG2-Drug) drug->activated_linker EDC/HATU Amide Coupling linker This compound linker->activated_linker final_adc Final ADC activated_linker->final_adc SPAAC 'Click' Reaction antibody Antibody (mAb) activated_antibody DBCO-mAb antibody->activated_antibody Lysine Labeling dbco_nhs DBCO-NHS Ester dbco_nhs->activated_antibody activated_antibody->final_adc purification Purification (e.g., SEC) final_adc->purification

Caption: Experimental workflow for ADC synthesis using this compound.
Detailed Protocol: ADC Synthesis

Part A: Synthesis of Azido-PEG2-Drug Payload

  • Reagent Preparation:

    • Dissolve the amine-containing drug (1 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Prepare a fresh solution of HATU (1.2 eq) and DIPEA (2 eq) in anhydrous DMF.

  • Amide Coupling Reaction:

    • To the drug/linker solution, add the HATU/DIPEA solution dropwise while stirring at room temperature.

    • Allow the reaction to proceed for 4-12 hours. Monitor progress by LC-MS until the starting material is consumed.[10]

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Purify the resulting Azido-PEG2-Drug conjugate by reverse-phase HPLC.

    • Lyophilize the purified product and confirm its identity and purity via LC-MS and NMR. Store at -20°C.

Part B: Modification of Antibody with DBCO

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.[29]

  • DBCO-NHS Ester Reaction:

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.[]

    • Add a 5- to 10-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution with gentle mixing.[]

    • Incubate the reaction for 1-2 hours at room temperature in the dark.[31]

  • Purification of DBCO-mAb:

    • Remove excess, unreacted DBCO-NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) equilibrated with PBS, pH 7.4.[29]

    • Determine the final protein concentration and the degree of labeling (DOL) via UV-Vis spectrophotometry.

Part C: Final ADC Conjugation via SPAAC

  • Click Reaction:

    • To the purified DBCO-mAb solution, add the purified Azido-PEG2-Drug payload (typically 1.5-3 molar equivalents per DBCO site).

    • Incubate the reaction for 4-18 hours at 4°C or room temperature with gentle agitation.[29]

  • Purification of the Final ADC:

    • Purify the resulting ADC from unreacted payload and other small molecules using size-exclusion chromatography (SEC).[29]

    • Collect fractions corresponding to the monomeric ADC peak.

  • Characterization:

    • Characterize the final ADC to determine the average DAR (e.g., via Hydrophobic Interaction Chromatography or LC-MS), aggregation level (via SEC), and in vitro potency in a relevant cell-based assay.

Conclusion and Future Outlook

This compound is more than a simple molecule; it is a sophisticated chemical tool that embodies the principles of modern bioconjugation. Its heterobifunctional nature, combined with the critical physicochemical contributions of its discrete PEG2 spacer, provides researchers and drug developers with a reliable and versatile platform for building next-generation therapeutics and diagnostics. By enabling precise control over conjugation chemistry and modulating the properties of the final construct, this linker helps to overcome key challenges in drug delivery, ultimately paving the way for more effective and safer biological medicines. The continued exploration of such rationally designed linkers will undoubtedly remain a driving force in the advancement of targeted therapies.

References

Azido-PEG2-CH2CO2H molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Azido-PEG2-CH2CO2H: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern chemical biology and therapeutic development, the precise and stable covalent linkage of distinct molecular entities is paramount. Heterobifunctional linkers are the cornerstone of this field, enabling the construction of complex molecular architectures such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and advanced diagnostic probes. Among these critical tools, This compound has emerged as a particularly versatile and widely adopted reagent.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer researchers, scientists, and drug development professionals a comprehensive understanding of its core properties, chemical reactivity, and practical applications. We will delve into the causality behind its use, provide validated experimental protocols, and offer insights gleaned from field experience to empower scientists to leverage this linker to its full potential.

Core Molecular Profile of this compound

This compound is a molecule engineered for specificity and functionality. It possesses two distinct, orthogonally reactive functional groups—an azide and a carboxylic acid—separated by a hydrophilic di-ethylene glycol (PEG2) spacer. This tripartite structure is the key to its utility.

PropertyDataSource(s)
Chemical Name 2-[2-(2-Azidoethoxy)ethoxy]acetic acid[1]
Synonyms Azido-PEG2-carboxylic acid
CAS Number 882518-90-3[1][2]
Molecular Formula C₆H₁₁N₃O₄[2]
Molecular Weight 189.17 g/mol [2][3]
Typical Purity ≥95-98%[2]

The molecule's structure thoughtfully combines features to address common challenges in bioconjugation:

  • Hydrophilic PEG2 Spacer : The short polyethylene glycol chain imparts excellent water solubility to the linker and any conjugates derived from it, a critical feature for working in biological buffers and improving the pharmacokinetic profiles of resulting therapeutics.[3]

  • Orthogonal Reactive Ends : The azide and carboxylic acid groups are non-interfering, allowing for controlled, sequential conjugation strategies.

Principles of Reactivity and Mechanistic Pathways

The power of this compound lies in the distinct and highly specific reactions its terminal groups can undergo. Understanding these mechanisms is crucial for designing successful conjugation experiments.

The Azide Terminus: A Gateway to "Click Chemistry"

The azide group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[4][5] It provides a bioorthogonal handle that is unreactive with most functional groups found in biological systems, ensuring that ligation occurs only with its intended alkyne partner.[5] This linker can participate in the two primary forms of azide-alkyne cycloaddition.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most common click reaction, where a copper(I) catalyst mediates the reaction between the azide and a terminal alkyne to form a highly stable 1,4-disubstituted triazole ring.[6] The reaction is typically rapid and high-yielding. The in-situ generation of Cu(I) from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate is a standard and reliable method.[7][8] A chelating ligand, such as THPTA, is often included to stabilize the copper(I) catalyst and protect biomolecules from oxidative damage.[7][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : For applications where copper toxicity is a concern (e.g., live-cell imaging), the SPAAC reaction is the ideal alternative.[1][4] This pathway is copper-free and relies on the intrinsic reactivity of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), with the azide group.[1] The release of ring strain drives the reaction forward to form a stable triazole linkage.

G cluster_0 Azide-Alkyne Click Chemistry Pathways cluster_cu CuAAC cluster_spaac SPAAC (Copper-Free) AzidoPEG This compound (R-N3) CuAAC_reagents + Cu(I) Catalyst (e.g., CuSO4/Ascorbate) + Ligand (THPTA) AzidoPEG->CuAAC_reagents DBCO Strained Alkyne (e.g., DBCO, BCN) AzidoPEG->DBCO Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->CuAAC_reagents Triazole_Cu Stable 1,4-Triazole Linkage CuAAC_reagents->Triazole_Cu Triazole_SPAAC Stable Triazole Linkage DBCO->Triazole_SPAAC Spontaneous, highly specific

Caption: Reaction pathways for the azide terminus of the linker.

The Carboxylic Acid Terminus: Robust Amide Bond Formation

The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, which are abundant in biomolecules on the side chains of lysine residues and at the N-terminus of proteins. This reaction proceeds via the formation of a stable amide bond. However, the carboxylic acid must first be "activated" to become susceptible to nucleophilic attack by the amine.

The most common method for activation involves carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS).

Mechanism:

  • Activation : EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Stabilization : This intermediate is unstable in aqueous solutions. NHS is added to react with it, forming a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis than the O-acylisourea intermediate, increasing the efficiency of the subsequent reaction with the amine.

  • Amine Coupling : The amine-containing molecule reacts with the NHS ester, displacing the NHS group to form a strong, covalent amide bond.

G Carboxylic Acid Activation & Amine Coupling Workflow COOH This compound (R-COOH) EDC EDC (Carbodiimide) COOH->EDC Step 1: Activation Intermediate Reactive O-Acylisourea Intermediate EDC->Intermediate NHS NHS (N-hydroxysuccinimide) Intermediate->NHS Step 2: Stabilization NHSEster Semi-Stable NHS Ester NHS->NHSEster Amine Biomolecule-NH₂ NHSEster->Amine Step 3: Coupling Amide Stable Amide Bond (R-CO-NH-Biomolecule) Amine->Amide

References

Navigating the Solution: An In-depth Technical Guide to the Aqueous Solubility of Azido-PEG2-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG2-CH2CO2H is a heterobifunctional linker widely employed in bioconjugation, drug delivery, and proteomics. Its architecture, featuring a terminal azide group for "click" chemistry, a hydrophilic diethylene glycol (PEG2) spacer, and a carboxylic acid for amide bond formation, makes it a versatile tool for covalently linking molecules. A fundamental understanding of its aqueous solubility is paramount for its effective use, influencing everything from reaction buffer selection to the formulation of PEGylated biotherapeutics. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, detailed protocols for its characterization, and practical advice for its handling in a research setting.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and chemical properties. This compound is designed with aqueous solubility in mind, a characteristic imparted primarily by its PEG spacer and ionizable carboxylic acid group.

PropertyValueSource/Note
Chemical Name 2-[2-(2-Azidoethoxy)ethoxy]acetic acidIUPAC Nomenclature
Molecular Formula C6H11N3O4---
Molecular Weight 189.17 g/mol [1]
Appearance Solid or viscous liquidVaries by supplier
pKa (estimated) ~3.4 - 4.5Estimated based on similar structures. The pKa of the analogous 2-(2-(2-Aminoethoxy)ethoxy)acetic acid is predicted to be ~3.37. The electron-withdrawing nature of the nearby ether oxygens lowers the pKa relative to simple alkyl carboxylic acids (pKa ~4.8).
Qualitative Solubility Good solubility in water and most organic solvents.[2]

The Science of Solubility: Key Influencing Factors

The dissolution of this compound in aqueous media is a dynamic process governed by several key parameters. A thorough understanding of these factors is essential for optimizing experimental conditions and ensuring reproducible results.

The Critical Role of pH

The most significant factor influencing the aqueous solubility of this compound is the pH of the solution. The carboxylic acid moiety (-COOH) is a weak acid that exists in equilibrium with its conjugate base, the carboxylate anion (-COO⁻).

The Henderson-Hasselbalch equation dictates the ratio of these two forms. At a pH below the pKa, the protonated, neutral -COOH form predominates. As the pH increases above the pKa, the deprotonated, negatively charged -COO⁻ form becomes the dominant species. The carboxylate form is significantly more polar and engages in stronger ion-dipole interactions with water molecules, leading to a dramatic increase in aqueous solubility.

Therefore, for most applications requiring high concentrations, buffering the solution to a pH well above the pKa (typically pH > 5.5) is strongly recommended.

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Solubility R-COOH (Protonated) Less Soluble High_Solubility R-COO⁻ + H⁺ (Deprotonated) More Soluble Low_Solubility->High_Solubility + OH⁻ - H₂O High_Solubility->Low_Solubility + H₃O⁺ - H₂O

Caption: pH-dependent ionization of the carboxylic acid group.

The Hydrophilic PEG Spacer

The diethylene glycol (PEG2) portion of the molecule is fundamental to its inherent water solubility.[3] The ether oxygen atoms in the PEG chain are capable of forming hydrogen bonds with water molecules, which helps to disrupt the hydrogen-bonding network of water and allows the molecule to become solvated.[2][4] This property ensures that even the protonated form of the molecule retains some degree of aqueous solubility. Longer PEG chains generally impart greater water solubility to a molecule.[5]

Temperature Effects

In general, the solubility of solid solutes in liquid solvents increases with temperature. For this compound, applying mild heat can facilitate the dissolution process, particularly if the material is in a waxy or solid form. However, it is crucial to avoid excessive temperatures that could lead to degradation of the molecule.

Use of Co-solvents

While this compound is water-soluble, it is common practice, especially for creating high-concentration stock solutions, to first dissolve the compound in a water-miscible organic solvent.[6][7] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices as they can dissolve the linker at high concentrations and are miscible with most aqueous buffers used in bioconjugation.[8] When preparing a working solution, the concentrated organic stock is then added dropwise to the aqueous buffer with gentle vortexing. It is advisable to keep the final concentration of the organic co-solvent low (typically <10% v/v) to avoid potential negative effects on protein stability or downstream cellular assays.

Experimental Determination of Aqueous Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[9] This protocol provides a reliable and reproducible means to quantify the solubility of this compound under specific conditions (e.g., in a particular buffer at a set temperature).

Protocol: Shake-Flask Method for Equilibrium Solubility

1. Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the aqueous buffer)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another quantitative analytical method.

2. Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 2.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow undissolved solid to sediment.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility measurements.

  • Quantification: Dilute the clear filtrate with the buffer as needed and determine the concentration of the dissolved this compound using a pre-validated analytical method like HPLC. A standard curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific buffer at the tested temperature.

Start Add Excess Solid to Vial Add_Buffer Add Precise Volume of Aqueous Buffer Start->Add_Buffer Equilibrate Equilibrate on Shaker (24-48h at constant T) Add_Buffer->Equilibrate Sediment Allow Excess Solid to Sediment (≥2h) Equilibrate->Sediment Filter Filter Supernatant (0.22 µm filter) Sediment->Filter Quantify Quantify Concentration (e.g., HPLC) Filter->Quantify End Equilibrium Solubility Determined Quantify->End

Caption: Workflow for the shake-flask solubility determination.

Practical Recommendations and Troubleshooting

  • For General Use: For most bioconjugation reactions, which are typically performed at concentrations in the low millimolar range, this compound can be dissolved directly in the reaction buffer (e.g., PBS pH 7.4). Gentle vortexing or brief sonication can aid dissolution.

  • Preparing Stock Solutions: To prepare a concentrated stock solution (e.g., 100 mM), first dissolve the compound in anhydrous DMSO, then add it to your aqueous buffer. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Buffer Selection: When conjugating the carboxylic acid group (e.g., using EDC/NHS chemistry), avoid buffers containing primary amines, such as Tris or glycine, as they will compete in the reaction.[7] Use buffers like PBS, HEPES, or MES.

  • Troubleshooting Poor Solubility: If you encounter solubility issues, first verify the pH of your aqueous solution. Adjusting the pH to be > 6.0 will significantly improve solubility. If the issue persists, consider preparing the stock solution in DMSO or DMF before dilution into the aqueous phase.

Conclusion

This compound is a well-designed bifunctional linker with excellent intrinsic aqueous solubility. This property is primarily driven by its hydrophilic PEG spacer and the ionizable carboxylic acid group. Solubility is critically dependent on pH, increasing significantly as the pH rises above the compound's pKa, leading to the formation of the highly soluble carboxylate anion. For researchers and drug developers, a firm grasp of these principles allows for the rational design of experimental protocols, ensuring that this versatile linker is used to its full potential in creating novel bioconjugates and targeted therapeutics.

References

Methodological & Application

Application Note: A Guide to Bioconjugation Using the Heterobifunctional Linker Azido-PEG2-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Orthogonal Chemistry in Bioconjugation

Modern drug development and biological research increasingly rely on the precise construction of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), PEGylated proteins, and sophisticated diagnostic probes.[1] The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, including improving their pharmacokinetic profiles, increasing solubility, and reducing immunogenicity.[2][3]

The selection of a suitable linker is paramount to the success of any bioconjugation strategy. Heterobifunctional linkers, which possess two different reactive functional groups, are particularly valuable as they enable sequential, controlled conjugation reactions. This guide focuses on Azido-PEG2-CH2CO2H , a versatile linker that embodies the principles of efficiency and orthogonality.

This linker features:

  • An azide group (-N3) , which serves as a stable and highly selective handle for "click chemistry" reactions.[4]

  • A carboxylic acid group (-COOH) , which can be activated to react with primary amines, such as those found on lysine residues and the N-terminus of proteins.[5]

  • A short, hydrophilic diethylene glycol (PEG2) spacer , which enhances aqueous solubility and provides spatial separation between the conjugated molecules.[3]

The key advantage of this linker lies in the orthogonality of its reactive groups. The amine-reactive carboxylic acid and the alkyne-reactive azide can be addressed in separate, non-interfering steps. This allows for a "program and arm" approach, where a biomolecule can first be "programmed" with the azide handle via its amine groups, purified, and then "armed" with a second molecule of interest containing a reactive alkyne.[6]

This application note provides a comprehensive guide with detailed protocols for the two-stage use of this compound: first, the modification of a protein with the linker via its carboxylic acid, and second, the subsequent conjugation of an alkyne-containing molecule to the newly introduced azide.

Stage 1: Protein Modification via Amine Coupling

The first stage involves forming a stable amide bond between the linker's carboxylic acid and primary amines on the target protein. This is most commonly achieved through activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[7] EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This amine-reactive intermediate is less susceptible to hydrolysis than the EDC-activated acid and reacts efficiently with primary amines to form a covalent amide linkage.[7]

Workflow for Protein Modification

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification Linker This compound EDC_NHS EDC + NHS (pH 4.5-6.0) Linker->EDC_NHS Protein Protein-NH2 ActivatedLinker Azido-PEG2-CH2CO-NHS (Amine-Reactive Ester) EDC_NHS->ActivatedLinker ActivatedLinker->Protein AzidoProtein Azido-PEG-Protein Protein->AzidoProtein Purify Purification (SEC or Dialysis) AzidoProtein->Purify FinalProduct Purified Azido-Protein Purify->FinalProduct

Caption: Workflow for modifying a protein with the Azido-PEG2 linker.

Materials & Reagents
  • Protein of Interest (POI): ≥ 95% purity, in an amine-free buffer (e.g., PBS, MES, HEPES).

  • This compound: High-purity grade.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store desiccated at -20°C.

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS: Store desiccated at 4°C.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Solvent: Anhydrous Dimethylsulfoxide (DMSO).

  • Purification System: Size Exclusion Chromatography (SEC) column or Dialysis Cassettes (e.g., 10K MWCO).[8]

Protocol: Two-Step EDC/NHS Protein Modification

This protocol first activates the linker and then adds it to the protein solution. This prevents exposing the protein to the potentially harsh, low-pH activation conditions.

Step 1: Reagent Preparation

  • Prepare a 1-10 mg/mL solution of your protein in Reaction Buffer (PBS, pH 7.4).

  • Immediately before use, prepare a 100 mM solution of this compound in anhydrous DMSO.

  • Immediately before use, prepare 100 mM solutions of EDC and NHS in Activation Buffer (MES, pH 6.0).

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine the reagents in the following order. The example below is for activating 1 µmol of the linker.

    • 10 µL of 100 mM this compound

    • 15 µL of 100 mM EDC

    • 15 µL of 100 mM NHS

    • Bring the final volume to 100 µL with Activation Buffer.

  • Incubate for 15 minutes at room temperature to form the NHS ester.

Step 3: Conjugation to Protein

  • Add the desired molar excess of the activated linker solution to your protein solution. A 10- to 50-fold molar excess of linker over protein is a common starting point.[9]

    • Causality: A molar excess drives the reaction towards modification, but excessive amounts can lead to over-labeling and potential protein precipitation. The optimal ratio must be determined empirically.[3]

  • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching and Purification

  • (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubating for 15 minutes. This will hydrolyze any remaining NHS esters.

  • Remove unreacted linker and byproducts by either Size Exclusion Chromatography (SEC) or dialysis.[8]

    • SEC: This is the preferred method for high resolution and speed. Equilibrate the column with PBS pH 7.4 and collect fractions corresponding to your protein's molecular weight.[8]

    • Dialysis: For larger volumes, dialyze the reaction mixture against PBS pH 7.4 for 24-48 hours with at least three buffer changes.[8]

The resulting azido-modified protein is now ready for Stage 2 or can be stored at -80°C for future use.

Stage 2: Azide-Alkyne "Click Chemistry" Conjugation

The azide group installed on the protein is now available for highly specific conjugation to a molecule containing an alkyne. This reaction, a cornerstone of "click chemistry," is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without cross-reacting with native functional groups.[5][10] Two primary methods are available:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction that requires a copper(I) catalyst. The catalyst is typically generated in situ from Copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate.[11][12]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A metal-free alternative that uses a strained cyclooctyne (e.g., DBCO, BCN).[] The inherent ring strain of the alkyne drives the reaction forward without the need for a catalyst, making it ideal for applications in living cells or where copper toxicity is a concern.[6][14]

Workflow for Click Chemistry Conjugation

G cluster_0 Reaction Setup cluster_1 Conjugation cluster_2 Purification AzidoProtein Purified Azido-Protein Catalyst Catalyst System (e.g., CuSO4/Ascorbate or None for SPAAC) AzidoProtein->Catalyst Reaction Incubate (RT, 1-4 hr) AlkyneProbe Alkyne-Probe (e.g., DBCO-Fluorophore) AlkyneProbe->Catalyst Catalyst->Reaction Conjugate Protein-Linker-Probe Reaction->Conjugate Purify Purification (SEC or Dialysis) Conjugate->Purify FinalProduct Purified Bioconjugate Purify->FinalProduct

Caption: General workflow for azide-alkyne click chemistry conjugation.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azido-modified Protein (from Stage 1)

  • Alkyne-containing molecule (e.g., alkyne-fluorophore)

  • Copper(II) Sulfate (CuSO4): 50 mM stock in water.[5]

  • Sodium Ascorbate: 1 M stock in water (prepare fresh).

  • Copper Ligand (e.g., THPTA or TBTA): 100 mM stock in water or DMSO.[11]

Protocol:

  • In a microcentrifuge tube, combine the following in order:

    • Azido-protein to a final concentration of 1-10 µM in PBS.

    • Alkyne-probe to a final concentration of 20-200 µM (2- to 20-fold molar excess over azide).

    • Copper Ligand to a final concentration of 500 µM.

    • CuSO4 to a final concentration of 100 µM.

  • Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM.[15]

  • Incubate for 1-2 hours at room temperature, protected from light.

  • Purify the final conjugate using SEC or dialysis to remove excess reagents and the copper catalyst.[8]

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azido-modified Protein (from Stage 1)

  • Cyclooctyne-containing molecule (e.g., DBCO-biotin)

Protocol:

  • Dissolve the cyclooctyne reagent in an appropriate solvent (e.g., DMSO).

  • Add a 3- to 10-fold molar excess of the cyclooctyne reagent to the azido-protein solution in PBS.

  • Incubate for 2-12 hours at room temperature or 4°C. Reaction times vary depending on the specific cyclooctyne used.[14]

  • Purify the final conjugate using SEC or dialysis to remove the unreacted cyclooctyne.[8]

Characterization and Quality Control

Thorough characterization is essential to confirm successful conjugation and ensure the quality of the final product.[16]

ParameterRecommended Technique(s)Expected Outcome
Degree of Labeling (DOL) UV-Vis Spectroscopy, Mass Spectrometry (MS)Determine the average number of linker/probe molecules per protein.
Confirmation of Conjugation SDS-PAGE, Mass Spectrometry (MS)An increase in molecular weight corresponding to the attached PEG-probe.[2]
Purity / Aggregation Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS)A single, sharp peak for the conjugate; absence of aggregate peaks.[1][17]
Confirmation of Structure LC/MS/MSCan identify specific sites of PEGylation and confirm the final conjugate structure.[18]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Labeling Efficiency (Stage 1) - Inactive EDC/NHS (hydrolyzed).- Competing amine buffers (Tris, Glycine).- Low molar excess of linker.- Prepare EDC/NHS solutions fresh.- Use non-amine buffers like PBS or HEPES.- Increase the molar ratio of linker to protein.
Protein Precipitation - Over-labeling of the protein.- High concentration of organic solvent.- Reduce the molar excess of the linker.- Ensure final DMSO/DMF concentration is <10%.
No "Click" Reaction (Stage 2) - Oxidized sodium ascorbate (CuAAC).- Inefficient cyclooctyne (SPAAC).- Sequestration of copper catalyst.- Always use freshly prepared sodium ascorbate.- Increase incubation time or temperature for SPAAC.- Use a copper-chelating ligand like THPTA.[12]
Difficulty in Purification - Similar size of reactant and product.- Non-specific binding to column.- Use high-resolution SEC columns.- Consider alternative methods like Hydrophobic Interaction (HIC) or Ion Exchange (IEX) chromatography.[19]

Conclusion

The this compound linker provides a powerful and versatile platform for creating well-defined bioconjugates. By leveraging the robust and orthogonal reactivity of its carboxyl and azide functionalities, researchers can systematically construct complex molecular assemblies. The detailed protocols and supporting information provided in this guide serve as a strong foundation for the successful application of this linker in diverse research and development settings.

References

Application Note: A Researcher's Guide to Peptide Modification with Azido-PEG2-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the chemical modification of peptides using the heterobifunctional linker, Azido-PEG2-CH2CO2H. This reagent provides a strategic approach for introducing a bioorthogonal azide handle onto a peptide via a stable amide bond, facilitated by a short polyethylene glycol (PEG) spacer. The incorporated azide can then be utilized for subsequent conjugation to alkyne-containing molecules through "click chemistry." This application note provides a thorough examination of the underlying chemical principles, detailed experimental protocols for conjugation and purification, and robust analytical methods for characterization of the modified peptide. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile linker for applications ranging from peptide labeling to the creation of complex bioconjugates.

Introduction: The Strategic Advantage of this compound in Peptide Chemistry

The targeted modification of peptides is a cornerstone of modern chemical biology and drug discovery. The ability to covalently attach moieties such as fluorophores, imaging agents, or other biomolecules allows for the elucidation of biological function and the development of novel therapeutics.[1][2] this compound is a powerful tool in this endeavor, offering a strategic two-stage approach to peptide modification.

This heterobifunctional linker possesses two distinct reactive functionalities:

  • A Carboxylic Acid (-CH2CO2H): This group enables the covalent attachment of the linker to primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide coupling chemistry.[3][4][5]

  • An Azide (-N3): The azide group is a bioorthogonal chemical handle. It is largely unreactive with biological functional groups, ensuring that it remains intact for a subsequent, highly specific reaction.[6] This azide can be selectively reacted with an alkyne-functionalized molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[7][8][9][10]

The short di-ethylene glycol (PEG2) spacer offers the added benefits of increasing the hydrophilicity of the modified peptide and providing spatial separation between the peptide and the conjugated molecule, which can help to preserve the biological activity of the peptide.[6][11]

This guide will provide the scientific rationale and step-by-step protocols for the successful modification of peptides with this compound.

The Chemistry of Peptide Modification with this compound

The modification process is a two-step procedure. The first step is the conjugation of the linker to the peptide, followed by the "click" reaction with an alkyne-containing molecule of interest.

Step 1: Amide Bond Formation via Carbodiimide Coupling

The carboxylic acid of this compound is activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate.[5][12] This intermediate is susceptible to nucleophilic attack by a primary amine on the peptide, resulting in the formation of a stable amide bond and the release of a urea byproduct.[12] To improve efficiency and minimize side reactions, N-hydroxysuccinimide (NHS) is often included to convert the O-acylisourea intermediate into a more stable NHS ester, which then reacts with the amine.[13]

G cluster_activation Activation of Carboxylic Acid cluster_coupling Amide Bond Formation Linker_COOH This compound O_acylisourea O-acylisourea Intermediate Linker_COOH->O_acylisourea + EDC EDC EDC Modified_Peptide Azide-PEG2-Peptide Conjugate O_acylisourea->Modified_Peptide + Peptide-NH2 Peptide_NH2 Peptide-NH2 G Azide_Peptide Azide-PEG2-Peptide Triazole_Conjugate Peptide-Triazole-Molecule Conjugate Azide_Peptide->Triazole_Conjugate + Alkyne-Molecule + Cu(I) catalyst Alkyne_Molecule Alkyne-Molecule of Interest Alkyne_Molecule->Triazole_Conjugate

References

Application Notes and Protocols for Surface Functionalization Using Azido-PEG2-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Controlled Surface Architectures

In the realms of drug delivery, diagnostics, and biomaterials, the interface between a synthetic material and a biological environment is of paramount importance. Uncontrolled interactions often lead to non-specific protein adsorption, immune system activation, and a loss of therapeutic efficacy. Surface functionalization provides a powerful means to control these interactions, enhancing biocompatibility and introducing specific functionalities.[1][2][3] The heterobifunctional linker, Azido-PEG2-CH2CO2H, has emerged as a versatile tool in this field, offering a strategic approach to creating precisely engineered surfaces.[4]

This molecule features three key components:

  • A terminal carboxylic acid (-COOH) , which allows for covalent attachment to primary amine groups present on a variety of substrates.

  • A short, hydrophilic polyethylene glycol (PEG) spacer (-PEG2-) , which enhances water solubility and imparts "stealth" characteristics to the modified surface. This PEG chain minimizes non-specific protein binding, reduces immunogenicity, and can improve the pharmacokinetic profile of conjugated molecules.[2][3][5][6][7][8][9]

  • A terminal azide group (-N3) , which serves as a highly specific reactive handle for "click chemistry."[10][11]

This unique trifecta of functionalities enables a robust, two-step approach to surface modification. First, the linker is anchored to a primary amine-bearing surface via its carboxyl group. Subsequently, the exposed azide group is available for the highly efficient and specific covalent attachment of a biomolecule of interest (e.g., peptide, antibody, nucleic acid) that has been pre-functionalized with an alkyne group.[12][13] This modular strategy provides exceptional control over the final surface architecture.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for surface functionalization. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss essential characterization techniques to validate each step of the modification process.

Part 1: Anchoring the Linker - Amide Bond Formation

The initial step in this surface modification strategy involves the covalent attachment of the this compound linker to a substrate presenting primary amine (-NH2) groups. The most common and reliable method to achieve this is through carbodiimide-mediated chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[14][15]

The Chemistry Behind EDC/Sulfo-NHS Coupling

The reaction proceeds in two well-defined stages, which is crucial for minimizing undesirable side reactions like protein cross-linking.[14][15]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the this compound linker to form a highly reactive O-acylisourea intermediate.[15][16][17][18] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.[15]

  • Formation of a Stable Intermediate: To circumvent this instability, Sulfo-NHS is introduced. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive Sulfo-NHS ester.[14][15][19] This semi-stable ester has a half-life of several hours at neutral pH, allowing for a controlled reaction with the primary amines on the substrate surface.[19]

  • Amide Bond Formation: The Sulfo-NHS ester readily reacts with primary amines on the substrate to form a stable and irreversible amide bond, thus covalently anchoring the linker to the surface.[17]

This two-step process, illustrated below, ensures a higher yield and a more controlled functionalization compared to using EDC alone.[14][19]

EDC_NHS_Reaction linker Azido-PEG-COOH (Linker) o_acylisourea O-Acylisourea Intermediate (Unstable) linker->o_acylisourea + EDC EDC EDC->o_acylisourea + nhs_ester Sulfo-NHS Ester (Semi-Stable) o_acylisourea->nhs_ester + Sulfo-NHS sulfo_nhs Sulfo-NHS final_product Surface-NH-CO-PEG-Azide (Stable Amide Bond) nhs_ester->final_product + Surface-NH₂ surface_amine Surface-NH₂

Caption: EDC/Sulfo-NHS activation and coupling workflow.

Protocol 1: Covalent Immobilization of this compound on Amine-Functionalized Surfaces

This protocol provides a general framework for immobilizing the linker on substrates such as amine-functionalized glass slides, silicon wafers, or nanoparticles.

Materials:

  • Amine-functionalized substrate

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • High-purity water

Experimental Procedure:

  • Reagent Preparation (Prepare Fresh):

    • Linker Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.

    • EDC/Sulfo-NHS Solution: Immediately before use, prepare a solution containing EDC and Sulfo-NHS in Activation Buffer. Recommended concentrations are provided in the table below. Causality: EDC is susceptible to hydrolysis, especially in aqueous buffers; therefore, it must be prepared and used fresh for maximal activity.[14][20][21]

  • Surface Preparation:

    • Clean the amine-functionalized substrate according to the manufacturer's instructions or standard laboratory procedures. For example, sonicate in ethanol and water, followed by drying under a stream of nitrogen.

    • Pre-wash the substrate with the Activation Buffer.

  • Activation of the Linker:

    • In a single tube, combine the required volumes of the linker stock solution and the freshly prepared EDC/Sulfo-NHS solution. The final concentration of the linker should be in the range of 1-10 mM.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature. Causality: This pre-activation step ensures the formation of the semi-stable Sulfo-NHS ester prior to introducing the substrate, which maximizes coupling efficiency.[14][15]

  • Coupling to the Surface:

    • Immerse the amine-functionalized substrate in the activated linker solution or cover the surface of the substrate with the solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Causality: The reaction between the Sulfo-NHS ester and the surface amine groups is efficient but requires sufficient time for completion. Longer incubation times can increase surface density.

  • Washing and Quenching:

    • Remove the substrate from the coupling solution and wash it three times with PBST to remove excess unreacted linker and byproducts.

    • Immerse the substrate in the Quenching Buffer for 15-30 minutes at room temperature. Causality: The quenching step deactivates any remaining reactive Sulfo-NHS esters on the surface by reacting them with a small amine-containing molecule (Tris or ethanolamine), preventing non-specific binding in subsequent steps.

    • Wash the substrate thoroughly with high-purity water and dry under a stream of nitrogen.

  • Storage:

    • Store the now azide-functionalized surface in a desiccated, inert atmosphere (e.g., under nitrogen or argon) to protect the azide group from degradation.

Quantitative Data Summary:

ParameterRecommended RangeRationale
Linker Concentration 1 - 10 mMBalances reaction efficiency with reagent cost.
EDC Concentration 2 - 10 mMA molar excess over the linker ensures efficient activation.
Sulfo-NHS Concentration 5 - 25 mMA higher molar excess stabilizes the active intermediate.[14]
Activation pH 4.5 - 6.0Optimal pH for EDC to react with carboxyl groups.[20][21][22]
Coupling pH 7.2 - 8.0Favors the deprotonated state of primary amines for nucleophilic attack.
Incubation Time 1 - 4 hours (RT) or Overnight (4°C)Allows for sufficient reaction time to achieve high surface density.

Part 2: The "Click" Reaction - Attaching the Biomolecule

With the surface now presenting terminal azide groups, the next stage is to attach a biomolecule of interest. This is achieved through the highly efficient and bioorthogonal "click chemistry," specifically the azide-alkyne cycloaddition.[12] This reaction is renowned for its high yield, specificity, and compatibility with biological molecules.[23][24]

Click Chemistry: Two Flavors for Surface Conjugation
  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry.[12] It involves the reaction between a terminal alkyne and an azide in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[24] The reaction is highly specific and results in the formation of a stable 1,4-disubstituted triazole linkage.[24][25]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that is particularly useful for applications involving live cells or copper-sensitive proteins.[10] SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows it to react spontaneously with an azide without the need for a catalyst, forming a stable triazole linkage.[12]

Click_Chemistry_Workflow cluster_0 Surface Preparation cluster_1 Biomolecule Preparation cluster_2 Click Reaction cluster_3 Final Functionalized Surface azide_surface Surface-PEG-Azide cu_catalyst Cu(I) Catalyst (for CuAAC) azide_surface->cu_catalyst no_catalyst No Catalyst (for SPAAC) azide_surface->no_catalyst alkyne_biomolecule Alkyne-Biomolecule alkyne_biomolecule->cu_catalyst alkyne_biomolecule->no_catalyst final_surface Surface-PEG-Triazole-Biomolecule cu_catalyst->final_surface CuAAC no_catalyst->final_surface SPAAC

Caption: General workflow for biomolecule conjugation via click chemistry.

Protocol 2: CuAAC Conjugation of Alkyne-Modified Biomolecules

This protocol describes the conjugation of a biomolecule containing a terminal alkyne to the azide-functionalized surface.

Materials:

  • Azide-functionalized substrate (from Protocol 1)

  • Alkyne-modified biomolecule (e.g., peptide, oligonucleotide)

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)

  • Reaction Buffer: PBS, pH 7.4

  • Washing Buffer: PBST

  • High-purity water

  • DMSO

Experimental Procedure:

  • Reagent Preparation (Prepare Fresh):

    • Alkyne-Biomolecule Solution: Prepare a stock solution of the alkyne-modified biomolecule in the Reaction Buffer or DMSO. The final concentration will depend on the specific molecule but typically ranges from 10 µM to 1 mM.

    • Copper Sulfate Solution: Prepare a 10 mM stock solution of CuSO4 in high-purity water.

    • Sodium Ascorbate Solution: Prepare a 100 mM stock solution of sodium ascorbate in high-purity water. Causality: Sodium ascorbate is prone to oxidation, so a fresh solution is critical for efficiently reducing Cu(II) to the active Cu(I) catalytic state.[13]

    • THPTA Solution (Optional): Prepare a 10-50 mM stock solution of THPTA in high-purity water. Causality: THPTA is a ligand that stabilizes the Cu(I) oxidation state and prevents catalyst disproportionation, increasing reaction efficiency and protecting biomolecules from oxidative damage.

  • Click Reaction Assembly:

    • In a single tube, prepare the click reaction cocktail. Add the reagents in the following order to the Reaction Buffer:

      • Alkyne-modified biomolecule

      • THPTA ligand (if used)

      • Copper(II) Sulfate

      • Sodium Ascorbate (add last to initiate the reaction)

    • A typical final concentration is 0.1 mM CuSO4, 1 mM sodium ascorbate, and 0.5 mM THPTA.

  • Conjugation to the Surface:

    • Immediately immerse the azide-functionalized substrate in the freshly prepared click reaction cocktail.

    • Incubate for 1-4 hours at room temperature with gentle agitation, protected from light.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash thoroughly three times with PBST to remove the copper catalyst, excess reagents, and unbound biomolecules.

    • Perform a final rinse with high-purity water and dry under a stream of nitrogen.

  • Storage:

    • Store the final bioconjugated surface in an appropriate buffer, often containing a preservative, at 4°C.

Part 3: Validation and Characterization of the Functionalized Surface

A complete characterization of the surface at each stage of modification is essential to confirm the success of the functionalization process.[26] A combination of techniques is often employed to provide a comprehensive understanding of the surface chemistry and morphology.[27][28]

Characterization TechniquePurposeExpected Outcome after Protocol 1Expected Outcome after Protocol 2
X-ray Photoelectron Spectroscopy (XPS) Elemental and chemical state analysis of the surface.[26][27][28]Appearance of a characteristic N 1s signal for the azide group (~404 eV and ~400 eV).[29][30][31][32]A shift in the N 1s spectrum, indicating the conversion of the azide to a triazole. Appearance of signals corresponding to the biomolecule (e.g., increased N 1s, S 2p for cysteine).
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.[27][33]Appearance of a sharp, characteristic azide peak around 2100 cm⁻¹.[13][29]Disappearance of the azide peak at 2100 cm⁻¹ and the appearance of new peaks corresponding to the biomolecule (e.g., amide bands).
Contact Angle Goniometry Measures surface hydrophilicity/hydrophobicity.[26][34]An increase in hydrophilicity (decrease in contact angle) due to the presence of the hydrophilic PEG linker.[35]A change in contact angle that is dependent on the nature of the immobilized biomolecule.
Atomic Force Microscopy (AFM) Topographical analysis of the surface.[26][34]A slight increase in surface roughness may be observed.A noticeable change in surface morphology and an increase in layer thickness, confirming the presence of the biomolecule.
Fluorescence Microscopy Confirmation of biomolecule attachment.N/AIf a fluorescently-labeled biomolecule is used, a uniform fluorescence signal should be observed across the surface.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the creation of well-defined, biocompatible, and functional surfaces. By leveraging robust EDC/Sulfo-NHS chemistry for initial anchoring and highly specific click chemistry for subsequent bioconjugation, researchers can exert precise control over surface properties. The protocols and characterization methods outlined in these notes provide a comprehensive framework for the successful implementation of this technology, paving the way for advancements in targeted drug delivery, sensitive diagnostics, and novel biomaterials.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition with Azido-PEG2-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth scientific background for performing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using the heterobifunctional linker, Azido-PEG2-CH2CO2H. This document elucidates the underlying mechanism of CuAAC, explains the rationale behind each experimental step, and offers practical insights for successful bioconjugation.

Introduction: The Power of Click Chemistry in Bioconjugation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless and his colleagues.[1] This reaction is celebrated for its high efficiency, remarkable regioselectivity, and broad functional group tolerance, making it an invaluable tool in diverse scientific fields, including drug discovery, materials science, and bioconjugation.[1][2] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often necessitates harsh conditions and results in a mixture of regioisomers, the CuAAC reaction proceeds readily at ambient temperatures to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[1][2]

The use of this compound as a building block in CuAAC offers distinct advantages. The azide group serves as a stable and selective handle for the click reaction.[3][4] The short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce non-specific binding in biological systems.[5][6] The terminal carboxylic acid provides a versatile functional group for subsequent conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through standard amide bond formation.[5] This heterobifunctional nature makes this compound an ideal linker for constructing complex biomolecular architectures like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[6]

The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The remarkable rate acceleration of the CuAAC reaction, often 10⁷ to 10⁸ times faster than the uncatalyzed version, is a direct result of the copper(I) catalyst.[2] While initial theories proposed a mononuclear copper catalyst, substantial evidence now supports a more intricate dinuclear copper-mediated pathway as the kinetically favored route.[1]

The catalytic cycle can be summarized as follows:

  • Formation of the Copper-Acetylide Complex: The reaction initiates with the coordination of the Cu(I) ion to the terminal alkyne. This coordination lowers the pKa of the terminal alkyne's C-H bond, facilitating its deprotonation to form a copper-acetylide intermediate.[7]

  • Activation of the Azide: A second copper atom is believed to activate the azide, bringing it into proximity with the copper-acetylide.[7]

  • Cycloaddition: The azide then undergoes a stepwise cycloaddition with the activated alkyne, leading to the formation of a six-membered metallacycle intermediate.[8]

  • Rearrangement and Product Release: This intermediate rapidly rearranges to form the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for subsequent cycles.[8]

Experimental Protocol: CuAAC with this compound

This protocol provides a general guideline for the conjugation of an alkyne-containing molecule to this compound. Optimization may be required depending on the specific substrates.

Materials and Reagents
  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., deionized water, DMSO, or a mixture)

  • Phosphate-buffered saline (PBS) for biological applications

  • Purification supplies (e.g., size-exclusion chromatography columns, HPLC system)

Reagent Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or water).

  • Alkyne-Containing Molecule Stock Solution: Prepare a 10 mM stock solution in a compatible solvent.

  • Copper(II) Sulfate Stock Solution: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate Stock Solution: Prepare a 1 M stock solution in deionized water. Note: This solution should be prepared fresh before each use to ensure maximum reducing activity.

  • Ligand Stock Solution (THPTA or TBTA): Prepare a 50 mM stock solution in a suitable solvent (THPTA is water-soluble, while TBTA requires an organic solvent like DMSO).

Reaction Procedure
  • To a microcentrifuge tube, add the alkyne-containing molecule to a final concentration of 1 mM.

  • Add this compound to a final concentration of 1.2 mM (1.2 equivalents).

  • Add the copper(II) sulfate stock solution to a final concentration of 1 mM.

  • Add the ligand stock solution to a final concentration of 5 mM (5 equivalents relative to copper). Gently mix the solution. The use of a ligand like THPTA or TBTA is crucial as it stabilizes the catalytically active Cu(I) oxidation state, prevents its disproportionation, and accelerates the reaction.[7][9][10]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mM. Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst from the Cu(II) precursor in situ.[2][7][11] An excess is used to prevent re-oxidation of Cu(I) by any dissolved oxygen.[2]

  • Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours. The reaction can also be incubated at 37°C to potentially increase the reaction rate.

  • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or HPLC.

Experimental Workflow Diagram

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_analysis Analysis & Purification reagent1 This compound Stock Solution mix Combine Reactants, CuSO4, and Ligand reagent1->mix reagent2 Alkyne Substrate Stock Solution reagent2->mix reagent3 CuSO4 Stock Solution reagent3->mix reagent4 Ligand (THPTA) Stock Solution reagent4->mix reagent5 Sodium Ascorbate Stock Solution (Fresh) initiate Initiate with Sodium Ascorbate reagent5->initiate mix->initiate incubate Incubate at Room Temperature initiate->incubate monitor Monitor Progress (LC-MS/HPLC) incubate->monitor purify Purify Product (SEC/HPLC) monitor->purify characterize Characterize Final Product (MS) purify->characterize

Caption: A generalized workflow for the CuAAC reaction.

Quantitative Data Summary

ParameterRecommended Concentration/RatioRationale
Alkyne Substrate 1 mMA typical starting concentration for many bioconjugation reactions.
This compound 1.2 - 1.5 equivalentsA slight excess of the azide can help drive the reaction to completion.
Copper(II) Sulfate 1 mMProvides the catalytic copper ions.
Ligand (e.g., THPTA) 5 equivalents (relative to copper)Stabilizes the Cu(I) oxidation state and accelerates the reaction.[12][13][14]
Sodium Ascorbate 10 equivalents (relative to copper)Reduces Cu(II) to the active Cu(I) catalyst and prevents oxidative side reactions.[2][7]
Reaction Time 1 - 4 hoursTypically sufficient for completion, but should be optimized for specific substrates.
Reaction Temperature Room Temperature (20-25°C)Mild conditions that are compatible with most biomolecules.

Purification and Analysis of the PEGylated Conjugate

Following the CuAAC reaction, the reaction mixture will contain the desired product, unreacted starting materials, the copper catalyst, and other reagents. Purification is essential to isolate the final conjugate.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for removing small molecules like unreacted this compound, copper, and other reagents from a larger biomolecule conjugate.[15][]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller conjugate molecules, RP-HPLC can provide excellent separation and purification.[15]

  • Dialysis/Ultrafiltration: These techniques are useful for buffer exchange and removing small molecule impurities from macromolecular conjugates.[17]

The purified conjugate should be analyzed to confirm its identity and purity. Mass spectrometry (MS) is the primary method for confirming the successful conjugation by observing the expected mass increase.[18]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive sodium ascorbate solution.Always use a freshly prepared solution of sodium ascorbate.
Oxidation of the Cu(I) catalyst.Ensure an adequate excess of sodium ascorbate and consider de-gassing the reaction mixture.
Incompatible solvent.Ensure all components are soluble in the chosen solvent system. A co-solvent like DMSO may be necessary.
Side Product Formation Oxidative homocoupling of the alkyne.Increase the concentration of sodium ascorbate and the ligand.
Degradation of Biomolecule Copper-mediated damage.Use a stabilizing ligand like THPTA and minimize the reaction time.[19]

Conclusion

The copper-catalyzed azide-alkyne cycloaddition with this compound is a robust and versatile method for the synthesis of well-defined bioconjugates. By understanding the underlying mechanism and following a carefully planned experimental protocol, researchers can leverage this powerful click chemistry reaction to advance their work in drug development and other scientific disciplines.

References

The Versatility of Azido-PEG2-CH2CO2H: A Heterobifunctional Linker for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of PEG Linkers in Modern Therapeutics

In the landscape of advanced drug delivery, the ability to precisely connect different molecular entities is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools, offering a bridge between therapeutic payloads, targeting moieties, and delivery vehicles.[1][2] These flexible, hydrophilic spacers enhance the stability, solubility, and pharmacokinetic profiles of conjugated molecules, a process known as PEGylation.[3] Among the vast array of available linkers, heterobifunctional PEGs stand out for their versatility, possessing two distinct reactive termini that allow for controlled, sequential conjugation reactions.[4]

This guide focuses on a specific and highly versatile heterobifunctional linker: Azido-PEG2-CH2CO2H . This molecule incorporates three key features: an azide (N₃) group, a terminal carboxylic acid (-COOH) group, and a short, discrete two-unit PEG spacer.[5][6] This unique architecture enables a dual-mode conjugation strategy:

  • The Carboxylic Acid (-COOH): This terminus provides a classic route for conjugation to primary amines (e.g., lysine residues on proteins) through stable amide bond formation, typically mediated by carbodiimide chemistry (EDC/NHS).[7]

  • The Azide (-N₃): This group is a key player in "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[8] The azide readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[8]

This combination of functionalities makes this compound an ideal candidate for constructing sophisticated drug delivery systems, including antibody-drug conjugates (ADCs), functionalized nanoparticles, and advanced hydrogel networks. This document provides in-depth application notes and detailed protocols for leveraging the unique capabilities of this linker.

Chemical Properties and Synthesis Overview

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₆H₁₁N₃O₄[9]
Molecular Weight 189.17 g/mol [9]
CAS Number 882518-90-3[6]
Appearance Colorless to light yellow liquid/oilN/A
Solubility Soluble in water and most organic solvents[5]
Synthesis Pathway

A general, high-efficiency synthesis of azido-terminated heterobifunctional PEGs has been described.[10] The process typically involves:

  • Initiating the ring-opening polymerization of ethylene oxide with an initiator that contains a protected functional group (e.g., an allyl group).

  • Modifying the resulting terminal hydroxyl group into an azide group in a two-step process.

  • Conducting a radical addition of a thiol compound to the protected functional group to introduce the second functionality, in this case, a carboxylic acid.[10]

  • Characterization and purification using methods like NMR, MALDI-TOF MS, and chromatography confirm the structure and purity of the final product.[10] A more specific synthesis involves the reaction of an azide compound with hydrochloric acid in a dioxane/water mixture, followed by purification on silica gel.[11]

Application 1: Antibody-Drug Conjugates (ADCs)

ADCs represent a powerful class of targeted therapies, combining the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[8] The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and therapeutic window.[12] this compound is an excellent candidate for ADC construction, enabling a controlled, two-step conjugation process.

Experimental Design & Workflow

The heterobifunctional nature of the linker allows for flexibility. The drug can be attached to the linker first, and the resulting drug-linker complex can then be conjugated to the antibody, or vice-versa. A common strategy involves first attaching the linker to the antibody's lysine residues via the carboxylic acid, followed by the "click" attachment of an alkyne-modified drug.

ADC_Workflow cluster_0 Stage 1: Linker Attachment cluster_1 Stage 2: Payload Conjugation cluster_2 Purification & Characterization mAb Monoclonal Antibody (contains -NH2) azide_mAb Azide-Modified Antibody mAb->azide_mAb Conjugation (Amide Bond Formation) linker This compound activated_linker NHS-activated Linker linker->activated_linker EDC/NHS Activation activated_linker->azide_mAb adc Final ADC azide_mAb->adc drug Alkyne-Modified Cytotoxic Drug drug->adc Click Chemistry (CuAAC or SPAAC) purification Purification (SEC / HIC) adc->purification characterization Characterization (DAR, Purity, Stability) purification->characterization

Figure 1: General workflow for ADC synthesis using this compound.

Protocol 1.1: EDC/NHS-Mediated Conjugation of this compound to an Antibody

This protocol details the activation of the linker's carboxylic acid group and its subsequent reaction with primary amines on the antibody.

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris or 1 M Hydroxylamine, pH 8.0

  • Anhydrous DMSO

  • Desalting column (e.g., Zeba™ Spin Desalting Column)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature. Prepare stock solutions (e.g., 10 mg/mL) in anhydrous DMSO or Activation Buffer immediately before use.

    • Dissolve this compound in DMSO to a concentration of 10-20 mM.

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (like Tris), exchange it into the Activation Buffer using a desalting column.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, add a 10- to 50-fold molar excess of this compound to the antibody solution.

    • Add EDC and Sulfo-NHS to the antibody-linker mixture. A common starting point is a 2- to 5-fold molar excess of EDC/Sulfo-NHS relative to the linker.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Antibody:

    • To achieve optimal reaction efficiency with primary amines, the pH should be raised. Add Coupling Buffer to the activated linker mixture to adjust the pH to 7.2-7.5.

    • Alternatively, for a two-step process that offers more control, the activated linker can be separated from excess EDC/byproducts using a desalting column equilibrated in Coupling Buffer, and then immediately added to the antibody solution (pre-buffered in Coupling Buffer).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess linker and quenching reagents by purifying the azide-modified antibody using a desalting column or size-exclusion chromatography (SEC), equilibrating with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 1.2: SPAAC-Mediated "Click" Conjugation of an Alkyne-Drug to the Azide-Antibody

This protocol uses a copper-free click reaction, which is ideal for biological applications to avoid potential copper-induced cytotoxicity.

Materials:

  • Azide-modified antibody (from Protocol 1.1)

  • Strained alkyne-functionalized payload (e.g., DBCO-Drug)

  • Reaction Buffer: PBS, pH 7.4

  • Compatible solvent for payload (e.g., DMSO)

  • Purification system (e.g., SEC or HIC column)

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the azide-modified antibody in the Reaction Buffer.

    • Dissolve the strained alkyne-functionalized payload in a minimal amount of a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • SPAAC Reaction:

    • Add a 3- to 10-fold molar excess of the dissolved payload to the antibody solution.

    • Incubate the reaction mixture for 4-18 hours at 4°C or room temperature with gentle mixing. The reaction can often be monitored by observing the decrease in the DBCO absorbance at ~310 nm.[13]

  • Purification of the ADC:

    • Purify the resulting ADC from the unreacted payload and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions corresponding to the monomeric ADC peak.

Characterization and Data Analysis

A crucial aspect of ADC development is the characterization of the final product, particularly the Drug-to-Antibody Ratio (DAR).[12]

Table 2: Common Techniques for ADC Characterization

AnalysisTechniquePrincipleExpected Outcome for this compound ADC
Average DAR & Drug Load Distribution Hydrophobic Interaction Chromatography (HIC)Separates based on hydrophobicity. Each conjugated drug increases the ADC's hydrophobicity.A chromatogram with distinct peaks for different DAR species (DAR0, DAR2, DAR4, etc.), allowing for the calculation of the average DAR.[12]
Average DAR UV-Vis SpectroscopyCompares absorbance at 280 nm (protein) and a wavelength specific to the drug.Provides a rapid estimation of the average DAR for the bulk sample. Requires a drug chromophore.
Precise Mass & DAR Mass Spectrometry (LC-MS)Measures the mass-to-charge ratio. The mass difference between native and conjugated antibody reveals the number of attached drug-linkers.Provides highly accurate mass data for different DAR species, confirming conjugate identity and purity.[14]
Aggregation & Purity Size Exclusion Chromatography (SEC)Separates based on hydrodynamic radius (size).A primary peak for the monomeric ADC, with potential smaller peaks for aggregates (eluting earlier) or fragments (eluting later).
In Vitro Stability LC-MSThe ADC is incubated in plasma, and the average DAR is measured over time.A stable linker like the one formed by click chemistry should show minimal drug loss over time.[13]

Application 2: Functionalization of Nanoparticles

Nanoparticles are at the forefront of advanced drug delivery, acting as carriers for therapeutic agents.[15] Surface functionalization with PEG linkers like this compound is critical for improving their in vivo performance. PEGylation enhances colloidal stability, reduces non-specific protein binding, and prolongs circulation time (the "stealth" effect).[15][16] The heterobifunctional nature of this linker allows for covalent attachment to the nanoparticle surface, while presenting a reactive azide handle for the subsequent conjugation of targeting ligands (e.g., antibodies, peptides) or other molecules.[16]

Experimental Design & Workflow

This process involves two main stages: covalently attaching the linker to the nanoparticle surface and then conjugating a molecule of interest to the linker's azide terminus. The initial attachment strategy depends on the nanoparticle's native surface chemistry. For nanoparticles with surface amine groups, the linker's carboxylic acid is used for attachment.

NP_Workflow cluster_0 Stage 1: Nanoparticle PEGylation cluster_1 Stage 2: Ligand Conjugation cluster_2 Purification & Characterization np Amine-Functionalized Nanoparticle (-NH2) azide_np Azide-Functionalized Nanoparticle np->azide_np Conjugation (Amide Bond) linker This compound activated_linker NHS-activated Linker linker->activated_linker EDC/NHS Activation activated_linker->azide_np targeted_np Targeted Nanoparticle azide_np->targeted_np ligand Alkyne-Modified Targeting Ligand ligand->targeted_np Click Chemistry (e.g., CuAAC) purification Purification (Centrifugation / Dialysis) targeted_np->purification characterization Characterization (DLS, Zeta Potential) purification->characterization

Figure 2: Workflow for functionalizing amine-coated nanoparticles.

Protocol 2.1: Functionalization of Amine-Coated Nanoparticles

This protocol describes the attachment of this compound to nanoparticles with surface primary amine groups using EDC/NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, polymeric, or iron oxide nanoparticles)

  • This compound

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5, or PBS, pH 7.4

  • EDC and NHS (or Sulfo-NHS)

  • Anhydrous DMSO

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification equipment (e.g., centrifuge with appropriate filter units, dialysis cassettes)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous dispersion.

  • Linker Activation:

    • In a separate tube, dissolve this compound in a minimal amount of DMSO, then dilute into Activation Buffer.

    • Add fresh solutions of EDC (10-50 fold molar excess over linker) and NHS (1.2-1.5 fold molar excess over EDC) to the linker solution.

    • Incubate for 15-30 minutes at room temperature to generate the NHS-activated ester.

  • Conjugation Reaction:

    • Add the activated this compound solution to the nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).

  • Quenching and Purification:

    • Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 30 minutes.

    • Purify the nanoparticles to remove excess linker and reagents. This is typically done by repeated centrifugation and resuspension cycles or by dialysis against an appropriate buffer.

Protocol 2.2: CuAAC "Click" Conjugation of a Targeting Peptide

This protocol details the copper-catalyzed click reaction to attach an alkyne-modified peptide to the azide-functionalized nanoparticles.

Materials:

  • Azido-functionalized nanoparticles (from Protocol 2.1)

  • Alkyne-modified peptide

  • Reaction Buffer: PBS, pH 7.4

  • Catalyst Solutions (prepare fresh):

    • Copper(II) Sulfate (CuSO₄), e.g., 100 mM in DI water

    • Sodium Ascorbate, e.g., 500 mM in DI water

    • Copper-stabilizing ligand (optional but recommended for biomolecules): THPTA, e.g., 100 mM in DI water

Procedure:

  • Reaction Setup:

    • Disperse the azide-functionalized nanoparticles in the Reaction Buffer.

    • Add the alkyne-modified peptide. A 5- to 10-fold molar excess of the peptide relative to the estimated surface azide groups is a common starting point.

  • Click Reaction:

    • If using a ligand, add the THPTA solution to the mixture.

    • Add the CuSO₄ solution to the reaction mixture (typical final concentration: 0.1-1 mM).

    • Initiate the reaction by adding the Sodium Ascorbate solution (typical final concentration: 1-5 mM).

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing, protected from light.

  • Purification:

    • Purify the peptide-conjugated nanoparticles to remove the copper catalyst, unreacted peptide, and other reagents using an appropriate method such as size-exclusion chromatography, dialysis, or centrifugal filtration.

Characterization of Functionalized Nanoparticles

The physicochemical properties of nanoparticles change upon surface modification. These changes must be quantified to ensure successful functionalization.

Table 3: Characterization of Nanoparticle Functionalization

ParameterTechniquePrincipleExpected Outcome After PEGylation
Hydrodynamic Diameter Dynamic Light Scattering (DLS)Measures the size of particles in suspension based on Brownian motion.An increase in hydrodynamic diameter is expected due to the formation of the PEG layer on the nanoparticle surface.[17][18]
Surface Charge Zeta Potential MeasurementMeasures the magnitude of the electrostatic charge at the particle surface.A change in zeta potential is expected. For example, starting with positively charged amine-NPs, the potential will become less positive or negative after conjugation with the linker's carboxylic acid.[2][19]
Confirmation of PEG Layer Fourier-Transform Infrared Spectroscopy (FTIR)Detects vibrational modes of chemical bonds.Appearance of characteristic peaks corresponding to the PEG linker (e.g., C-O-C ether stretch).[2]
PEG Grafting Density Thermogravimetric Analysis (TGA)Measures weight loss as a function of temperature.The weight loss corresponding to the thermal decomposition of the PEG layer can be used to calculate the grafting density.[17]

Application 3: Formation of Drug-Loaded Hydrogels

Hydrogels are three-dimensional, water-swollen polymer networks that are highly biocompatible and mimic the native extracellular matrix, making them excellent candidates for controlled drug release and tissue engineering.[20][21] this compound can be used to incorporate therapeutic molecules into a hydrogel matrix.

Experimental Design & Workflow

A common strategy involves using a multi-arm PEG core functionalized with alkyne groups. This core can be cross-linked by a di-azide molecule to form the hydrogel network. To incorporate a drug, the drug can first be conjugated to the carboxylic acid terminus of this compound. This drug-linker construct, now presenting a terminal azide, can then be incorporated directly into the hydrogel network during the cross-linking step.

Hydrogel_Workflow cluster_0 Step 1: Prepare Drug-Linker cluster_1 Step 2: Hydrogel Formation cluster_2 Application drug Amine-containing Drug (-NH2) drug_linker Drug-Azide Conjugate drug->drug_linker EDC/NHS Coupling linker This compound linker->drug_linker hydrogel Drug-Loaded Hydrogel drug_linker->hydrogel peg_alkyne Multi-arm PEG-Alkyne peg_alkyne->hydrogel CuAAC Crosslinking crosslinker Di-azide Crosslinker (optional) crosslinker->hydrogel release Controlled Drug Release hydrogel->release

Figure 3: Workflow for creating a drug-loaded hydrogel.

Protocol 3.1: Synthesis of a Drug-Loaded PEG Hydrogel via CuAAC

This protocol outlines the formation of a hydrogel by clicking together a multi-arm PEG-alkyne and an azide-functionalized drug.

Materials:

  • Multi-arm PEG-Alkyne (e.g., 4-arm or 8-arm PEG-Alkyne)

  • Drug-Azide Conjugate (prepared by conjugating an amine-containing drug to this compound via EDC/NHS chemistry, see Protocol 1.1)

  • Crosslinker (optional, e.g., a di-azide molecule if needed to achieve desired gel properties)

  • Catalyst Solutions: Copper(II) Sulfate and Sodium Ascorbate

  • Deionized (DI) Water or PBS, pH 7.4

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the multi-arm PEG-Alkyne in DI water or PBS to the desired final concentration (e.g., 5-20% w/v).

    • Dissolve the Drug-Azide conjugate (and optional di-azide crosslinker) in a separate vial to a concentration that results in the desired molar ratio of alkyne to azide groups (often 1:1).[1]

  • Prepare Catalyst Solutions:

    • Prepare a stock solution of Copper(II) Sulfate (e.g., 100 mM in DI water).

    • Prepare a fresh stock solution of Sodium Ascorbate (e.g., 500 mM in DI water).

  • Initiate Gelation:

    • In a suitable vessel or mold, combine the PEG-Alkyne solution and the Drug-Azide solution.

    • To initiate crosslinking, add the Copper(II) Sulfate solution to the polymer mixture, followed immediately by the Sodium Ascorbate solution.

    • Gently mix the solution to ensure homogenous distribution of all components.

  • Gel Curing and Purification:

    • Allow the mixture to stand at room temperature. Gelation time can range from minutes to hours depending on concentrations and catalyst levels.

    • Once formed, the hydrogel should be washed extensively with PBS or DI water to remove any unreacted precursors and the copper catalyst.[22]

Characterization and Drug Release Studies

The properties of the hydrogel, especially its drug release profile, must be thoroughly characterized.

Table 4: Characterization of Drug-Loaded Hydrogels

AnalysisTechniquePrincipleApplication
Gelation Time Vial Inversion TestSimple qualitative test where the vial is inverted at time intervals to see if the solution still flows.Determines the time required for the hydrogel network to form.
Mechanical Properties RheometryMeasures the storage modulus (G') and loss modulus (G''), providing information on the stiffness and viscoelasticity of the gel.Ensures the hydrogel has the appropriate mechanical strength for its intended application (e.g., as an injectable or implant).
Swelling Ratio Gravimetric AnalysisThe hydrogel is weighed before and after swelling to equilibrium in a buffer.Indicates the water uptake capacity and porosity of the hydrogel network, which influences drug diffusion.
Drug Loading Efficiency UV-Vis or HPLCThe amount of drug in the washing solutions post-synthesis is measured to determine the amount not incorporated into the gel.Quantifies the percentage of the initial drug that was successfully entrapped within the hydrogel.
In Vitro Drug Release Incubation and SamplingThe drug-loaded hydrogel is incubated in a release buffer (e.g., PBS at 37°C). Aliquots of the buffer are taken at time points and analyzed for drug concentration via UV-Vis or HPLC.Generates a cumulative release profile, showing the rate and duration of drug release from the hydrogel matrix.

Conclusion: A Powerful Tool for Innovative Drug Delivery

This compound stands out as a highly effective and versatile heterobifunctional linker. Its dual-reactivity, combining robust carbodiimide chemistry with the efficiency and orthogonality of click chemistry, provides researchers with a powerful tool for the rational design of advanced drug delivery systems. The protocols and data presented in this guide demonstrate its broad applicability in constructing precisely defined antibody-drug conjugates, engineering "stealth" nanoparticles with targeted capabilities, and fabricating biocompatible hydrogels for controlled release. By enabling a modular and controlled approach to bioconjugation, this compound is helping to drive the development of the next generation of targeted and effective therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Azido-PEG2-CH2CO2H Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Azido-PEG2-CH2CO2H. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. As Senior Application Scientists, we have compiled this resource based on field-proven insights and fundamental chemical principles to help you navigate the complexities of using this versatile heterobifunctional linker.

This compound is a valuable tool in bioconjugation, serving as a bridge between two different molecules. It possesses two orthogonal reactive handles: a carboxylic acid for amide bond formation and an azide for "click chemistry." Low yields typically arise from challenges in one of these two key reaction steps. This guide is structured to help you systematically troubleshoot your experiment, starting with the most common problems.

Part 1: Troubleshooting the Amide Coupling Reaction (-CH2CO2H End)

The most frequent application of the carboxylic acid terminus is its coupling with a primary amine to form a stable amide bond. This reaction is not spontaneous and requires the activation of the carboxyl group. Issues during this activation or the subsequent coupling are a primary source of low yield.

Q1: My amide coupling yield is disappointingly low. What are the most likely causes?

Low yield in amide bond formation is typically rooted in three areas: inefficient activation of the carboxylic acid, suboptimal reaction conditions, or degradation of the reagents.

The most common issue is the hydrolysis of the activated ester intermediate, especially in aqueous buffers.[1][2] During activation with carbodiimide reagents like EDC, a highly reactive O-acylisourea intermediate is formed. While this intermediate can react with your amine, it is also highly susceptible to reaction with water. To improve efficiency, a nucleophile such as N-hydroxysuccinimide (NHS) is added to convert the O-acylisourea into a more stable, yet still reactive, NHS-ester. However, this NHS-ester can also hydrolyze back to the original carboxylic acid, rendering it inactive for coupling.[2]

A secondary issue with EDC is the intramolecular rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct, which can be a significant yield-reducing pathway if the NHS or the target amine is not present in sufficient concentration.[2]

Q2: How can I minimize hydrolysis and N-acylurea formation to improve my yield?

The key is to control the reaction environment and sequence. We strongly recommend a two-step procedure performed in an amine-free buffer.

  • Activation Step: Activate the this compound with EDC and NHS in a slightly acidic, amine-free buffer (e.g., MES buffer at pH 5.0-6.0) for 15-30 minutes at room temperature. The acidic pH enhances the efficiency of EDC activation while slowing the rate of NHS-ester hydrolysis.[3]

  • Coupling Step: Add the amine-containing substrate to the freshly activated NHS-ester solution. For the coupling reaction, the pH should be adjusted to 7.2-8.5.[1] This pH ensures that the primary amine of your target molecule is deprotonated and sufficiently nucleophilic for the reaction to proceed efficiently.[1][4]

Working under anhydrous conditions with dry solvents (e.g., DMF, DCM) for the activation step is ideal if your substrate is compatible. If the reaction must be performed in an aqueous buffer, it is critical to add the amine-containing molecule as soon as possible after the activation step is complete.[2][3]

Below is a diagram illustrating the intended reaction pathway versus the common side reactions.

AmideCoupling start Azido-PEG-COOH O_acyl O-Acylisourea (Reactive Intermediate) start->O_acyl + EDC EDC EDC->O_acyl NHS_ester Azido-PEG-NHS Ester (Semi-Stable) O_acyl->NHS_ester + N_acylurea N-Acylurea (Byproduct) O_acyl->N_acylurea Rearrangement (Side Reaction) NHS NHS NHS->NHS_ester Product Desired Amide Product NHS_ester->Product + Hydrolyzed_acid Azido-PEG-COOH (Inactive) NHS_ester->Hydrolyzed_acid Hydrolysis (Side Reaction) Amine R'-NH2 Amine->Product Hydrolysis H2O Hydrolysis->Hydrolyzed_acid

Amide coupling pathway and common side reactions.
Q3: Could steric hindrance be the problem?

Yes, steric hindrance can significantly impede the reaction, especially when coupling to a large biomolecule or a sterically crowded site.[5][6] The PEG chain itself can create a hydration shell that may sterically shield the reactive site.[7]

Troubleshooting Steric Hindrance:

  • Increase Reaction Time: Allow the reaction to proceed longer (e.g., overnight at 4°C) to give the molecules more time to find the correct orientation.[4]

  • Optimize Molar Ratio: Increase the molar excess of the this compound linker relative to the amine-containing substrate. A 5 to 20-fold excess is a common starting point.[4][8]

  • Increase Temperature: Gently increasing the temperature (e.g., from 4°C to room temperature) can provide the necessary activation energy to overcome the steric barrier, but be mindful that this will also accelerate the rate of hydrolysis of the activated ester.[1][4]

ParameterRecommended ConditionRationale
Activation pH 4.5 - 6.0Optimizes carbodiimide (EDC) efficiency.[3]
Coupling pH 7.2 - 8.5Ensures the target amine is deprotonated and nucleophilic.[1][4]
Solvent Anhydrous DMF or DCMMinimizes hydrolysis of activated intermediates.[3]
Temperature 4°C to Room TemperatureBalances reaction rate with the stability of reagents and biomolecules.[1]
Reagents Use fresh, high-quality coupling reagents (EDC, NHS, HATU).Carbodiimides are moisture-sensitive and can lose activity over time.[3]
Part 2: Troubleshooting the "Click Chemistry" Reaction (-N3 End)

The azide group is a robust and highly specific functional group for "click chemistry," most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Q4: My CuAAC reaction is not working. Is the copper catalyst the issue?

Most likely, yes. The key to a successful CuAAC reaction is maintaining a sufficient concentration of the active Cu(I) catalyst.

Common CuAAC Failure Points:

  • Oxidation of Copper(I): Cu(I) is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction buffer. It is crucial to use degassed buffers and/or perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Insufficient Reducing Agent: A reducing agent, typically sodium ascorbate, is added to the reaction to reduce any Cu(II) (from the CuSO₄ stock) to Cu(I) and to continually regenerate Cu(I) that may become oxidized during the reaction. Use a freshly prepared solution of sodium ascorbate.[9][10]

  • Ligand Problems: A copper-stabilizing ligand (e.g., TBTA) is often used to protect the Cu(I) from oxidation and improve reaction efficiency. Ensure the ligand is pure and used at the correct concentration.

Q5: I am using SPAAC to avoid copper, but my yield is still low. What could be wrong?

While SPAAC avoids the complexities of a catalyst, its success depends on the reactivity and stability of the strained alkyne and the reaction conditions.

Common SPAAC Failure Points:

  • Low Reactivity of Alkyne: Different strained alkynes (e.g., DBCO, BCN) have different intrinsic reaction rates. If your reaction is slow, consider switching to a more reactive cyclooctyne derivative.[9][10]

  • Instability of Alkyne: Strained alkynes can be unstable over long periods, especially when exposed to light or air. Store them according to the manufacturer's recommendations (typically cold and protected from light) and use them promptly after preparing solutions.[10]

  • Suboptimal pH: While SPAAC is less pH-sensitive than many bioconjugation reactions, very high or low pH can affect the stability of your biomolecule or the alkyne. Studies have shown that higher pH values can sometimes increase reaction rates.[11]

Q6: How can I be sure the azide on my linker is still active?

The azide functional group is generally very stable under standard amide coupling and purification conditions.[10] However, it can be degraded by specific chemical agents.

Reagents to Avoid:

  • Reducing Agents: Avoid strong reducing agents, particularly phosphines (e.g., triphenylphosphine, which leads to the Staudinger ligation) and thiols (e.g., DTT, TCEP).[9] If your protocol requires the reduction of disulfide bonds, this step must be performed before the introduction of the azide-containing linker, and the reducing agent must be completely removed.[9]

  • Strong Acids: Exposure to harsh acidic conditions should be avoided.[10][12]

If you suspect the azide has been compromised, its presence can be confirmed by FTIR spectroscopy, which will show a characteristic strong, sharp absorption peak around 2100 cm⁻¹.

Part 3: General Best Practices, Purification, and Analysis
Q7: What are the proper storage and handling procedures for this compound?

Proper storage is critical to prevent degradation.

  • Storage: Store the solid reagent at -20°C or lower in a desiccated, dark environment.[1][13]

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening. This simple step prevents atmospheric moisture from condensing on the cold solid, which can hydrolyze the reagent over time.[1]

  • Aliquoting: For bulk quantities, we recommend repackaging the reagent into smaller, single-use aliquots under an inert atmosphere (like argon or nitrogen) to minimize exposure to moisture and air with each use.[1]

Q8: How should I purify my final conjugate and monitor the reaction?

The choice of purification method depends on the size and properties of your final product. A logical workflow for troubleshooting is essential.

TroubleshootingWorkflow start Start: Low Reaction Yield check_reagents 1. Check Reagent Quality - Stored properly? - Freshly prepared solutions? - Correct stoichiometry? start->check_reagents check_conditions 2. Verify Reaction Conditions - Correct pH for activation/coupling? - Anhydrous/degassed solvents? - Optimal temperature and time? check_reagents->check_conditions Reagents OK analyze 3. Analyze Reaction Mixture (TLC, LC-MS) check_conditions->analyze Conditions OK no_product No Product Formation analyze->no_product low_conv Incomplete Conversion analyze->low_conv side_products Side Products Observed analyze->side_products solve_reagents Solution: Use fresh reagents, verify concentrations, aliquot new linker. no_product->solve_reagents Likely Cause solve_conditions Solution: Optimize pH, time, temp. Use two-step activation. For CuAAC, degas buffer. low_conv->solve_conditions Likely Cause solve_kinetics Cause: Slow kinetics or steric hindrance. Solution: Increase reaction time/temp, increase molar excess of linker. low_conv->solve_kinetics solve_hydrolysis Cause: Hydrolysis or N-acylurea formation. Solution: Use two-step protocol, anhydrous solvent for activation. side_products->solve_hydrolysis Likely Cause

A logical workflow for troubleshooting low-yield reactions.

Purification Techniques:

  • For large biomolecule conjugates (>10 kDa): Size Exclusion Chromatography (SEC) or dialysis are effective for removing the small molecular weight unreacted PEG linker.[14][15]

  • For small molecule conjugates: Purification can be more challenging. Reversed-phase HPLC (RP-HPLC) or normal-phase column chromatography on silica gel are standard methods. Note that PEGylated compounds can sometimes exhibit "streaking" on silica gel, which may require experimenting with different solvent systems (e.g., DCM/methanol) to achieve good separation.[15]

Analytical Monitoring:

  • Reaction Progress: The reaction can be monitored by TLC for a quick qualitative assessment or by HPLC/LC-MS for quantitative analysis of the consumption of starting materials and the formation of the product.[10][16]

  • Product Confirmation: Mass spectrometry (MS) is essential to confirm that the final product has the correct molecular weight, verifying a successful conjugation.[16]

Experimental Protocols
Protocol 1: Two-Step Amide Coupling to a Protein in Aqueous Buffer

This protocol is designed to maximize conjugation efficiency by separating the activation and coupling steps, thereby minimizing hydrolysis of the NHS-ester.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Do not store the reagent in solution for extended periods.[8]

    • Prepare fresh 100 mM solutions of EDC and NHS in an amine-free buffer (e.g., 100 mM MES, pH 6.0).

    • Prepare your protein solution in a coupling buffer (e.g., 100 mM Phosphate Buffer, pH 7.5).[3]

    • Prepare a quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[14]

  • Activation of PEG Linker:

    • In a microcentrifuge tube, combine 10 equivalents of this compound (from DMSO stock), 20 equivalents of EDC, and 20 equivalents of NHS in MES buffer.

    • Incubate for 15 minutes at room temperature to form the NHS-ester.

  • Conjugation to Protein:

    • Immediately add the activated PEG-NHS ester solution to your protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C, with gentle mixing.[2]

  • Quenching Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.[1][14]

  • Purification:

    • Remove the excess, unreacted PEG linker and byproducts by dialysis or using a desalting column (SEC) equilibrated with a suitable storage buffer (e.g., PBS).[1][14]

References

Technical Support Center: Optimizing EDC/NHS Reactions with Azido-PEG2-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your EDC/NHS coupling reactions involving Azido-PEG2-CH2CO2H. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to help you navigate the nuances of this powerful bioconjugation chemistry. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success from activation to purification.

Core Principles of EDC/NHS Chemistry

The conjugation of this compound to a primary amine-containing molecule (e.g., a protein, antibody, or amine-modified surface) is a robust method for introducing a PEGylated azide moiety. This functionality is invaluable for subsequent "click chemistry" reactions. The process is mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

The reaction proceeds in two primary stages:

  • Activation: EDC reacts with the terminal carboxyl group (-CH2CO2H) of the this compound linker to form a highly reactive, but unstable, O-acylisourea intermediate.[1][2]

  • Stabilization & Coupling: This unstable intermediate can react directly with a primary amine. However, to improve efficiency and combat the intermediate's rapid hydrolysis in aqueous solutions, NHS is added.[2][3][4] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS-ester. This semi-stable ester then efficiently reacts with a primary amine (-NH2) on the target molecule to form a stable amide bond.[1][2]

EDC_NHS_Mechanism Carboxyl Azido-PEG-COOH Intermediate O-Acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC->Intermediate Activation (pH 4.5-6.0) NHSEster Amine-Reactive NHS-Ester (Semi-Stable) Intermediate->NHSEster Stabilization Hydrolysis1 Hydrolysis Intermediate->Hydrolysis1 Fast NHS NHS NHS->NHSEster + Conjugate Stable Amide Bond (Azido-PEG-CO-NH-R) NHSEster->Conjugate Coupling (pH 7.2-8.5) Hydrolysis2 Hydrolysis NHSEster->Hydrolysis2 Slower Amine Target Molecule (R-NH₂) Amine->Conjugate +

Caption: EDC/NHS reaction mechanism for amine conjugation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common challenges and questions encountered during the conjugation of this compound.

Part 1: Reagents, Buffers, and pH Control

Q1: What is the optimal pH for this reaction, and why is it so critical?

A: The EDC/NHS reaction is highly pH-dependent and optimally performed as a two-step process with distinct pH ranges for each step.[5][6][7]

  • Activation Step (Carboxyl Activation): The activation of the carboxyl group on this compound with EDC is most efficient in a slightly acidic environment, ideally pH 4.5-6.0 .[5][6][8] In this pH range, the carboxyl group is sufficiently deprotonated to be reactive, while the EDC itself remains active.

  • Coupling Step (Amine Reaction): The reaction of the newly formed NHS-ester with the primary amine on your target molecule is most efficient at a neutral to slightly basic pH, typically pH 7.2-8.5 .[5][9][10] At this pH, the primary amine is deprotonated and thus more nucleophilic, allowing it to effectively attack the NHS-ester.[11]

Attempting a one-pot reaction at a compromise pH (e.g., 6.0-7.5) is possible but often leads to lower yields due to competing hydrolysis and suboptimal conditions for one or both steps.[5]

Q2: Which buffers should I use, and which must I absolutely avoid?

A: The choice of buffer is critical to avoid competitive side reactions that will significantly reduce your conjugation yield.[7][10]

Reaction StepRecommended BuffersBuffers to AVOIDRationale for Avoidance
Activation MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[6][10]Acetate, Citrate: Contain carboxyl groups that will compete with your Azido-PEG linker for EDC activation.[6][7]Competing carboxyls will consume your EDC and NHS, leading to low or no activation of your intended molecule.
Coupling PBS (Phosphate-Buffered Saline), pH 7.2-8.0.[6][10] HEPES, Borate, Bicarbonate. [9][10]Tris, Glycine, Ethanolamine: Contain primary amines that will react with the NHS-ester.[6][7][10][12]The primary amines in these buffers will "cap" the activated NHS-ester on your PEG linker, preventing it from reacting with your target molecule.[10]
General -Phosphate buffers during activation: Can sometimes interfere with the EDC activation step.[7][13]While commonly used for the coupling step, phosphate can participate in side reactions with EDC, reducing activation efficiency. It's best to use MES for the activation step.[13]

Q3: My EDC and/or NHS reagents seem inactive. How should I handle and store them?

A: EDC and NHS are both moisture-sensitive (hygroscopic).[3][7] Improper handling is a very common cause of reaction failure.

  • Storage: Store both reagents desiccated at -20°C.[7]

  • Handling: Before opening a new vial, always allow it to warm completely to room temperature on the bench for at least 20-30 minutes.[3][7] Opening a cold vial will cause atmospheric moisture to condense on the powder, leading to rapid hydrolysis and inactivation of the reagent.

  • Preparation: Always prepare EDC and NHS solutions fresh immediately before use.[5] Do not store them in solution.

Part 2: Reaction Optimization & Troubleshooting Low Yield

Q4: My conjugation yield is very low or zero. What are the most likely causes?

A: Low yield is the most common issue. A systematic troubleshooting approach is key.

Troubleshooting_Workflow Start Low / No Yield pH_Check Is pH optimal for both steps? Start->pH_Check Buffer_Check Are buffers free of competing amines/ carboxyls? pH_Check->Buffer_Check Yes pH_Sol Solution: Use two-step protocol. Activation: MES pH 4.5-6.0 Coupling: PBS pH 7.2-8.0 pH_Check->pH_Sol No Reagent_Check Are EDC/NHS reagents fresh & handled correctly? Buffer_Check->Reagent_Check Yes Buffer_Sol Solution: Use recommended buffers. (MES for activation, PBS for coupling). Buffer-exchange target molecule if needed. Buffer_Check->Buffer_Sol No Hydrolysis_Check Was coupling step performed immediately after activation? Reagent_Check->Hydrolysis_Check Yes Reagent_Sol Solution: Use fresh reagents. Equilibrate to RT before opening. Store desiccated at -20°C. Reagent_Check->Reagent_Sol No Hydrolysis_Sol Solution: Do not delay between steps. Consider running reaction at 4°C to slow hydrolysis. Hydrolysis_Check->Hydrolysis_Sol No

Caption: Troubleshooting workflow for low EDC/NHS conjugation yield.

Q5: How does the stability of the NHS-ester affect my reaction?

A: The NHS-ester is the key intermediate, but it is still susceptible to hydrolysis, which regenerates the original carboxyl group and inactivates the linker.[12] The rate of this hydrolysis is highly dependent on pH and temperature.

pHTemperature (°C)Approximate Half-life of NHS-Ester
7.004-5 hours[9][14]
8.04~1 hour[11]
8.6410 minutes[9][14]
9.0Room TempMinutes[11]

Causality: While higher pH increases the reactivity of the target amine, it drastically shortens the half-life of your activated linker.[5][9] This is why the recommended coupling pH range is a balance, typically not exceeding 8.5. Performing the reaction immediately after the activation step is critical to maximize the concentration of the active NHS-ester available for coupling.[7]

Q6: I'm observing precipitation of my protein during the reaction. What can I do?

A: Protein aggregation can occur for several reasons:

  • Isoelectric Point (pI): If the reaction pH is too close to your protein's pI, its net charge will be near zero, reducing intermolecular repulsion and increasing the likelihood of aggregation. Solution: Ensure your reaction buffer pH is at least 1-2 units away from the protein's pI.[5]

  • High Degree of Conjugation: Excessive modification of surface lysines can alter the protein's solubility and lead to precipitation. Solution: Reduce the molar excess of the activated this compound linker used in the reaction.[7] Start with a lower molar ratio (e.g., 5-10 fold excess of PEG over protein) and optimize from there.

  • Reagent Concentration: High concentrations of EDC or the PEG linker can sometimes cause precipitation. Solution: Consider performing the reaction in a more dilute solution.

Q7: How do I stop (quench) the reaction?

A: Quenching is a critical step to deactivate any remaining reactive NHS-esters, preventing unintended modification of your conjugate or other molecules in downstream applications.[1][12]

  • Method: Add a small molecule with a primary amine to the reaction mixture.

  • Common Quenching Agents: Tris, glycine, hydroxylamine, or ethanolamine.[8][12][15]

  • Procedure: Add the quenching agent to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[6][12]

Detailed Experimental Protocol: Two-Step Conjugation

This protocol provides a robust starting point for conjugating this compound to an amine-containing protein. Optimization of molar ratios may be necessary depending on the specific protein.

Materials
  • This compound

  • EDC (FW: 191.7 g/mol )

  • Sulfo-NHS (FW: 217.14 g/mol ) (Sulfo-NHS is recommended for its higher water solubility)[16]

  • Protein of Interest (in amine-free buffer)

  • Activation Buffer: 0.1 M MES, pH 6.0[3][10]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2-7.5[8][10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[10]

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Column) or Size Exclusion Chromatography (SEC) system.[6][17]

Methodology
  • Reagent Preparation (Perform Immediately Before Use):

    • Allow EDC and Sulfo-NHS powders to equilibrate completely to room temperature before opening vials.[7]

    • Prepare a 10 mg/mL stock solution of EDC in Activation Buffer (or ultrapure water).

    • Prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer.

    • Ensure your protein solution is in the Coupling Buffer. If it is in a buffer containing primary amines (like Tris), it must be exchanged into the Coupling Buffer using a desalting column before starting.[10]

  • Step 1: Activation of this compound (Time: 15-30 minutes)

    • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

    • In a reaction tube, add the this compound solution.

    • Add EDC and Sulfo-NHS to the PEG solution. A typical starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS over the amount of Azido-PEG-COOH. (Molar Ratio PEG:EDC:Sulfo-NHS = 1:2:5).[8]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[6][7]

  • Step 2: Coupling to Amine-Containing Protein (Time: 2 hours to Overnight)

    • Immediately after the activation step, add the activated PEG-NHS ester solution to your protein solution.

    • A starting point for the molar ratio of PEG to protein is a 10-20 fold molar excess of the PEG linker.[7] This should be optimized for your specific application.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[7]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[6] Longer incubation at a lower temperature can sometimes improve yield and reduce aggregation.[7]

  • Step 3: Quenching the Reaction (Time: 15-30 minutes)

    • Add the Quenching Buffer to the reaction mixture to achieve a final Tris concentration of 20-50 mM.[12]

    • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.[6]

  • Step 4: Purification of the Conjugate

    • The final, critical step is to remove unreacted PEG linker, EDC/NHS byproducts, and quenching agent from your final conjugate.

    • Size Exclusion Chromatography (SEC) is the most common and effective method. It separates molecules based on their hydrodynamic radius, efficiently removing the small molecular weight contaminants from the much larger protein conjugate.[17][]

    • For smaller scale reactions or rapid buffer exchange, desalting columns are also effective.[6]

    • Other techniques like Ion Exchange Chromatography (IEX) can also be used, especially for separating species with different degrees of PEGylation.[17][][19]

References

Technical Support Center: A-Z Guide to Preventing Side Reactions in Azido-PEG2-CH2CO2H Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address specific challenges encountered during the conjugation of Azido-PEG2-CH2CO2H. Our goal is to equip you with the scientific understanding and practical protocols necessary to minimize side reactions and maximize the yield of your desired conjugate.

Introduction: The Chemistry of this compound Conjugation

This compound is a bifunctional linker widely used in bioconjugation and drug delivery.[1] It features a terminal azide group for "click chemistry" reactions and a carboxylic acid for forming stable amide bonds, typically with primary amines on biomolecules.[2][3][4] The short, hydrophilic PEG2 spacer enhances the solubility of the resulting conjugate.[1][3]

This guide focuses on the carboxylic acid moiety's conjugation, most commonly achieved through a two-step EDC/NHS coupling reaction. Understanding the nuances of this process is critical to preventing unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the EDC/NHS coupling reaction?

A1: The EDC/NHS reaction is a two-step process, each with a distinct optimal pH range. The initial activation of the carboxyl group on this compound using EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[5][6] A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[5][6] The subsequent coupling of the NHS-activated PEG to a primary amine-containing molecule is most efficient at a neutral to slightly basic pH, ranging from 7.0 to 8.5.[5][7] Therefore, a two-step protocol with pH adjustment is highly recommended for optimal results.[5][6]

Q2: Which buffers should I use, and which should I avoid?

A2: It is crucial to use non-amine, non-carboxylate buffers for the activation step to avoid competing reactions.

  • Recommended for Activation (pH 4.5-6.0): MES buffer.[5][6]

  • Recommended for Coupling (pH 7.2-8.5): Phosphate-buffered saline (PBS), HEPES, or borate buffer.[5][8]

  • Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with the reactants and significantly reduce conjugation efficiency.[9]

Q3: How does pH affect the stability of the active intermediates?

A3: The stability of both the O-acylisourea intermediate formed by EDC and the subsequent NHS-ester is highly pH-dependent. Both are susceptible to hydrolysis, which regenerates the carboxylic acid and inactivates the coupling agent.[6][10] The rate of hydrolysis increases dramatically as the pH rises above neutral.[6] For instance, at pH 8.6, the half-life of a typical NHS-ester is only about 10 minutes.[6][7] This underscores the importance of prompt use of the activated PEG linker.

Q4: What are the main differences between the two common "click chemistry" reactions for the azide group?

A4: The azide group can be conjugated using either Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC: Requires a copper(I) catalyst and is highly efficient. However, the copper catalyst can be toxic to cells, limiting its use in in vivo applications.[1][11]

  • SPAAC: This catalyst-free reaction uses a strained cyclooctyne (like DBCO or BCN) that reacts spontaneously with the azide.[1] It is considered highly bioorthogonal and is the preferred method for click chemistry in living systems.[1]

Q5: Why are my EDC and NHS reagents not working effectively?

A5: EDC and NHS are sensitive to moisture and can lose activity if not stored and handled correctly.[9] It is crucial to use fresh reagents and allow them to equilibrate to room temperature before opening the vials to prevent moisture condensation.[9] Storing them desiccated at -20°C is recommended.[9] You can assess the reactivity of your NHS ester reagent by comparing its UV absorbance before and after intentional hydrolysis with a strong base.[12]

Troubleshooting Guide: Common Side Reactions and Prevention Strategies

This section details common issues encountered during this compound conjugation and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield Inefficient Carboxyl Activation: The pH of the activation step is too low or too high.For a two-step protocol, perform the initial EDC/NHS activation in a non-amine, non-carboxylate buffer (like MES) at pH 5.0-6.0.[6]
Hydrolysis of NHS-Ester: The pH of the coupling step is too high, or the activated PEG was not used promptly.Perform the coupling step at a pH of 7.2-8.0.[9] Use the activated PEG immediately. The half-life of NHS esters decreases rapidly with increasing pH.[8]
Inactive Reagents: EDC and/or NHS have been compromised by moisture.Use fresh, high-quality EDC and NHS. Allow reagents to equilibrate to room temperature before opening to prevent condensation.[9]
Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris) or carboxylates.Switch to a non-amine, non-carboxylate buffer like MES for activation and PBS or HEPES for coupling.[9]
Protein Precipitation/Aggregation pH Close to Isoelectric Point (pI): The reaction buffer pH is too close to the pI of the protein, reducing its solubility.Ensure the reaction pH is at least 1-2 units away from your protein's pI.[6] Consider performing the reaction in a more dilute solution.[6]
High Degree of PEGylation: Excessive modification of the protein surface can lead to aggregation.Reduce the molar excess of the activated PEG linker.[9] Optimize the stoichiometry of your reaction.
Inconsistent Results Between Experiments Poor pH Control: Inadequate buffering capacity leads to pH shifts during the reaction.Always use a high-quality buffer within its optimal pH range. Verify the pH of the reaction mixture after all components have been added.[6]
Reagent Preparation: Inconsistent preparation of stock solutions.Prepare fresh stock solutions of EDC and NHS for each experiment.[6]
Difficulty in Removing Byproducts Inefficient Purification Method: The chosen purification method may not be suitable for the size of your product and byproducts.For larger protein conjugates, size-exclusion chromatography (SEC) or dialysis are generally effective.[5] Ensure the correct column matrix or dialysis membrane cutoff is used.[5] Ion-exchange chromatography (IEX) can also be effective for separating PEGylated species.[13][14]
Non-Specific Modification Reaction with Other Nucleophiles: At higher pH, NHS esters can react with other nucleophiles like the side chains of tyrosine, serine, and threonine.[15]Maintain the coupling reaction pH within the optimal range of 7.2-8.5 to favor reaction with primary amines.[5]
Reduction of Azide Group Presence of Reducing Agents: The azide group can be reduced to an amine in the presence of reducing agents like DTT or TCEP.[1]If disulfide bond reduction is necessary, perform it as a separate step and remove the reducing agent before adding the azide-containing linker.[1][16]

Experimental Protocols & Workflows

Protocol: Two-Step EDC/NHS Conjugation of this compound to a Primary Amine

This protocol provides a general guideline for the covalent conjugation of this compound to a primary amine-containing protein.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: MES buffer, pH 5.0-6.0[5]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[7]

  • Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine

  • Amine-containing protein in Coupling Buffer

  • Desalting column for purification[5]

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.[9]

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or the Activation Buffer immediately before use.[9][10]

    • Dissolve this compound in the Activation Buffer.

    • Ensure the amine-containing protein is in the Coupling Buffer. If not, perform a buffer exchange.[9]

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with a 2-10 fold molar excess of EDC and NHS.[5]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5][9]

  • Coupling to the Amine-Containing Protein:

    • Immediately after activation, add the activated PEG solution to the protein solution in the Coupling Buffer.[5]

    • Alternatively, the pH of the activation reaction can be raised to 7.2-7.5 by adding a small amount of a concentrated, non-amine buffer, followed by the addition of the protein.[5]

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to deactivate any unreacted NHS-esters.[5]

    • Incubate for 15-30 minutes at room temperature.[5]

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using a desalting column (size-exclusion chromatography), dialysis, or another suitable chromatographic method.[5][13]

Visualizing the Workflow: Logic and Decision Making

Troubleshooting_Workflow cluster_start Start: Low Conjugation Yield cluster_checks Initial Checks cluster_optimization Reaction Optimization cluster_solutions Solutions cluster_outcome Outcome Start Low Yield Observed Reagent_Check Are EDC/NHS reagents fresh and stored properly? Start->Reagent_Check Buffer_Check Is the buffer free of competing amines/carboxylates? Reagent_Check->Buffer_Check Yes New_Reagents Use fresh reagents. Reagent_Check->New_Reagents No pH_Check Is the pH optimal for both activation (4.5-6.0) and coupling (7.2-8.5)? Buffer_Check->pH_Check Yes Change_Buffer Switch to MES for activation and PBS/HEPES for coupling. Buffer_Check->Change_Buffer No Stoichiometry_Check Is the molar ratio of PEG:EDC:NHS optimized? pH_Check->Stoichiometry_Check Yes Adjust_pH Implement a two-step reaction with pH adjustment. pH_Check->Adjust_pH No Optimize_Ratios Titrate molar excess of reagents. Stoichiometry_Check->Optimize_Ratios No Success Successful Conjugation Stoichiometry_Check->Success Yes New_Reagents->Reagent_Check Change_Buffer->Buffer_Check Adjust_pH->pH_Check Optimize_Ratios->Stoichiometry_Check

Caption: A logical workflow for troubleshooting low yield in conjugation reactions.

Characterization of PEGylated Conjugates

Successful conjugation should be followed by thorough characterization to confirm the identity and purity of the product.

Analytical Technique Purpose Key Considerations
SDS-PAGE To visualize the increase in molecular weight of the protein after PEGylation.Can confirm successful conjugation but provides limited information on the extent of PEGylation.[17]
Size-Exclusion Chromatography (SEC-HPLC) To separate and quantify the PEGylated conjugate from unreacted protein and PEG.[13][]A primary method for assessing purity and detecting aggregation.[13]
Ion-Exchange Chromatography (IEX-HPLC) To separate positional isomers and species with different degrees of PEGylation.[13][14][]The charge shielding effect of PEG can be leveraged for separation.[]
Reversed-Phase HPLC (RP-HPLC) Analytical characterization and purification of smaller PEGylated peptides and proteins.[13][]Useful for assessing purity and can be coupled with mass spectrometry.[19]
Mass Spectrometry (MS) To determine the precise molecular weight and degree of PEGylation.[17][19][20]Both MALDI-TOF and ESI-MS are powerful tools for characterizing PEGylated proteins.[20]
Capillary Electrophoresis (CE) High-resolution separation of different PEGylated products.[17][]Provides a robust and reproducible characterization of PEG adducts.[17]

Visualizing the Reaction Pathway

EDC_NHS_Reaction cluster_activation Activation Step (pH 4.5-6.0) cluster_side_reaction Side Reaction: Hydrolysis cluster_coupling Coupling Step (pH 7.2-8.5) PEG_COOH Azido-PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Hydrolysis Hydrolysis (H₂O) NHS_Ester->Hydrolysis Conjugate Final Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Protein-NH₂ Hydrolysis->PEG_COOH Regenerates starting material Protein_NH2 Protein-NH₂

Caption: The two-step EDC/NHS reaction pathway for bioconjugation.

References

Azido-PEG2-CH2CO2H stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to the stability, storage, and expert-level application of Azido-PEG2-CH2CO2H for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 11-azido-3,6,9-trioxaundecanoic acid, is a bifunctional linker molecule. It features two key reactive groups: an azide (-N₃) and a carboxylic acid (-COOH), separated by a hydrophilic 2-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for a two-step, controlled (orthogonal) conjugation strategy.[3]

  • The carboxylic acid end can be activated to react with primary amines (like those on lysine residues of proteins) to form a stable amide bond.[2]

  • The azide end is used for "click chemistry," a highly efficient and specific reaction, with molecules containing an alkyne group to form a stable triazole linkage.[4][5]

Its primary applications are in bioconjugation, such as linking proteins, peptides, or other biomolecules to drugs, fluorescent dyes, or surfaces.[3][6] The hydrophilic PEG spacer enhances the water solubility of the molecule and the resulting conjugate, which can be beneficial for biological applications.[1][7]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in a desiccated environment.[2][3][7]

  • Solid Form: Keep the vial tightly sealed and stored at -20°C. Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent moisture condensation, which can affect the reagent's integrity.[8]

  • Stock Solutions: If you prepare stock solutions in an anhydrous solvent like DMSO or DMF, it is recommended to prepare them fresh before use.[8] If storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[9] For aqueous solutions, long-term storage is not recommended due to the potential for hydrolysis, especially if the carboxylic acid has been activated.

Q3: How stable is the azide functional group?

The azide group is generally very stable under a wide range of conditions, including those used for most common peptide coupling reactions (e.g., EDC/NHS).[10][11] This stability is a key feature that allows for orthogonal conjugation strategies.[3][12] However, there are some important exceptions:

  • Reducing Agents: The azide group can be reduced to a primary amine in the presence of reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or phosphines (e.g., triphenylphosphine) via the Staudinger reaction.[10] This will render it unreactive for click chemistry.

  • Strong Acids: While generally stable, prolonged exposure to strong acids can lead to the formation of hydrazoic acid (HN₃), which is volatile and explosive.[13]

  • Heat and Shock: Organic azides can be energetic and should be handled with care, avoiding excessive heat and shock.[10]

Q4: How stable is the carboxylic acid functional group?

The carboxylic acid group itself is highly stable under typical storage and handling conditions.[14] The main stability concern arises when it is activated, for example, with EDC and NHS to form an NHS-ester. This activated ester is highly susceptible to hydrolysis, especially in aqueous solutions at neutral or basic pH. The rate of hydrolysis increases with higher pH.[14] For instance, the half-life of an NHS-ester can decrease from hours at pH 7.0 to minutes at pH 8.6.[14] Therefore, it is critical to use the activated linker immediately.[8]

Troubleshooting Guide

This section addresses common issues encountered when using this compound in bioconjugation experiments.

Issue 1: Low or No Yield in the Amine Coupling Step (EDC/NHS Chemistry)
Possible Cause Recommended Solution & Explanation
Hydrolysis of Activated NHS-Ester The NHS-ester formed by EDC/NHS activation is moisture-sensitive and hydrolyzes back to the carboxylic acid. Solution: Prepare EDC and NHS solutions fresh and use the activated this compound immediately (ideally within 15-30 minutes of activation).[15] Perform the activation at a slightly acidic pH (4.5-6.0) to maximize efficiency and then adjust the pH to 7.2-8.5 for the reaction with the amine.[14][16]
Presence of Interfering Substances Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the activated NHS-ester.[8][17] Sodium azide, often used as a preservative, can also interfere with EDC/NHS coupling.[18] Solution: Ensure your biomolecule is in an amine-free buffer like PBS or MES. If necessary, perform a buffer exchange using dialysis or a desalting column before starting the reaction.[8]
Formation of N-acylurea Byproduct EDC can react with the activated O-acylisourea intermediate to form an unreactive N-acylurea byproduct, especially in the absence of NHS. Solution: Always include NHS or its water-soluble analog, Sulfo-NHS, in your EDC coupling reactions. This traps the intermediate as a more stable NHS-ester, improving the yield of the desired amide bond.[10]
Suboptimal pH The activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS-ester with the primary amine is optimal at a slightly basic pH (7.2-8.5).[14] Solution: Perform a two-step pH adjustment. Activate the linker in a buffer like MES at pH 6.0, and then either add this to your protein solution buffered at pH 7.2-8.5 or adjust the pH of the reaction mixture before adding the protein.[16]
Issue 2: Low or No Yield in the Click Chemistry Step
Possible Cause Recommended Solution & Explanation
Degradation of the Azide Group The azide group may have been unintentionally reduced to a primary amine, making it unreactive in click chemistry. Solution: Avoid the presence of reducing agents like DTT or TCEP in your reaction buffers after the azide linker has been conjugated. If your protein required reduction (e.g., to break disulfide bonds), ensure the reducing agent is completely removed before the click reaction.[10]
Inactive Copper Catalyst (for CuAAC) In Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the active catalyst is Cu(I), which can be easily oxidized to inactive Cu(II). Solution: Prepare the reducing agent for the copper (e.g., sodium ascorbate) fresh.[19] Degas your buffers to remove oxygen. Consider using a copper-chelating ligand like THPTA to stabilize the Cu(I) and improve reaction efficiency.[20]
Steric Hindrance The bulky nature of the biomolecule or the molecule you are trying to attach may prevent the azide and alkyne groups from coming close enough to react. Solution: Ensure you are using a sufficient molar excess of the smaller molecule. If steric hindrance is a persistent issue, consider using a linker with a longer PEG spacer (e.g., Azido-PEG4-acid or longer).[21]
Poor Solubility of Reactants While the PEG linker enhances solubility, the alkyne-containing molecule or the final conjugate might have limited solubility in your reaction buffer. Solution: Consider adding a small amount of a water-miscible organic co-solvent like DMSO or DMF (typically not exceeding 10% v/v) to improve solubility.[20]

Experimental Workflow & Protocol

This section provides a detailed, step-by-step protocol for a typical two-step bioconjugation using this compound: first, labeling a protein via its primary amines, and second, attaching an alkyne-containing molecule via CuAAC click chemistry.

Diagram of the Two-Step Bioconjugation Workflow

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Click Chemistry (CuAAC) Protein Protein-NH₂ Conjugation Amine Coupling pH 7.2-8.5 Protein->Conjugation AzidoPEG This compound EDC_NHS EDC / NHS pH 6.0 AzidoPEG->EDC_NHS Activation ActivatedPEG Azido-PEG2-CH2CO-NHS (Activated Linker) EDC_NHS->ActivatedPEG ActivatedPEG->Conjugation AzidoProtein Protein-NH-CO-CH2-PEG2-Azide (Azide-labeled Protein) Conjugation->AzidoProtein CuAAC Cu(I) Catalyst (CuSO₄ / NaAsc) + Ligand (THPTA) AzidoProtein->CuAAC Purification1 Purification (Desalting / Dialysis) AzidoProtein->Purification1 AlkyneMolecule Alkyne-Molecule AlkyneMolecule->CuAAC FinalConjugate Final Bioconjugate CuAAC->FinalConjugate Purification2 Purification (SEC / Dialysis) FinalConjugate->Purification2

Caption: Workflow for bioconjugation using this compound.

Protocol: Two-Step Protein Labeling

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Alkyne-functionalized molecule (e.g., a fluorescent dye)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand (optional but recommended)

  • Desalting columns or dialysis cassettes for purification

Step 1: Activation of this compound and Conjugation to Protein

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. These solutions are not stable and should be discarded after use.[19]

    • Prepare your protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS, pH 7.4.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine a 20- to 50-fold molar excess of the this compound stock solution relative to the amount of protein you will be labeling.

    • To this solution, add a 1.5-fold molar excess of both the EDC and NHS stock solutions relative to the amount of this compound.[19]

    • Incubate the activation reaction for 15 minutes at room temperature.[4]

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to your protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[19]

  • Quenching and Purification:

    • (Optional but recommended) Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS-esters. Incubate for 15-30 minutes.

    • Remove the excess linker and byproducts by running the reaction mixture through a desalting column or by dialysis against PBS. This yields your azide-labeled protein.

Step 2: Click Chemistry Reaction (CuAAC)

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of your alkyne-functionalized molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water (if using).

    • Crucially, prepare a 500 mM stock solution of sodium ascorbate in water immediately before use, as it is readily oxidized. [19]

  • Click Reaction Setup:

    • In a new microcentrifuge tube, add your purified azide-labeled protein.

    • Add a 3- to 10-fold molar excess of the alkyne-functionalized molecule stock solution to the protein.

    • (If using) Add the THPTA stock solution to a final concentration of 1 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.1 to 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 to 5 mM.[19]

  • Incubation:

    • Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light (especially if using a fluorescent alkyne).[19]

  • Final Purification:

    • Purify the final bioconjugate to remove the copper catalyst, excess alkyne-molecule, and other reagents. This can be done using size-exclusion chromatography (SEC), dialysis, or a desalting column.

  • Characterization and Storage:

    • Characterize your final conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy) to confirm successful labeling.

    • Store the final conjugate under conditions that are optimal for the stability of your protein.

References

Technical Support Center: Troubleshooting Solubility Issues with Azido-PEG2-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Azido-PEG2-CH2CO2H. This guide is designed to provide in-depth, practical solutions to common solubility challenges encountered during experiments. As Senior Application Scientists, we combine technical knowledge with field-proven insights to help you overcome these hurdles and ensure the success of your research.

PART 1: CORE DIRECTIVE - Understanding the 'Why' Behind Solubility Issues

This compound is a bifunctional linker featuring a terminal azide for click chemistry, a carboxylic acid for amide bond formation, and a hydrophilic PEG spacer to enhance aqueous solubility.[1][2] Despite the presence of the PEG chain, solubility problems are a frequent concern. The root of these issues almost always lies in the pH-dependent behavior of the terminal carboxylic acid group.

The Critical Role of pH

A carboxylic acid exists in two states depending on the pH of the solution:

  • Protonated State (-COOH): At a low pH (acidic conditions), the carboxyl group is protonated. This form is neutral, less polar, and consequently, less soluble in aqueous solutions .[3][4]

  • Deprotonated State (-COO⁻): At a high pH (alkaline conditions), the carboxyl group loses a proton to become a negatively charged carboxylate ion. This ionic form is significantly more polar and thus, highly soluble in water .[4][5][6]

This fundamental principle governs the solubility of this compound and is the key to troubleshooting.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - A Troubleshooting Guide (Q&A Format)

This section addresses specific problems in a direct question-and-answer format, explaining the underlying causes and providing actionable solutions.

FAQ 1: "My this compound won't dissolve in water or my neutral buffer (e.g., PBS pH 7.4). It just looks oily or forms a suspension."

Causality: This is the most common issue. While the PEG spacer aids solubility, the carboxylic acid at neutral pH is not fully deprotonated, leading to poor dissolution.[5][7] Pure water can have a slightly acidic pH due to dissolved CO2, exacerbating the problem.

Solution Pathway:

  • Initial Dissolution in a Basic Buffer: The most reliable method is to prepare a concentrated stock solution in a slightly basic buffer. The hydroxide ions in the solution will deprotonate the carboxylic acid, immediately increasing its solubility.[4]

  • pH Adjustment: If you must use water, you can add a small amount of a dilute base (e.g., 1 M NaOH) dropwise while stirring until the compound dissolves. Be mindful not to overshoot the desired pH for your final reaction.

  • Use of Organic Co-solvents: For preparing high-concentration stock solutions, dissolving the linker in a water-miscible organic solvent like DMSO or DMF is a standard practice.[8][9] These stock solutions can then be added to your aqueous reaction buffer.

Step-by-Step Protocol: Preparing a 100 mM Stock Solution

  • Weigh out 18.92 mg of this compound (MW: 189.17 g/mol ) into a sterile microfuge tube.

  • Add 1 mL of 100 mM sodium phosphate buffer (pH 8.0) or anhydrous DMSO.

  • Vortex vigorously for 1-2 minutes.

  • If needed, gently warm the solution to 30-40°C or sonicate in a water bath for 5 minutes to facilitate dissolution.

  • Ensure the solution is clear and free of particulates before storing at -20°C.[10]

FAQ 2: "The linker dissolved perfectly in my stock solution, but it precipitated when I added it to my reaction mixture."

Causality: This indicates a pH mismatch between your stock solution and the final reaction buffer. If your stock was prepared in a basic buffer or DMSO and added to an acidic reaction buffer (e.g., MES buffer at pH 6.0 for EDC/NHS chemistry), the carboxylic acid becomes protonated and crashes out of the aqueous solution.[3]

Solution Pathway:

  • Reaction pH Optimization: If your protocol allows, increase the pH of your reaction buffer. Many conjugation reactions, including those with NHS esters, can proceed efficiently at pH 7.2-8.0.[11]

  • Incorporate a Co-solvent: If acidic conditions are non-negotiable, adding a water-miscible organic co-solvent to the final reaction mixture can maintain the solubility of the protonated linker.[12]

  • Order of Addition: A practical trick is to add the linker stock solution to the main buffer component before adding the acidic components that lower the final pH. This allows the linker to dilute in a more favorable environment first.

Data Presentation: Recommended Solvents and Co-Solvents

SolventRoleTypical ConcentrationNotes
Water (pH > 8.0) Primary SolventN/AIdeal for direct dissolution; pH is critical.
DMSO / DMF Stock Solution / Co-solvent5-20% (v/v) in final reactionExcellent for dissolving the linker initially.[8] Ensure your biomolecule is tolerant to the final concentration.
Acetonitrile (ACN) Co-solvent5-20% (v/v)Less common for this linker but can be effective.
FAQ 3: "I'm performing a 'click chemistry' reaction. Does the solubility issue still apply?"

Causality: Yes. The solubility is dictated by the carboxylic acid end, not the azide end used for click chemistry. If the other part of your conjugation strategy involves the carboxyl group, or if the linker needs to be soluble in an aqueous buffer for the click reaction, the pH-dependent solubility remains a primary consideration.

Solution Pathway:

  • For CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): These reactions are typically run in aqueous buffers. Ensure the buffer pH is maintained between 7.0 and 8.5 to keep the linker soluble.

  • For SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): The same principles apply. Prepare your linker stock as described above and add it to a reaction buffer that is compatible with both your biomolecule and the linker's solubility profile.

PART 3: VISUALIZATION & FORMATTING

Logical Workflow for Dissolving this compound

The following diagram outlines a decision-making process to proactively address solubility.

G cluster_yes Acidic Conditions cluster_no Neutral / Basic Conditions Start Start: Dissolve This compound Check_pH Is the final reaction buffer pH < 7.0? Start->Check_pH Prep_Organic_Stock 1. Prepare stock in anhydrous DMSO or DMF. Check_pH->Prep_Organic_Stock Yes Prep_Aqueous_Stock 1. Prepare stock in basic buffer (pH 8.0) or DMSO. Check_pH->Prep_Aqueous_Stock No Use_Cosolvent 2. Ensure final reaction mix contains 5-20% co-solvent. Prep_Organic_Stock->Use_Cosolvent Add_Slowly 3. Add stock to reaction buffer slowly with mixing. Use_Cosolvent->Add_Slowly Success_Acidic Soluble Linker in Acidic Buffer Add_Slowly->Success_Acidic Add_Directly 2. Add stock directly to reaction buffer. Prep_Aqueous_Stock->Add_Directly Success_Basic Soluble Linker in Neutral/Basic Buffer Add_Directly->Success_Basic caption Decision workflow for linker dissolution.

Caption: Decision workflow for linker dissolution.

Mechanism: pH Effect on Carboxyl Group and Solubility

This diagram illustrates the chemical principle behind the solubility behavior.

G cluster_low_ph Low pH (< pKa) cluster_high_ph High pH (> pKa) Protonated R-COOH (Protonated, Neutral) Result_Low Low Aqueous Solubility (Precipitation Risk) Protonated->Result_Low Leads to Equilibrium Chemical Equilibrium Protonated->Equilibrium + OH⁻ Deprotonated R-COO⁻ + H⁺ (Deprotonated, Charged) Result_High High Aqueous Solubility Deprotonated->Result_High Leads to Deprotonated->Equilibrium + H⁺ caption pH-dependent equilibrium of the carboxyl group.

Caption: pH-dependent equilibrium of the carboxyl group.

References

avoiding aggregation in protein labeling with Azido-PEG2-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azido-PEG2-CH2CO2H Labeling

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that protein labeling is a nuanced process where seemingly minor variables can significantly impact experimental outcomes. This guide is designed to provide in-depth troubleshooting for a common challenge encountered when using this compound for protein modification: protein aggregation .

This resource moves beyond simple protocols to explain the underlying chemical and biophysical principles, empowering you to diagnose issues and rationally design solutions for your specific protein of interest.

Troubleshooting Guide: Diagnosing and Solving Protein Aggregation

This section is structured in a question-and-answer format to directly address the most common issues reported by researchers in the field.

Question 1: I observed immediate precipitation/turbidity in my reaction tube after adding the dissolved this compound. What's happening?

Answer: This is a classic sign of rapid, uncontrolled protein precipitation, often caused by localized high concentrations of the labeling reagent or suboptimal buffer conditions.

Immediate Cause Analysis:

  • Localized Reagent Concentration: this compound is typically dissolved in an organic solvent like DMSO or DMF.[1] Adding this concentrated stock directly into the protein solution without rapid and gentle mixing can create microenvironments where the protein is exposed to a denaturing concentration of organic solvent and an extremely high molar excess of the NHS ester, leading to precipitation.

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent.[2] If the buffer pH is too low, the reaction is inefficient. If it is too high, the NHS ester hydrolyzes rapidly, but more importantly, many proteins lose stability and unfold at alkaline pH, exposing hydrophobic cores that lead to aggregation.[3][4] Furthermore, proteins are least soluble at their isoelectric point (pI); if the reaction pH is close to your protein's pI, aggregation is highly likely.[5]

Solutions & Protocol Adjustments:

  • Reagent Addition Technique: Add the dissolved this compound stock solution drop-wise to the protein solution while gently vortexing or stirring.[1] This ensures rapid and even dispersion of the reagent.

  • Solvent Concentration Limit: Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture does not exceed 10%; ideally, keep it below 5%.[1]

  • pH Optimization: The optimal pH for NHS ester reactions is a balance between amine reactivity and protein stability, typically falling within the pH 7.2-8.5 range.[1][3]

    • Start with a buffer at pH 7.4 (e.g., PBS) and assess labeling efficiency.

    • If efficiency is low, incrementally increase the pH to 8.0 or 8.5 (e.g., using a borate or bicarbonate buffer), while carefully monitoring for any signs of turbidity.[1][2]

    • Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your protein for reaction with the NHS ester. [6]

Question 2: The labeling reaction seemed fine, but my protein precipitated during the purification step (e.g., dialysis or size-exclusion chromatography). Why did this happen?

Answer: Delayed aggregation suggests that the labeling reaction itself altered the physicochemical properties of your protein, reducing its solubility in the purification buffer. The most common culprit is over-labeling.

Immediate Cause Analysis:

  • Over-labeling and pI Shift: The this compound reagent reacts with primary amines, primarily the ε-amino groups of lysine residues and the N-terminus of the protein.[7] Lysine is a positively charged amino acid. Each labeling event neutralizes a positive charge on the protein's surface. Excessive labeling can significantly alter the protein's net charge and shift its isoelectric point (pI), potentially moving it closer to the pH of your purification buffer and causing the protein to precipitate.[8]

  • Increased Hydrophobicity: While the PEG portion of the linker is hydrophilic and generally improves solubility, the azido group and the resulting amide bond can alter local surface properties.[9][10] If many labels are attached, the cumulative effect can disrupt the protein's native hydration shell, promoting protein-protein interactions and aggregation.[11]

Solutions & Protocol Adjustments:

  • Optimize Molar Ratio: The ratio of this compound to protein is a critical parameter.[12]

    • Start with a lower molar excess. A 5 to 20-fold molar excess of the NHS ester to the protein is a common starting point.[1] If you observe aggregation, reduce this ratio significantly (e.g., to 2-5 fold excess) and re-assess.

    • Perform a titration experiment, testing a range of molar ratios to find the highest degree of labeling you can achieve without inducing aggregation.

  • Control Reaction Time and Temperature:

    • Higher temperatures can accelerate both the labeling reaction and protein unfolding.[1] Perform the reaction at 4°C for a longer duration (e.g., 2-4 hours, or even overnight) instead of at room temperature for 30-60 minutes.[1][6] This slower, more controlled reaction can help prevent over-labeling.

  • Analytical Verification: Use techniques like SDS-PAGE to visualize the extent of labeling (a ladder of bands or a shift in molecular weight indicates multiple labels per protein). Mass spectrometry can provide a precise determination of the degree of labeling.

Key Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound

This protocol provides a robust starting point for labeling.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.4 (PBS).[6]

  • This compound

  • Reagent Solvent: Anhydrous DMSO or DMF.[2]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5.[6]

  • Purification system (e.g., desalting column, dialysis cassette).

Procedure:

  • Buffer Exchange: Ensure your protein is in the Reaction Buffer. If not, perform a buffer exchange via dialysis or a desalting column.

  • Prepare Reagent Stock: Immediately before use, dissolve this compound in the Reagent Solvent to create a 10 mM stock solution. Do not store the reconstituted reagent.[6]

  • Calculate Molar Excess: Determine the volume of the 10 mM stock solution needed to achieve the desired molar excess (e.g., start with a 10-fold molar excess over the protein).

  • Conjugation Reaction:

    • Place the protein solution in a microcentrifuge tube on a gentle rotator or stirrer.

    • Slowly add the calculated volume of the reagent stock solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]

  • Quench Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Immediately purify the labeled protein from excess, unreacted reagent using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Troubleshooting by Optimizing Buffer Excipients

If aggregation persists even after optimizing pH and molar ratio, the intrinsic stability of your protein may need to be enhanced using buffer additives.

Procedure:

  • Prepare several small-scale labeling reactions in parallel.

  • To each reaction, add a potential stabilizing excipient before adding the this compound.

  • Test Conditions (examples):

    • Increased Ionic Strength: Increase NaCl concentration to 250 mM or 500 mM to mitigate unwanted electrostatic interactions.[13]

    • Osmolytes: Add glycerol (5-20% v/v) or a mixture of L-arginine/L-glutamate (50 mM each) to stabilize the native protein structure.[14]

    • Non-ionic Detergents: For proteins with exposed hydrophobic patches, add a very low concentration of a non-denaturing detergent like Tween-20 (0.01-0.05%).[14]

  • Proceed with the labeling reaction as described in Protocol 1.

  • Assess the outcome by visual inspection and quantify the amount of soluble protein post-purification using a protein concentration assay (e.g., BCA or A280).

Data Summary and Visualization

Table 1: Key Parameters for NHS Ester Labeling Reactions
ParameterRecommended RangeRationale & Key Considerations
pH 7.2 - 8.5Balances amine nucleophilicity with NHS ester hydrolysis and protein stability.[1][3] The half-life of NHS esters decreases dramatically at higher pH (e.g., ~10 min at pH 8.6, 4°C).[4]
Buffer Type Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines. [6] Buffers like Tris or glycine will compete in the reaction.
Protein Concentration 1 - 5 mg/mLHigher concentrations can improve reaction efficiency but also increase the risk of aggregation.[1][2]
Molar Excess (Reagent:Protein) 5:1 to 20:1Protein-dependent. Start low and titrate up to avoid over-labeling, which can cause aggregation.[1][12]
Reaction Temperature 4°C to Room Temp (20-25°C)Lower temperatures slow the reaction but can improve protein stability and control the extent of labeling.[1]
Reaction Time 30-60 min (RT) or 2-4 hr (4°C)Must be optimized in conjunction with temperature and molar excess.[6]
Organic Solvent (Final %) < 10%, ideally < 5%High concentrations of DMSO or DMF can denature proteins.[1]
Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and solving aggregation issues.

Troubleshooting_Workflow start Protein Aggregation Observed q1 When does aggregation occur? start->q1 immediately Immediately upon reagent addition q1->immediately Immediately delayed During/After purification q1->delayed Delayed cause1 Potential Causes: - Localized high [reagent] - High [organic solvent] - Suboptimal pH / pI issue immediately->cause1 cause2 Potential Causes: - Over-labeling (pI shift) - Altered surface properties - Intrinsic protein instability delayed->cause2 solution1 Solutions: 1. Add reagent slowly with mixing. 2. Keep final [DMSO] < 5%. 3. Optimize pH (start at 7.4). cause1->solution1 solution2 Solutions: 1. Decrease molar excess of reagent. 2. Reduce reaction time/temp. 3. Analyze Degree of Labeling. cause2->solution2 q2 Aggregation Persists? solution1->q2 solution2->q2 solution3 Add Stabilizing Excipients: - Adjust ionic strength (NaCl) - Add osmolytes (Glycerol, Arg/Glu) - Add non-ionic detergent q2->solution3 Yes end Soluble Labeled Protein q2->end No solution3->end

References

Technical Support Center: Purification of Azido-PEG2-CH2CO2H Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of Azido-PEG2-CH2CO2H conjugates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying molecules modified with this versatile heterobifunctional linker. The inherent properties of polyethylene glycol (PEG) chains can introduce unique challenges into purification workflows.[1] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity for your target conjugate, ensuring the reliability and reproducibility of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is rigorous purification of my this compound conjugate necessary?

Purification is a critical step to ensure the quality, efficacy, and safety of your final product. A crude reaction mixture will invariably contain several components besides your desired conjugate.[2] Failure to remove these impurities can lead to:

  • Continued, Undesired Reactions: Residual activated linker (e.g., an NHS ester form of the carboxylic acid) can react with other molecules in subsequent steps.[3]

  • Inaccurate Quantification: The presence of unreacted, UV-transparent PEG linkers can interfere with concentration determination, especially if methods other than mass-based quantification are used.[3]

  • Altered Biological Activity: Impurities can affect the biological or chemical properties of your final conjugate, leading to inconsistent or misleading experimental results.[3]

  • Potential Immunogenicity: For therapeutic applications, residual impurities can increase the risk of an adverse immune response.

Q2: What are the primary challenges in purifying conjugates of this specific PEG linker?

The purification of any PEGylated compound is often complex due to the heterogeneous nature of the reaction mixture.[4] For a relatively small, polar linker like this compound, specific challenges include:

  • High Polarity: The hydrophilic PEG chain and the terminal carboxylic acid make these conjugates highly polar. This can lead to poor retention on reversed-phase media or streaking and poor recovery on normal-phase silica gel.[1][5]

  • Charge Shielding: The flexible PEG chain can mask the surface charges of the conjugated molecule, altering its interaction with ion-exchange media and making separation from uncharged precursors difficult.[]

  • Lack of UV Chromophore: The linker itself does not possess a strong UV chromophore, making detection by standard HPLC-UV difficult. This necessitates the use of universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS).[7][8]

Q3: What are the most common methods for purifying this compound conjugates?

The optimal purification method is dictated by the properties of the molecule to which the PEG linker is conjugated (e.g., its size, charge, and hydrophobicity).[9] The most common techniques are chromatography-based:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The workhorse for purifying small molecule and peptide conjugates. It separates molecules based on differences in hydrophobicity.[10]

  • Size Exclusion Chromatography (SEC): Highly effective for purifying large biomolecule conjugates (e.g., proteins, antibodies) from the much smaller, unreacted PEG linker.[4][11]

  • Ion Exchange Chromatography (IEX): Useful when the conjugation event significantly alters the net charge of the target molecule. For example, conjugating the acidic linker to a neutral molecule will introduce a negative charge.[]

  • Normal-Phase Chromatography: While challenging for highly polar PEGs, it can be effective for purifying less polar conjugates or for purifying the linker itself prior to activation.[12]

Q4: How do I choose the best purification strategy for my specific conjugate?

The selection of a primary purification strategy can be guided by a few key properties of your target molecule. The decision tree below provides a general workflow.

Start Crude Reaction Mixture Size_Check Is the conjugate a large biomolecule (>10 kDa)? Start->Size_Check Polarity_Check Is the conjugate soluble in organic solvents? Size_Check->Polarity_Check No (Small Molecule / Peptide) SEC Primary Method: Size Exclusion Chromatography (SEC) or Dialysis/TFF Size_Check->SEC Yes RP_HPLC Primary Method: Reversed-Phase HPLC (RP-HPLC) Polarity_Check->RP_HPLC No (Water Soluble) NP_Chrom Consider: Normal-Phase Chromatography Polarity_Check->NP_Chrom Yes Charge_Check Does conjugation significantly alter the net charge? IEX Consider IEX as a polishing step Charge_Check->IEX Yes RP_HPLC->Charge_Check

Caption: Decision tree for selecting a primary purification strategy.

Q5: How can I analyze the purity of my final conjugate?

A multi-technique approach is often best for comprehensive purity assessment.

  • LC-MS: Provides confirmation of the molecular weight of the desired conjugate and is highly sensitive for identifying impurities.[13]

  • HPLC with Universal Detection (CAD/ELSD): Allows for the quantification of non-chromophoric impurities and determination of purity by peak area percentage.[14]

  • Quantitative NMR (qNMR): Can provide an absolute measure of purity without needing a specific reference standard for the analyte, by comparing the integration of a product signal to that of a known amount of an internal standard.[7][13]

Troubleshooting Guide

The path to a pure conjugate can be fraught with challenges. This section addresses common problems, their probable causes, and provides actionable solutions.

ProblemProbable Cause(s)Solution(s)
Low Yield of Purified Conjugate Product Loss During Work-up: If performing a liquid-liquid extraction, the polar PEG conjugate may partition into the aqueous layer, especially if the molecule is ionizable.[15]Ensure the pH of the aqueous phase is adjusted to suppress the ionization of your conjugate, making it less polar. For the carboxylic acid on the linker, this means working under acidic conditions (pH < 4).
Poor Recovery from Chromatography: The conjugate may be irreversibly binding to the stationary phase or is too polar to elute under the conditions used.For RP-HPLC, ensure sufficient organic modifier in the gradient. For normal-phase, a highly polar solvent system (e.g., DCM/MeOH with additives) may be needed.[16][17] Consider a different stationary phase if irreversible binding is suspected.[15]
Product Degradation: The conjugate may be unstable under the purification conditions (e.g., acidic pH from TFA in the mobile phase, or prolonged exposure to room temperature).[15]Perform purification steps at a lower temperature (4°C). If TFA is suspected to cause degradation, switch to a formic acid or acetic acid modifier in the mobile phase. Minimize the duration of the purification process.
Co-elution of Impurities with Product Inappropriate Chromatography Method: The chosen method (e.g., SEC) may not have sufficient resolution to separate the conjugate from starting material of a similar size.Re-evaluate the properties of your conjugate and impurities. A higher-resolution SEC column or a switch to an interaction-based method like RP-HPLC or IEX may be required.[9]
Suboptimal Gradient (HPLC): The elution gradient may be too steep, causing impurities to co-elute with the main product peak.Develop a shallower, more focused gradient around the elution point of your conjugate. Start with a scout gradient (e.g., 5-95% B over 20 min) to identify the approximate elution conditions, then optimize from there.[15]
Broad or Tailing Peaks in Chromatography Inherent Properties of PEGs: PEG chains can engage in secondary interactions with the stationary phase (especially residual silanols on silica-based columns), leading to poor peak shape.[15]For RP-HPLC: Add a small amount of an acidic modifier like TFA (0.1%) or formic acid (0.1%) to the mobile phase to suppress silanol interactions. For Normal-Phase: The addition of a small amount of a polar modifier like methanol or an amine (for basic compounds) can improve peak shape.
Column Overloading: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.Reduce the amount of sample loaded onto the column. For preparative runs, ensure you are operating within the loading capacity specified for your column dimensions.[15]
Difficulty Removing Unreacted Linker High Polarity of Linker: The free this compound is very polar and may elute very early in RP-HPLC (near the void volume) or streak badly in normal-phase chromatography.For RP-HPLC of small molecules: Use a highly aqueous starting condition (e.g., 0-5% organic) to ensure the polar linker is retained and separated from a more hydrophobic conjugate. For large biomolecules: SEC or dialysis are the most effective methods for removing small molecule impurities based on the large size difference.[2][18]

Key Experimental Protocols

Protocol 1: Purification by Preparative RP-HPLC

This protocol is ideal for purifying conjugates of small molecules and peptides where separation is based on hydrophobicity.

  • Analytical Method Development:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in Acetonitrile.

    • Scout Gradient: Run a linear gradient from 5% B to 95% B over 20-30 minutes to determine the approximate retention time of your conjugate.

    • Optimization: Develop a shallower gradient around the target peak to maximize resolution from nearby impurities.[15]

  • Scale-up to Preparative HPLC:

    • Choose a preparative column with the same stationary phase chemistry as the analytical column.

    • Scale the flow rate and injection volume according to the column dimensions.

    • Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., Water/Acetonitrile or DMSO). Ensure the sample is fully dissolved and filtered (0.45 µm) before injection.

    • Run the optimized gradient method.

  • Fraction Collection & Analysis:

    • Collect fractions based on the UV chromatogram (if the conjugate has a chromophore) or timed collections.

    • Analyze the collected fractions by analytical LC-MS to identify those containing the pure product.

    • Pool the pure fractions, remove the organic solvent via rotary evaporation, and lyophilize to obtain the final product.

Protocol 2: Purification by Normal-Phase Flash Chromatography

This method can be challenging but may be suitable for less polar conjugates or for purifying the linker itself. Success is highly dependent on solvent system selection.

  • TLC Analysis:

    • Spot the crude reaction mixture on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find one that gives good separation with an Rf value for the product between 0.2 and 0.4.

    • Common Solvent Systems for Polar Compounds: Dichloromethane/Methanol (e.g., 95:5 to 90:10), Ethyl Acetate/Methanol, or Chloroform/Methanol.[16][17] Adding a small amount of acetic acid (for acidic compounds) or ammonia (for basic compounds) can improve separation.[16]

  • Column Chromatography:

    • Pack a silica gel column with the chosen eluent system.

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like DCM or methanol) and adsorb it onto a small amount of silica gel.

    • After drying, load the silica-adsorbed sample onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

  • Analysis:

    • Analyze the collected fractions by TLC or LC-MS to identify the pure product.

    • Combine pure fractions and remove the solvent under reduced pressure.

Visualizing the Challenge: The Conjugation Reaction Mixture

The primary goal of purification is to isolate the desired product from a complex mixture of reactants and byproducts.

cluster_0 Crude Reaction Mixture Product Desired Conjugate (Substrate-PEG-N3) Reactant1 Unreacted Substrate Reactant2 Unreacted Azido-PEG2-CO2H (or activated form) SideProduct1 Hydrolyzed Linker SideProduct2 Other Side Products (e.g., di-substituted)

Caption: Common components present in a crude conjugation reaction mixture.

References

Technical Support Center: Scaling Up Azido-PEG2-CH2CO2H Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of Azido-PEG2-CH2CO2H. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up their synthesis of this versatile bifunctional linker. Here, we address common challenges encountered during synthesis and provide practical, field-proven solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to troubleshoot and optimize your experimental workflow, ensuring high-quality and consistent results.

Troubleshooting Guide: From Low Yields to Impurities

This section tackles the most frequent and critical issues that can arise during the multi-step synthesis of this compound. We delve into the root causes of these problems and offer step-by-step guidance to resolve them.

Q1: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yield is a multifaceted problem that can originate from several stages of the synthesis. Let's break down the potential culprits in a typical synthetic route, which often involves the protection of a carboxylic acid, introduction of the azide moiety, and final deprotection.

Potential Cause 1: Incomplete Initial Reaction or Side Reactions

The initial steps of the synthesis, such as the reaction of a PEG diol derivative with a protected haloacetic acid, are critical. Incomplete reactions or the formation of byproducts will inevitably lead to a lower overall yield.

  • Expert Insight: Ensure all reagents are of high purity and anhydrous conditions are maintained, especially when working with moisture-sensitive reagents like acid chlorides or activating agents. The PEG chain itself is susceptible to oxidation, which can be initiated by heat or transition metal ions.[1]

Troubleshooting Steps:

  • Reagent Quality: Verify the purity of your starting materials using techniques like NMR or mass spectrometry.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and other side reactions.[1]

  • Temperature Control: Maintain strict control over the reaction temperature. For many steps, cooling the reaction mixture (e.g., to 0-5 °C) before adding reagents can minimize side reactions.[2]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the less expensive reagent can sometimes drive the reaction to completion.

Potential Cause 2: Inefficient Azidation

The conversion of a halide or a sulfonate ester to the azide is a key step. Incomplete conversion is a common reason for low yields.

  • Expert Insight: The choice of solvent and temperature is crucial for this nucleophilic substitution. Phase-transfer catalysts can sometimes improve yields in biphasic systems, though they can complicate purification.[3]

Troubleshooting Steps:

  • Reaction Conditions: A typical procedure involves reacting the mesylate- or halide-terminated PEG with an excess of sodium azide (NaN₃) in a polar aprotic solvent like DMF or ethanol.[4][5] Refluxing for several hours is often necessary to drive the reaction to completion.[5]

  • Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure complete conversion before proceeding with workup.

Potential Cause 3: Loss During Workup and Purification

This compound is a relatively small and polar molecule, which can make extraction and purification challenging. Significant amounts of the product can be lost during these stages.

  • Expert Insight: The hydrophilic nature of the PEG spacer increases the solubility of this compound in aqueous media.[6][7] This can lead to losses during aqueous workups if the pH and solvent polarity are not optimized.

Troubleshooting Steps:

  • Extraction pH: During liquid-liquid extraction, ensure the pH of the aqueous layer is adjusted appropriately. To extract the carboxylic acid into an organic solvent, the aqueous layer should be acidified (e.g., to pH 2-3 with dilute HCl) to protonate the carboxylate.[2]

  • Solvent Choice: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane (DCM).[2] Multiple extractions will improve recovery.

  • Purification Method: For purification, column chromatography on silica gel is common. A gradient elution with a mixture of methanol in DCM or chloroform is often effective.[8] Adding a small amount of formic acid to the eluent can improve the peak shape for the carboxylic acid.[9]

Q2: I'm observing significant impurities in my final product by NMR and LC-MS. What are these impurities and how can I prevent their formation?

The presence of impurities can compromise downstream applications. Identifying and mitigating their formation is crucial for obtaining a high-quality product.

Common Impurity 1: Starting Material or Intermediates

Incomplete reactions will result in the presence of starting materials or intermediates in your final product.

  • Prevention: As discussed in Q1, ensure each reaction step goes to completion by optimizing reaction conditions and monitoring progress.

Common Impurity 2: Diamine or Amino-Acid Byproducts

The azide group is susceptible to reduction to an amine. This can occur if reducing agents are present or during certain reaction conditions.

  • Expert Insight: The presence of phosphines, sometimes used as ligands in subsequent "click" chemistry reactions, can reduce the azide to an amine.[1] Strong reducing agents will also lead to this side reaction.[1]

Prevention:

  • Avoid Reducing Agents: Scrutinize your reaction scheme to ensure no unintended reducing agents are present.

  • Careful Hydrogenolysis: If using hydrogenolysis to remove a protecting group (e.g., a benzyl ester), be aware that this can also reduce the azide. Careful selection of catalyst and reaction conditions is necessary.

Common Impurity 3: PEG Chain Degradation Products

The polyethylene glycol (PEG) chain can degrade under harsh conditions.

  • Expert Insight: The ether linkages in the PEG backbone are generally stable, but oxidation can lead to the formation of aldehydes, ketones, and carboxylic acids, and may even result in chain cleavage.[1]

Prevention:

  • Inert Atmosphere: Protect the reaction from oxygen by using an inert atmosphere.[1]

  • Avoid Strong Oxidants: Be mindful of any reagents that could act as strong oxidizing agents.

  • Storage: Store PEG-containing reagents at the recommended temperature (typically -20°C) under an inert atmosphere to prevent degradation.[1]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis and handling of this compound.

Q: What is a suitable protecting group for the carboxylic acid in this compound synthesis?

A: A tert-butyl ester is a common choice as it is stable to the conditions of azidation and can be removed under acidic conditions that do not affect the azide group.[10] Another option is a benzyl ester, which can be removed by hydrogenolysis, although care must be taken to avoid reduction of the azide.[10]

Q: How should I store this compound?

A: For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.[11] For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advised.[11]

Q: Can I use this compound directly for conjugation reactions?

A: Yes, this compound is a bifunctional linker. The azide group can react with alkynes via "click" chemistry, and the terminal carboxylic acid can be activated to react with primary amines to form a stable amide bond.[6][12]

Q: What are the best analytical techniques to confirm the identity and purity of my synthesized this compound?

A: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess the purity.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight.

  • HPLC or LC-MS: To determine the purity and identify any impurities.

Experimental Protocols & Data

To further support your synthesis efforts, we provide a generalized experimental protocol and a table of expected analytical data for this compound.

Generalized Synthesis Workflow

The synthesis of this compound can be visualized as a three-stage process:

Synthesis_Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Deprotection & Purification start Starting PEG Material (e.g., HO-PEG2-CH2CO2H) protect Protection of Carboxylic Acid (e.g., t-butyl ester) start->protect activate Activation of Hydroxyl Group (e.g., Mesylation) protect->activate azidation Nucleophilic Substitution with Sodium Azide activate->azidation deprotect Deprotection of Carboxylic Acid (e.g., with TFA) azidation->deprotect purify Purification (e.g., Column Chromatography) deprotect->purify final Final Product: This compound purify->final Troubleshooting_Tree start Problem Identified low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity incomplete_rxn Check for Incomplete Reactions (TLC, LC-MS) low_yield->incomplete_rxn identify_impurity Identify Impurity (NMR, MS) impurity->identify_impurity reagent_quality Verify Reagent Purity & Anhydrous Conditions incomplete_rxn->reagent_quality Yes purification_loss Investigate Purification Losses incomplete_rxn->purification_loss No optimize_cond Optimize Reaction Time, Temp. & Stoichiometry reagent_quality->optimize_cond optimize_extraction Optimize Extraction pH & Solvent purification_loss->optimize_extraction Yes optimize_chrom Optimize Chromatography (Solvent System, Additives) optimize_extraction->optimize_chrom starting_material Starting Material? identify_impurity->starting_material Known Mass side_product Side-Product? identify_impurity->side_product Unknown Mass drive_rxn Drive Reaction to Completion starting_material->drive_rxn azide_reduction Check for Azide Reduction side_product->azide_reduction peg_degradation Check for PEG Degradation side_product->peg_degradation

References

Technical Support Center: Optimizing Click Chemistry with Azido-PEG2-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Azido-PEG2-CH2CO2H in their click chemistry applications. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve optimal results in your experiments.

Introduction to this compound

This compound is a bifunctional linker that has become an invaluable tool in bioconjugation and drug delivery. It features a terminal azide group for participation in click chemistry reactions and a carboxylic acid for subsequent conjugation to amine-containing molecules. The short, hydrophilic polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal choice for a variety of applications.[1]

This guide will walk you through the nuances of using this reagent in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, as well as the activation of its carboxylic acid moiety.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical tool used to link different molecules together. It has an azide end that "clicks" with an alkyne, and a carboxylic acid end that can bind to amines.[2] This makes it highly useful in creating antibody-drug conjugates (ADCs), developing targeted drug delivery systems, and attaching molecules to surfaces.[3]

Q2: What are the benefits of the PEG spacer in this linker?

The PEG spacer is hydrophilic, which helps to improve the solubility of the entire molecule, particularly in aqueous buffers commonly used in biological experiments.[1] This can prevent aggregation and precipitation of reactants and products. The flexibility of the PEG chain also helps to overcome steric hindrance, allowing the reactive ends of the linker to more easily access their targets.

Q3: Which click chemistry reaction should I use with this compound?

You have two main options:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and rapid reaction that requires a copper(I) catalyst.[] It is ideal for conjugations where the presence of copper is not a concern.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a copper catalyst, making it "bioorthogonal" and suitable for use in living cells or with copper-sensitive biomolecules.[5] SPAAC is driven by the ring strain of a cyclooctyne reaction partner.[6]

Q4: How should I properly store and handle this compound?

For long-term stability, it is recommended to store this compound at -20°C.[2][7] The product is considered stable under these conditions.[8] When handling, avoid contact with strong acids, alkalis, and strong oxidizing or reducing agents.[8]

Q5: What are the recommended solvents for click chemistry reactions with this linker?

This compound is soluble in water and a variety of organic solvents.[2] For CuAAC reactions, aqueous buffers (e.g., phosphate, HEPES) are commonly used, often with a co-solvent like DMSO or DMF to ensure all components remain in solution.[9][10] SPAAC reactions are also typically performed in aqueous buffers.[11]

Q6: How do I activate the carboxylic acid group for conjugation to an amine?

The carboxylic acid can be activated to form a reactive ester, most commonly an NHS (N-hydroxysuccinimide) ester, using carbodiimide chemistry with reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.[12] This activated linker can then efficiently react with primary amines to form a stable amide bond.[13]

Part 2: Troubleshooting Guide for CuAAC Reactions

The copper-catalyzed azide-alkyne cycloaddition is a robust reaction, but certain factors can lead to suboptimal results.

Problem: Low or No Product Yield
Potential Cause Explanation & Solution
Inactive Copper Catalyst The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state.[9] Solution: Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to reduce Cu(II) to Cu(I) in situ.[3] Ensure your reaction mixture is deoxygenated by bubbling with an inert gas like argon or nitrogen to minimize oxidation.[10]
Incompatible Buffer Components Certain buffers or additives can interfere with the reaction. Tris buffers, for instance, can chelate copper and slow down the reaction.[10] Solution: Use buffers like phosphate, HEPES, or MOPS.[10] Avoid strong chelating agents unless they are part of a specific ligand system.
Suboptimal pH The pH of the reaction can affect the stability of the reactants and the catalyst. CuAAC reactions are generally effective over a wide pH range (4-12).[3] Solution: For most bioconjugations, a pH between 7 and 8 is a good starting point.
Poor Reagent Quality Impurities in the azide or alkyne starting materials can inhibit the reaction. Solution: Verify the purity of your reagents using analytical methods like NMR or mass spectrometry.[9]
Problem: Side Reactions and Product Impurities
Potential Cause Explanation & Solution
Oxidative Damage to Biomolecules The combination of copper and a reducing agent can generate reactive oxygen species (ROS), which may damage sensitive biomolecules like proteins.[14] Solution: The use of a copper-chelating ligand, such as TBTA (tris(benzyltriazolylmethyl)amine), can stabilize the Cu(I) catalyst, accelerate the reaction, and protect biomolecules from oxidative damage.[15][16]
Alkyne Homocoupling (Glaser Coupling) In the presence of oxygen, Cu(II) can catalyze the unwanted dimerization of terminal alkynes.[10] Solution: Thoroughly deoxygenate your reaction mixture and use a sufficient amount of reducing agent to maintain a low Cu(II) concentration.
Problem: Difficulty in Removing Copper from the Final Product

The presence of residual copper can be toxic in biological applications.[17]

Solution Description
Chelating Resins Resins with functional groups that bind copper can be used to purify the final product.
Dialysis/Size-Exclusion Chromatography For macromolecular products, these techniques can effectively remove small molecules, including the copper catalyst and excess reagents.[1]

Part 3: Troubleshooting Guide for SPAAC Reactions

Strain-promoted azide-alkyne cycloaddition avoids the issue of copper cytotoxicity but has its own set of considerations.

Problem: Slow Reaction Kinetics
Potential Cause Explanation & Solution
Low Reactivity of the Cyclooctyne Not all cyclooctynes are created equal. The structure of the cyclooctyne significantly impacts its reactivity. Solution: For faster reaction rates, consider using more reactive cyclooctynes like DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne).[18]
Steric Hindrance Bulky groups near the azide or the cyclooctyne can impede their approach, slowing down the reaction.[19] Solution: Ensure that the reactive groups are accessible. The PEG spacer in this compound helps to mitigate this, but the structure of the molecule it is being attached to should also be considered.
Suboptimal pH and Buffer The reaction rate of SPAAC can be influenced by the pH and the type of buffer used.[11] Solution: While SPAAC is generally robust across a range of pH values, some studies have shown that higher pH can increase reaction rates for certain reactants.[11] Buffer choice can also play a role, with HEPES sometimes showing faster kinetics than PBS.[11][20]
Problem: Low Yield or Incomplete Reaction
Potential Cause Explanation & Solution
Poor Solubility If either the azide or the cyclooctyne has poor solubility in the reaction medium, the reaction rate will be significantly reduced.[19][21] Solution: Add a co-solvent like DMSO or DMF to improve solubility. The hydrophilic nature of the PEG linker in this compound is beneficial in this regard.
Incorrect Stoichiometry Using an incorrect ratio of azide to cyclooctyne can lead to an incomplete reaction and a mixture of starting materials and product.[19] Solution: Carefully calculate and measure the amounts of each reactant. A slight excess of one reactant (often the less precious one) can be used to drive the reaction to completion.

Part 4: Experimental Protocols

Protocol 1: General Procedure for a CuAAC Reaction
  • Prepare Stock Solutions:

    • Dissolve this compound and your alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

    • If using a ligand like TBTA, prepare a stock solution in DMSO.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the alkyne molecule in your chosen reaction buffer (e.g., phosphate buffer, pH 7.4).

    • Add the CuSO₄ solution (and ligand, if used). A typical final concentration for copper is 100-500 µM.[9]

    • Deoxygenate the mixture by bubbling with argon or nitrogen for 5-10 minutes.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration should be 5-10 times that of the CuSO₄.[3][9]

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing.[9]

  • Purification:

    • Purify the final product using an appropriate method, such as HPLC, size-exclusion chromatography, or precipitation.[22][23]

Protocol 2: Activation of the Carboxylic Acid with EDC/NHS
  • Prepare Solutions:

    • Dissolve this compound in an appropriate buffer. An activation buffer of 0.1 M MES, pH 5.5-6.0 is often used.[1]

    • Prepare stock solutions of EDC and NHS in the activation buffer.

  • Activation:

    • Add EDC and NHS to the solution of this compound. A molar excess of EDC and NHS is typically used.[12]

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.[1]

  • Conjugation:

    • Add the activated this compound-NHS ester to your amine-containing molecule in a coupling buffer (e.g., PBS, pH 7.4).[1]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a quenching buffer (e.g., Tris buffer).[1]

    • Purify the conjugate using a suitable method like dialysis or chromatography.[1]

Part 5: Visualizations

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction Azide This compound Mix Combine in Buffer & Deoxygenate Azide->Mix Alkyne Alkyne Molecule Alkyne->Mix CuSO4 CuSO₄ (Cu²⁺) CuSO4->Mix Ascorbate Sodium Ascorbate Ascorbate->Mix Ligand Ligand (e.g., TBTA) Ligand->Mix Product Triazole Product Mix->Product Click Reaction

Caption: Workflow for a typical CuAAC reaction.

SPAAC_Workflow cluster_reactants Reactants cluster_reaction Reaction Azide This compound Mix Combine in Buffer Azide->Mix Cyclooctyne Strained Alkyne (e.g., DBCO, BCN) Cyclooctyne->Mix Product Triazole Product Mix->Product Strain-Promoted Cycloaddition

Caption: Workflow for a SPAAC reaction.

Carboxylic_Acid_Activation cluster_activation Activation Step cluster_conjugation Conjugation Step CarboxylicAcid This compound ActivatedEster Activated NHS Ester CarboxylicAcid->ActivatedEster Activation EDC_NHS EDC / NHS EDC_NHS->ActivatedEster FinalProduct Amide-linked Conjugate ActivatedEster->FinalProduct Conjugation Amine Amine-containing molecule Amine->FinalProduct

Caption: Workflow for carboxylic acid activation and conjugation.

References

Technical Support Center: Azido-PEG2-CH2CO2H Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azido-PEG2-CH2CO2H. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving this versatile bifunctional linker. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to overcome challenges and achieve robust and reproducible results.

This compound is a valuable tool in bioconjugation, offering a hydrophilic polyethylene glycol (PEG) spacer, a terminal azide group for "click chemistry," and a carboxylic acid for conjugation to primary amines.[1][2] This guide will focus on the optimization of the carboxylic acid activation and subsequent amidation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functionalities of this compound?

A1: this compound has two key reactive groups:

  • Azide group (-N3): This group is stable under most conditions and is primarily used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne, BCN, or DBCO moieties to form a stable triazole linkage.[3][4]

  • Carboxylic acid group (-COOH): This group can be activated to react with primary amines (e.g., on proteins, peptides, or other molecules) to form a stable amide bond.[5]

Q2: What is the purpose of the PEG2 spacer?

A2: The hydrophilic diethylene glycol (PEG2) spacer offers several advantages in bioconjugation:

  • Increased Solubility: It enhances the water solubility of the molecule and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[1][6]

  • Reduced Steric Hindrance: The flexible spacer can reduce steric hindrance between the conjugated molecules, allowing for more efficient binding and interaction.[7]

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, potentially leading to a longer circulation half-life and reduced immunogenicity.[6]

Q3: How should I store this compound?

A3: It is recommended to store this compound at -20°C.[8] For the N-hydroxysuccinimide (NHS) ester activated form, it is crucial to store it under desiccated conditions to prevent hydrolysis.[9]

Q4: In what solvents is this compound soluble?

A4: this compound is generally soluble in water and most organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO.[8][10]

Troubleshooting Guide: Amide Bond Formation

The most common application of the carboxylic acid moiety is its conjugation to primary amines. This typically involves a two-step process: activation of the carboxylic acid followed by reaction with the amine. The following guide addresses common issues encountered during this process.

Issue 1: Low Conjugation Yield

Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Cause A: Inefficient Carboxylic Acid Activation

Direct reaction between a carboxylic acid and an amine to form an amide is generally difficult because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[11] Therefore, the carboxylic acid must first be activated.

Solutions:

  • Choice of Activating Agents:

    • Carbodiimides (e.g., EDC, DCC): These are common activating agents.[11] For reactions in aqueous buffer, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred due to its water solubility.

    • Addition of NHS or Sulfo-NHS: The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to EDC-mediated couplings can significantly improve efficiency. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which can then react with NHS to form a more stable NHS ester.[] This semi-stable NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate and reacts efficiently with primary amines.[13]

    • Other Coupling Reagents: For organic-phase reactions, other reagents like HATU or HOBt can be highly effective.[14] Thionyl chloride can also be used for one-pot amide synthesis.[15]

  • Reaction Conditions for Activation:

    • The activation of the carboxylic acid with EDC and Sulfo-NHS is most efficient at a pH of 4.5-7.2.[16] A common strategy is to perform the activation step in a buffer such as MES at pH 4.7-6.[16]

Potential Cause B: Suboptimal pH for Amine Coupling

The reaction of the activated carboxylic acid (e.g., an NHS ester) with the primary amine is highly pH-dependent.[17]

Solutions:

  • Optimal pH Range: The ideal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[18][19]

    • Below pH 7.2, the primary amine is predominantly protonated (-NH3+), making it a poor nucleophile.[18]

    • Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction.[13]

  • Two-Step pH Adjustment: For optimal results, perform the initial carboxylic acid activation at a lower pH (e.g., 4.7-6) and then raise the pH to 7.2-8.5 before adding the amine-containing molecule.[16]

Potential Cause C: Hydrolysis of the Activated Ester

The activated carboxylic acid, particularly the NHS ester, is susceptible to hydrolysis in aqueous solutions.[18] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[13]

Solutions:

  • Fresh Reagents: Always use fresh, high-quality activating agents and this compound. Store NHS esters under desiccated conditions.[9]

  • Prepare Solutions Immediately Before Use: Do not prepare stock solutions of activated this compound for long-term storage, as it will hydrolyze.[20]

  • Reactant Concentration: Higher concentrations of the amine-containing molecule can favor the desired reaction over hydrolysis.[21]

Potential Cause D: Incompatible Buffer Components

The choice of buffer is critical for successful conjugation.

Solutions:

  • Avoid Primary Amine Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the activated carboxylic acid and should be avoided.[16][19]

  • Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, or borate buffers are suitable choices for the amine coupling step.[13]

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_side_reaction Competing Side Reaction Carboxylic_Acid This compound EDC EDC NHS NHS/Sulfo-NHS O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) NHS_Ester NHS Ester (Semi-stable) Primary_Amine Primary Amine (e.g., Protein-NH2) Amide_Bond Stable Amide Bond Hydrolysis Hydrolysis (Inactive Carboxylic Acid)

Issue 2: Non-Specific Labeling or Side Reactions

While the reaction with primary amines is the most favorable, side reactions can occur under certain conditions.

Potential Cause A: Reaction with Other Nucleophilic Residues

With protein substrates, other amino acid residues can sometimes react with activated carboxylic acids, although their reactivity is generally lower than that of primary amines.[18]

  • Hydroxyl groups (Serine, Threonine, Tyrosine): Can be acylated to form less stable ester bonds.[22][23]

  • Sulfhydryl groups (Cysteine): The sulfhydryl group is a potent nucleophile and can form a thioester linkage, which is more labile than an amide bond.[18][22]

  • Imidazole groups (Histidine): The imidazole ring has also been reported to show some reactivity.[18]

Solutions:

  • Optimize Reaction pH: Maintaining the pH in the recommended range of 7.2-8.5 will favor the reaction with primary amines.[18]

  • Control Reaction Time: Reduce the reaction time to the minimum required for sufficient conjugation to minimize the occurrence of slower side reactions.

  • Molar Ratio: Use the lowest effective molar excess of the activated PEG reagent to reduce the likelihood of off-target reactions.

Issue 3: Difficulty in Purifying the Final Conjugate

PEGylated compounds can sometimes be challenging to purify due to their physical properties.[24][25]

Potential Cause A: Heterogeneous Product Mixture

The reaction may result in a mixture of unreacted starting materials, mono-PEGylated product, and multi-PEGylated species.[26][27]

Solutions:

  • Optimize Molar Ratio: Carefully titrate the molar ratio of the activated PEG reagent to the amine-containing substrate to favor the desired degree of PEGylation.[28]

  • Purification Techniques:

    • Size Exclusion Chromatography (SEC): Effective for separating PEGylated products from unreacted small molecules and can also separate species with different degrees of PEGylation.[]

    • Ion Exchange Chromatography (IEX): The PEG chain can shield charges on the surface of a protein, altering its binding to IEX resins. This property can be exploited to separate unreacted protein from PEGylated species and even positional isomers.[][30]

    • Hydrophobic Interaction Chromatography (HIC): Can be a useful supplementary technique to IEX, though PEGs themselves can bind to HIC media.[]

    • Aqueous Two-Phase Systems (ATPS): Can be employed for the separation of PEGylated conjugates from the unreacted protein.[26]

Potential Cause B: Physical Properties of PEGylated Compounds

PEG-containing molecules are often oils or waxy solids, which can complicate handling and purification by standard silica gel chromatography.[24][25]

Solutions:

  • Alternative Chromatography Solvents: For silica gel chromatography of PEGylated compounds, solvent systems like chloroform-methanol or DCM-methanol may provide better separation than traditional ethyl acetate/hexanes.[25] The addition of a small amount of acid (e.g., formic acid) or base (e.g., aqueous ammonia) can sometimes improve peak shape for acidic or basic compounds, respectively.[25]

  • Complexation for Isolation: In some cases, complexation with salts like magnesium chloride (MgCl2) can transform oily PEG compounds into solid complexes, facilitating their isolation and handling.[24]

Experimental Protocols

Protocol 1: Two-Step Amide Coupling in Aqueous Buffer

This protocol is suitable for conjugating this compound to a primary amine-containing biomolecule, such as a protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Amine-containing biomolecule

Procedure:

  • Prepare Reactants:

    • Dissolve the amine-containing biomolecule in the Coupling Buffer.

    • Immediately before use, dissolve this compound, EDC, and Sulfo-NHS in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • In a separate tube, mix this compound with a 1.5 to 5-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature.

  • Amine Coupling:

    • Add the activated this compound solution to the solution of the amine-containing biomolecule. A 10- to 50-fold molar excess of the activated PEG reagent over the biomolecule is a good starting point for optimization.[20]

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.5. Adjust with the Coupling Buffer if necessary.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[13][17] The optimal time should be determined empirically.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[19]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method, such as size exclusion chromatography or ion exchange chromatography, to remove excess reagents and byproducts.

Protocol 2: Optimization of Reaction Conditions using Design of Experiments (DoE)

A Design of Experiments (DoE) approach can systematically optimize key reaction parameters to maximize the yield of the desired product.[27]

Key Parameters to Investigate:

  • pH of the coupling reaction: (e.g., 7.2, 7.8, 8.5)

  • Molar ratio of activated PEG to substrate: (e.g., 5:1, 10:1, 20:1)

  • Reaction Time: (e.g., 30 min, 1 hr, 2 hr)

  • Temperature: (e.g., 4°C, Room Temperature)

A full factorial or fractional factorial design can be employed to efficiently explore the effects of these parameters and their interactions.[27] The output (e.g., yield of mono-PEGylated product as determined by HPLC or SDS-PAGE) can then be modeled to identify the optimal reaction conditions.

G Start Start: Low Conjugation Yield Check_Activation Is Carboxylic Acid Activation Efficient? Start->Check_Activation Optimize_Activation Optimize Activation: - Use EDC/Sulfo-NHS - pH 4.7-6.0 for activation Check_Activation->Optimize_Activation No Check_pH Is Coupling pH Optimal? Check_Activation->Check_pH Yes Optimize_Activation->Check_pH Adjust_pH Adjust pH to 7.2-8.5 for Coupling Check_pH->Adjust_pH No Check_Hydrolysis Is Hydrolysis an Issue? Check_pH->Check_Hydrolysis Yes Adjust_pH->Check_Hydrolysis Minimize_Hydrolysis Minimize Hydrolysis: - Use fresh reagents - Increase reactant concentration Check_Hydrolysis->Minimize_Hydrolysis Yes Check_Buffer Is the Buffer Compatible? Check_Hydrolysis->Check_Buffer No Minimize_Hydrolysis->Check_Buffer Change_Buffer Use Amine-Free Buffer (e.g., Phosphate, HEPES) Check_Buffer->Change_Buffer No Success Successful Conjugation Check_Buffer->Success Yes Change_Buffer->Success

Summary of Key Reaction Parameters

ParameterRecommended Range/ConditionRationale
Activation pH 4.5 - 7.2Optimal for EDC/Sulfo-NHS mediated activation of the carboxylic acid.[16]
Coupling pH 7.2 - 8.5Balances amine nucleophilicity and NHS ester stability.[18]
Temperature 4°C to Room TemperatureLower temperatures can reduce hydrolysis and improve protein stability.[13][28]
Buffer Choice Phosphate, HEPES, BorateAvoid buffers with primary amines (e.g., Tris, glycine) that compete in the reaction.[19]
Molar Ratio 5:1 to 50:1 (PEG:Substrate)Highly dependent on the substrate; requires empirical optimization to balance yield and specificity.[20]
Reaction Time 30 min - 4 hoursMonitor progress to maximize product formation while minimizing side reactions.[17]

References

Validation & Comparative

Azido-PEG2-CH2CO2H vs other PEG linkers in bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Bioconjugation: Comparing Azido-PEG2-CH2CO2H with Alternative PEG Linkers

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that dictates the stability, efficacy, and pharmacokinetic profile of a bioconjugate. Among the vast arsenal of available tools, polyethylene glycol (PEG) linkers are renowned for their ability to enhance solubility and reduce immunogenicity.[1][2] This guide provides a deep, data-driven comparison of a specific and versatile short-chain linker, this compound, against other common PEG linkers used in advanced bioconjugation applications like Antibody-Drug Conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs).

We will dissect the unique chemical functionalities of this compound, compare its performance based on reaction chemistry and chain length, and provide detailed experimental protocols for its application.

Deconstructing the this compound Linker

This compound is a heterobifunctional linker, meaning it possesses two different reactive ends separated by a spacer. This design allows for sequential, controlled conjugation of two different molecules. Its structure can be broken down into three key components, each contributing a specific function to the bioconjugation strategy.

  • The Azido (N₃) Group: This functionality is the cornerstone of its participation in "click chemistry," a class of reactions known for being rapid, high-yielding, and bioorthogonal (meaning they don't interfere with native biological processes).[3][4] The azide group reacts with an alkyne to form a highly stable triazole ring.[5] This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne like DBCO is used (Strain-Promoted Azide-Alkyne Cycloaddition, or SPAAC).[6][7] The stability and inertness of the azide group make it ideal for multi-step synthesis schemes.[8]

  • The Carboxylic Acid (CH₂CO₂H) Group: This terminal acid provides a classic and robust handle for conjugation to primary amines, such as the ε-amino group of lysine residues found abundantly on the surface of proteins and antibodies.[9] This reaction requires an activating agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS), to form a stable amide bond.[7]

  • The PEG2 Spacer: The short diethylene glycol spacer is central to the linker's performance. Its hydrophilicity helps to improve the water solubility of the entire conjugate, which is particularly crucial when working with hydrophobic drug payloads.[10] Unlike long-chain PEGs, the short PEG2 spacer imparts these benefits while minimizing steric hindrance and avoiding potential negative impacts on the binding affinity of the conjugated biomolecule.[11]

cluster_Linker This compound Structure Azide Azido Group (N3) PEG2 PEG2 Spacer (-O-CH2-CH2-)2 Azide->PEG2 Click Chemistry Reactivity Acid Carboxylic Acid (-CH2CO2H) PEG2->Acid Amine Reactivity

Caption: Functional components of the this compound linker.

Performance Comparison: Reaction Chemistry

The choice of linker is fundamentally tied to the desired conjugation chemistry. This compound offers access to two of the most powerful ligation chemistries, but it's crucial to understand how they compare to other common methods.

Conjugation Chemistry Reactive Groups Reaction Speed Stability of Linkage Bioorthogonality Key Considerations
Azide-Alkyne Cycloaddition Azide + Alkyne/DBCOFast to Very FastExcellent (Stable Triazole)High (Azides and alkynes are largely inert in biological systems)[3]CuAAC requires a copper catalyst, which can be toxic to cells, though ligands can mitigate this.[12][13] SPAAC is copper-free but requires a bulkier strained alkyne (e.g., DBCO).[14]
Amine Acylation NHS Ester + AmineFastExcellent (Stable Amide Bond)Low (Reacts with any accessible primary amine, e.g., lysines)Can lead to a heterogeneous product with a variable drug-to-antibody ratio (DAR) as multiple lysines may react.[10][15] Reaction is pH-sensitive.[7]
Thiol-Maleimide Alkylation Maleimide + ThiolVery FastModerate to Good (Thioether Bond)Moderate (Reacts with free thiols, e.g., cysteines)Can be highly site-specific if engineered cysteines are used. The resulting succinimide ring can undergo a retro-Michael reaction in plasma, leading to deconjugation.[10]

Performance Comparison: Impact of PEG Chain Length

One of the most critical design parameters for a bioconjugate is the length of the PEG spacer.[11] Short-chain linkers like this compound offer a distinct profile compared to their long-chain counterparts. The optimal length is often a trade-off between pharmacokinetic benefits and potential loss of potency.[16]

Property Short-Chain PEG (e.g., PEG2-PEG8) Long-Chain PEG (e.g., PEG12-PEG24+) Causality & Rationale
Solubility Enhancement ModerateHighThe hydrophilic nature of the PEG backbone enhances the water solubility of conjugated molecules, especially hydrophobic payloads.[17] Longer chains provide a more significant effect.
Plasma Half-life ShorterLongerLonger PEG chains increase the hydrodynamic size of the conjugate, which reduces renal clearance and prolongs circulation time.[11][16] This is often referred to as the "stealth" effect.
Immunogenicity Lower potential for anti-PEG antibodiesHigher potential for anti-PEG antibodies, but better shielding of the core moleculeWhile PEGylation generally masks the immunogenic epitopes of a protein, the PEG chain itself can be immunogenic.[15][18] Longer chains provide better shielding but may also be more likely to be recognized by the immune system.[19]
Steric Hindrance LowHighA long, flexible PEG chain can physically block the interaction of the conjugated biomolecule (e.g., antibody) with its target receptor, potentially reducing its binding affinity and in vitro potency.[11]
In Vivo Efficacy ModeratePotentially HigherThe extended half-life and reduced clearance afforded by long PEG chains can lead to greater accumulation of the therapeutic in the target tissue over time, often translating to better in vivo efficacy.[16][20]
Payload Aggregation Helps mitigate aggregationStrongly prevents aggregationHydrophobic payloads in ADCs are prone to causing aggregation. The hydrophilic PEG chain creates a protective aqueous shell that counteracts this, with longer chains being more effective.[21]

Experimental Protocols

The true utility of this compound lies in its application in a sequential, two-step conjugation workflow, allowing for the precise construction of complex bioconjugates.

Workflow for Two-Step ADC Synthesis

This workflow demonstrates how to first attach the linker to an antibody via its carboxylic acid end, followed by the "click" conjugation of a cytotoxic payload.

cluster_Workflow Two-Step ADC Synthesis Workflow A Step 1: Amine Acylation B Activate Carboxylic Acid (EDC/NHS) A->B C React with Antibody Lysines B->C D Purify Antibody-Linker Conjugate C->D E Step 2: Click Chemistry D->E F Add Alkyne-Payload and Copper(I) Catalyst E->F G Incubate to form Triazole Linkage F->G H Purify Final ADC G->H I Characterize Final ADC (DAR, Purity, etc.) H->I

Caption: Sequential conjugation workflow using a heterobifunctional linker.

Detailed Protocol: Two-Step Conjugation

Objective: To conjugate an alkyne-modified payload to an antibody using the this compound linker.

PART A: Conjugation of Linker to Antibody

  • Reagent Preparation:

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4).

    • Dissolve this compound, EDC, and NHS in anhydrous DMSO to create concentrated stock solutions.

  • Activation of Carboxylic Acid:

    • In a microfuge tube, combine this compound and NHS (1.2 equivalents) in DMSO.

    • Add EDC (1.2 equivalents) to the mixture.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Amine Acylation Reaction:

    • Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody will determine the final average DAR and must be optimized (start with a 5-10 fold molar excess).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted linker and activation reagents using a desalting column or size-exclusion chromatography (SEC) equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

    • The resulting product is the Azide-functionalized antibody.

PART B: Click Chemistry Conjugation of Payload

  • Reagent Preparation:

    • Dissolve the alkyne-modified payload in DMSO.

    • Prepare fresh stock solutions of a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).[22]

  • Click Reaction:

    • To the purified azide-functionalized antibody, add the alkyne-payload (typically 1.5-2 equivalents relative to the azide groups).

    • In a separate tube, pre-mix the CuSO₄ and TBTA ligand before adding to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Final Purification and Characterization:

    • Purify the final ADC conjugate using SEC to remove residual payload and catalyst components.

    • Characterize the final product to determine purity, aggregation (by SEC), and average DAR (by UV-Vis spectroscopy or mass spectrometry).

Conclusion and Decision-Making Framework

This compound is a powerful and versatile tool in the bioconjugation toolkit, offering a unique blend of properties that make it highly suitable for specific applications.

Choose this compound when:

  • A heterobifunctional linker is required for a controlled, sequential conjugation strategy.

  • The high stability and bioorthogonality of a click chemistry linkage are paramount.

  • You need to impart moderate hydrophilicity to a conjugate without the potential drawbacks of a long PEG chain.

  • Minimizing steric hindrance is critical to preserve the biological activity (e.g., binding affinity) of the protein or antibody.

Consider alternative linkers when:

  • Maximum plasma half-life is the primary goal; a longer-chain PEG linker (e.g., PEG12, PEG24) would be more appropriate.[16]

  • The payload is extremely hydrophobic , requiring the superior solubilizing power of a long-chain PEG.[21]

  • A one-step conjugation to native cysteines is desired; a Maleimide-PEG linker would be the tool of choice.

  • A simpler, one-step conjugation to lysines is acceptable and product heterogeneity is not a major concern; an NHS-ester PEG linker is a more direct option.

Ultimately, the rational design of an effective bioconjugate depends on a thorough understanding of how the linker's structure influences its chemical reactivity and the ultimate physicochemical and biological properties of the final product. By carefully weighing the trade-offs between reaction chemistry, stability, pharmacokinetics, and potency, researchers can select the optimal linker to advance the development of next-generation therapeutics.

References

The "Goldilocks" Principle in Bioconjugate Design: A Comparative Guide to Azido-PEG2-CH2CO2H and Longer PEG Chain Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to its payload is far from a passive spacer. Its chemical architecture, particularly its length, is a critical determinant of the bioconjugate's overall efficacy, stability, and pharmacokinetic profile.[1] This guide provides an in-depth, objective comparison between the short-chain linker, Azido-PEG2-CH2CO2H, and its longer PEG chain counterparts. We will explore the profound impact of PEG linker length on the performance of next-generation therapeutics, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their rational design endeavors.

The Fundamental Role of PEGylation in Advanced Therapeutics

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that has become an indispensable tool in drug development.[2] The process of covalently attaching PEG chains, known as PEGylation, offers a multitude of advantages:

  • Enhanced Solubility and Reduced Aggregation: Hydrophobic payloads can often lead to the aggregation of ADCs, resulting in rapid clearance from circulation. The hydrophilic nature of PEG counteracts this, improving the overall solubility and stability of the conjugate.[2][3]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which leads to reduced renal clearance and a longer circulation half-life.[1][4] This "stealth" effect can also shield the bioconjugate from proteolytic degradation.[5]

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the surface of therapeutic proteins, diminishing the likelihood of an immune response.[6]

The choice of PEG linker length, however, presents a critical trade-off. While longer PEG chains can significantly improve pharmacokinetic (PK) profiles, they may also introduce steric hindrance, potentially reducing the conjugate's binding affinity and in vitro cytotoxicity.[7] This guide will dissect this "Goldilocks" dilemma, providing a framework for selecting the optimal linker length for a given application.

Head-to-Head Comparison: Short-Chain vs. Long-Chain PEG Linkers

The selection of PEG linker length profoundly impacts the therapeutic index of a bioconjugate by influencing its solubility, pharmacokinetics, and potency.[1] Longer PEG linkers are generally employed to enhance the solubility and in vivo half-life of conjugates, particularly those with hydrophobic payloads, while shorter linkers may offer advantages in terms of stability and in vitro potency.[1]

Impact on Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the linker must be stable in circulation but allow for the efficient release of the cytotoxic payload within the target cancer cell. The length of the PEG component can significantly influence these properties.

Table 1: Quantitative Comparison of ADC Performance with Varying PEG Linker Lengths

Performance MetricShort PEG Linkers (e.g., PEG2-PEG4)Longer PEG Linkers (e.g., PEG8-PEG24, 4kDa, 10kDa)Key Findings & References
In Vitro Potency (IC50) Generally Lower (Higher Potency)Can be Higher (Lower Potency)Shorter linkers may present less steric hindrance for target binding.[1] However, a study with affibody-based drug conjugates showed a 4.5-fold and 22-fold reduction in cytotoxicity with 4 kDa and 10 kDa PEG linkers, respectively, compared to a non-PEGylated conjugate.[8]
Plasma Clearance HigherLowerIncreasing PEG chain length from PEG2 to PEG8 significantly decreases the clearance rate of an IgG-MMAE conjugate.[1]
Plasma Half-life ShorterLongerLonger PEG chains (e.g., 4 kDa and 10 kDa) significantly improve the half-life of affibody-drug conjugates. A 10 kDa PEG chain extended the half-life by 11.2-fold compared to a non-PEGylated version.[8]
Tumor Exposure LowerHigherADCs with PEG8, PEG12, and PEG24 linkers demonstrated significantly higher tumor exposure compared to those with PEG2 and PEG4 linkers.[1]
In Vivo Efficacy (Tumor Growth Inhibition) ModerateSignificantADCs with PEG8, PEG12, and PEG24 linkers resulted in a 75-85% reduction in tumor weight, compared to a 35-45% reduction for ADCs with PEG2 and PEG4 linkers.[1]
Impact on Proteolysis Targeting Chimeras (PROTACs)

For PROTACs, the linker's role is even more dynamic. It must bridge the target protein and an E3 ubiquitin ligase, facilitating the formation of a stable and productive ternary complex, which is a prerequisite for target protein ubiquitination and degradation.[9][10]

cluster_0 cluster_1 cluster_2 cluster_3 p Target Protein of Interest (POI) pr PROTAC p->pr e E3 Ubiquitin Ligase e->pr tc Productive Ternary Complex pr->tc u Ubiquitination tc->u d Proteasomal Degradation u->d

Caption: Role of the PROTAC linker in ternary complex formation and subsequent protein degradation.

The length of the PEG linker is a critical parameter for optimizing the formation of this productive ternary complex.[9] A linker that is too short can lead to steric hindrance, preventing the complex from forming, while an excessively long linker may result in a non-productive complex with inefficient ubiquitination.[9][10]

Table 2: Illustrative Impact of PEG Linker Length on PROTAC Efficacy

Linker Length (atoms)DC50 (nM)Dmax (%)Key Findings & References
12>1000<20An overly short linker can prevent the formation of a stable ternary complex due to steric clashes.[5][11]
16~10>90An optimal linker length allows for maximal interaction between the target protein and the E3 ligase, leading to efficient degradation.[5][11]
19~100~70As the linker length deviates from the optimum, the degradation efficiency may decrease.[5][11]
21>1000<30An excessively long linker can lead to an unstable or non-productive ternary complex, resulting in inefficient ubiquitination.[9][12]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the robust comparison of different PEG linkers.

Protocol 1: Synthesis and Characterization of ADCs with Varying PEG Linker Lengths

This protocol outlines a general workflow for the synthesis of ADCs using Azido-PEG-acid linkers of different lengths via click chemistry and their subsequent characterization.

cluster_0 Synthesis & Conjugation cluster_1 Characterization cluster_2 Functional Evaluation A Antibody D Amine Coupling (EDC/NHS) A->D B Azido-PEGn-Acid Linker (n=2, 4, 8, etc.) B->D C Alkyne-Payload F Click Chemistry (SPAAC) C->F E Azide-PEGn-Antibody D->E E->F G ADC with PEGn Linker F->G H DAR Determination (HIC/UV-Vis) G->H I Purity & Aggregation (SEC) G->I J Identity Confirmation (Mass Spec) G->J K In Vitro Cytotoxicity Assay G->K L In Vivo Pharmacokinetic Study G->L M In Vivo Efficacy Study G->M

Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.

Step 1: Conjugation of Azido-PEG-Acid Linker to Antibody

  • Materials:

    • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).

    • Azido-PEGn-CH2CO2H (where n=2, 8, etc.).[13][14][15]

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • N-hydroxysuccinimide (NHS).

    • Anhydrous Dimethyl Sulfoxide (DMSO).

    • Desalting column for purification.

  • Procedure:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL.

    • Immediately before use, dissolve the Azido-PEGn-acid linker, EDC, and NHS in DMSO to create a concentrated stock solution.

    • Add a 10- to 20-fold molar excess of the activated linker solution to the antibody solution. The final concentration of DMSO should not exceed 10%.[16]

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

    • Remove excess linker and byproducts by size-exclusion chromatography using a desalting column equilibrated with PBS.

Step 2: Conjugation of Alkyne-Payload via Click Chemistry

  • Materials:

    • Azide-modified antibody from Step 1.

    • Alkyne-functionalized payload (e.g., DBCO-drug).

    • PBS, pH 7.4.

  • Procedure:

    • Add a 3- to 5-fold molar excess of the alkyne-payload to the azide-modified antibody solution.

    • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.[6]

    • Purify the final ADC conjugate using size-exclusion chromatography to remove unreacted payload.

Step 3: ADC Characterization

  • Drug-to-Antibody Ratio (DAR) Determination: Use hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy to determine the average number of drug molecules conjugated per antibody.

  • Purity and Aggregation Analysis: Employ size-exclusion chromatography (SEC) to assess the purity of the ADC and the presence of aggregates.

  • Identity Confirmation: Confirm the molecular weight of the ADC using mass spectrometry.

Step 4: Functional Assays

  • In Vitro Cytotoxicity Assay:

    • Seed target cancer cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADCs with different PEG linker lengths.

    • After a 72-hour incubation, assess cell viability using an MTT or CellTiter-Glo assay to determine the IC50 value for each ADC.[17][18]

  • In Vivo Pharmacokinetic Study:

    • Administer a single intravenous dose of each ADC to a cohort of rodents.[19]

    • Collect blood samples at predetermined time points.[19]

    • Quantify the ADC concentration in the plasma using an ELISA.[19]

    • Perform pharmacokinetic analysis to determine parameters such as clearance and half-life.[2]

  • In Vivo Efficacy Study:

    • Implant tumor cells into immunodeficient mice.

    • Once tumors reach a specified volume, administer the ADCs intravenously.

    • Monitor tumor volume over time and compare the tumor growth inhibition between the different ADC groups.[5]

Protocol 2: PROTAC-Mediated Protein Degradation Assay

This protocol details the steps to quantify the degradation of a target protein in cultured cells treated with PROTACs having varying PEG linker lengths.

Step 1: Cell Culture and Treatment

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]

Step 2: Cell Lysis and Protein Quantification

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[20]

Step 3: Western Blot Analysis

  • Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[20]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST.[20]

  • Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Step 4: Data Analysis

  • Quantify the band intensities for the target protein and the loading control.

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

  • Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[9]

Conclusion: A Matter of Balance

The length of the PEG linker is a critical design parameter that significantly influences the therapeutic potential of a bioconjugate.[5] As the presented data demonstrates, there is no universally optimal PEG linker length. Longer PEG chains generally enhance pharmacokinetic properties and in vivo efficacy, but this can come at the cost of reduced in vitro potency.[1] Conversely, shorter linkers like this compound may preserve binding affinity and offer advantages in stability but can lead to more rapid clearance.[1]

The optimal PEG linker length is context-dependent and must be empirically determined for each specific antibody, payload, and target combination.[19] A systematic evaluation of a range of PEG linker lengths is therefore essential in the preclinical development of any new ADC or PROTAC to identify the optimal balance for a given therapeutic candidate.[17] By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer targeted therapies.

References

A Comparative Guide to Amine Conjugation Chemistries: Navigating Alternatives to Azido-PEG2-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of drug development, diagnostics, and proteomics, the covalent modification of biomolecules is a foundational technique. Among the available targets on a protein, the primary amines on lysine side chains and the N-terminus are the most frequently utilized for conjugation due to their general surface exposure and inherent nucleophilicity.[1][2] A widely used tool for this purpose is the heterobifunctional linker, Azido-PEG2-CH2CO2H. This reagent introduces a short, hydrophilic polyethylene glycol (PEG) spacer, enhancing solubility, and an azide group, which serves as a versatile handle for subsequent "click chemistry" reactions.[3][4][5]

However, the use of a terminal carboxylic acid for amine conjugation is an indirect, two-step process requiring in situ activation before reaction with the target protein.[6] This necessity for activation introduces variables that can impact efficiency and reproducibility. This guide provides an in-depth comparison of this compound with prominent alternatives for amine conjugation. We will delve into the reaction mechanisms, performance characteristics, and stability of the resulting linkages, supported by detailed experimental protocols, to provide researchers, scientists, and drug development professionals with a robust framework for selecting the optimal conjugation strategy.

The Benchmark: Understanding the Azido-PEG-Carboxylic Acid Workflow

The conjugation pathway for linkers like this compound is predicated on carbodiimide chemistry. The carboxylic acid is not intrinsically reactive toward amines. It must first be activated to a more labile, electrophilic intermediate that is susceptible to nucleophilic attack by the primary amines of the protein. The most common method involves a two-step, one-pot reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4]

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.

  • Stabilization & Amine Reaction: The addition of NHS traps the O-acylisourea intermediate, converting it into a semi-stable NHS ester. This amine-reactive ester is less susceptible to hydrolysis than the O-acylisourea intermediate and reacts efficiently with primary amines on the protein to form a stable amide bond, releasing NHS as a byproduct.[6][7]

This two-step process offers the advantage of using a more stable and cost-effective carboxylic acid precursor for storage. However, it requires careful optimization of the activation step, as the efficiency of NHS-ester formation is pH-dependent (optimal at pH 4.5-6.0), while the subsequent reaction with amines is most efficient at a higher pH (7.2-8.5).[8]

Carboxylic_Acid_Activation_Workflow linker Azido-PEG-COOH edc_nhs EDC + NHS (pH 4.5-6.0) linker->edc_nhs Activation activated_linker In Situ Activated Azido-PEG-NHS Ester edc_nhs->activated_linker conjugate Azido-PEG-Amide-Protein activated_linker->conjugate Aminolysis (pH 7.2-8.5) protein Protein-NH₂ protein->conjugate byproducts Urea Byproduct + NHS conjugate->byproducts

Caption: Two-step conjugation pathway for carboxylic acid-terminated linkers.

Alternative 1: The Direct Approach with Pre-Activated NHS Ester-PEG Linkers

The most direct alternative to a carboxylic acid linker is a pre-activated N-hydroxysuccinimide (NHS) ester version, such as Azido-PEG-NHS. These reagents eliminate the need for the in situ activation step, streamlining the workflow into a single-step mixing procedure.[6] The NHS ester reacts directly with primary amines via nucleophilic acyl substitution to form a highly stable amide bond.[1][]

Causality Behind the Choice: The primary trade-off between an Azido-PEG-Acid and an Azido-PEG-NHS is one of convenience versus stability.

  • Workflow Efficiency: The pre-activated NHS ester offers a faster, simpler protocol, reducing handling steps and potential sources of variability associated with the activation reaction.[6]

  • Reagent Stability: The major drawback of NHS esters is their susceptibility to hydrolysis in aqueous environments, a reaction that competes directly with the desired aminolysis.[1][10] The half-life of an NHS ester can be as short as minutes at alkaline pH.[10] This necessitates that the reagent be stored desiccated at low temperatures and that solutions be prepared immediately before use.[11] In contrast, the carboxylic acid form is exceptionally stable for long-term storage.[6]

NHS_Ester_Workflow cluster_0 Reaction Mixture (pH 7.2-8.5) nhs_linker Azido-PEG-NHS Ester hydrolysis Hydrolysis (Inactive Linker) nhs_linker->hydrolysis Competing Reaction conjugate Azido-PEG-Amide-Protein nhs_linker->conjugate Aminolysis (Desired Reaction) protein Protein-NH₂ protein->conjugate

Caption: One-step conjugation pathway for pre-activated NHS ester linkers.

Alternative 2: Isothiocyanate-PEG Linkers for Robust Linkages

Isothiocyanates provide a distinct chemistry for amine conjugation, reacting with primary amines through a nucleophilic addition mechanism to form a highly stable thiourea linkage.[1][12]

  • Mechanism & Stability: The thiourea bond is considered extremely robust, making it advantageous for applications requiring long-term stability of the conjugate.[10]

  • Reaction Conditions: This reaction is generally favored at a more alkaline pH (typically 9.0-9.5) than NHS ester coupling to ensure the amine is sufficiently deprotonated and nucleophilic.[1] While isothiocyanates are also susceptible to hydrolysis, they are generally more stable in aqueous solutions than NHS esters, providing a wider window for the conjugation reaction to occur.[1]

Alternative 3: Aldehyde/Ketone-PEG Linkers via Reductive Amination

Reductive amination offers a highly controlled and efficient method for amine conjugation that results in a stable secondary amine linkage.[10] This is a two-step process:

  • Schiff Base Formation: The aldehyde or ketone group on the PEG linker reacts with a primary amine to form a reversible Schiff base (imine). This reaction is typically performed at a slightly acidic to neutral pH (pH ~6-7).

  • Reduction: The intermediate Schiff base is then stabilized by reduction with a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form an irreversible secondary amine bond.[10]

The principal advantage of this method is its potential for higher specificity. By carefully controlling the reaction pH, it is possible to preferentially target the N-terminal α-amine of a protein, whose pKa is typically lower (pKa ~8) than that of the ε-amines of lysine side chains (pKa ~10-11).[13]

Quantitative Performance Comparison

The selection of an amine-reactive chemistry should be based on a careful consideration of the biomolecule, the desired stability of the conjugate, and the experimental conditions.

FeatureCarboxylic Acid (+EDC/NHS)NHS EsterIsothiocyanateReductive Amination
Reactive Group Carboxylic AcidN-Hydroxysuccinimide EsterIsothiocyanateAldehyde / Ketone
Target Residue Primary AminesPrimary AminesPrimary AminesPrimary Amines
Resulting Bond AmideAmideThioureaSecondary Amine
Optimal pH Activation: 4.5-6.0Conjugation: 7.2-8.5[8]7.2-8.5[1]9.0-9.5[1]Schiff Base: ~6-7Reduction: ~6-8[10]
Reaction Speed Moderate (activation step required)Fast[]Slow to Moderate[14]Moderate to Slow
Bond Stability Very High[12]Very High[]Very High[10][12]Very High[10]
Key Advantage Stable, low-cost precursor[6]Simple, one-step reaction[6]High bond stability; more resistant to hydrolysis than NHS esters[1][10]High efficiency; potential for N-terminal specificity[10][12][13]
Key Disadvantage Two-step process; requires optimization[6]Susceptible to hydrolysis; less stable for storage[1][6][10]Requires higher pH; slower reaction[1]Two-step process; requires reducing agent[10]

Experimental Protocols

The following protocols are provided as self-validating systems. Successful conjugation should always be confirmed by analytical methods such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 1: Two-Step Conjugation of Azido-PEG-COOH to a Protein

This protocol describes the activation of a carboxylic acid-terminated PEG linker and subsequent conjugation to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS or MES, pH 7.4)

  • Azido-PEG-CH2CO2H

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of Azido-PEG-CH2CO2H in anhydrous DMSO. Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[15]

  • Protein Preparation: Prepare the protein solution at 1-10 mg/mL. If the protein is not in an amine-free buffer, perform a buffer exchange into PBS.

  • Activation of PEG Linker: In a separate microfuge tube, combine the Azido-PEG-COOH (e.g., 20-fold molar excess over the protein), EDC (e.g., 40-fold molar excess), and Sulfo-NHS (e.g., 40-fold molar excess) in Activation Buffer. Incubate for 15-30 minutes at room temperature.[4][15]

  • Conjugation Reaction: Immediately add the activated PEG linker solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10%.[15]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4]

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.[3][10]

  • Purification: Remove excess reagent and byproducts using a desalting column or dialysis.[3]

Protocol 2: One-Step Conjugation of an Azido-PEG-NHS Ester to a Protein

This protocol outlines the direct conjugation of a pre-activated NHS ester linker to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Equilibrate the vial of Azido-PEG-NHS Ester to room temperature before opening to prevent moisture condensation.[11] Immediately before use, dissolve the reagent in anhydrous DMSO to a stock concentration (e.g., 10 mM). Do not store the solution.[16]

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved Azido-PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10%.[3]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice, with gentle stirring.[16]

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.[3]

  • Purification: Purify the conjugate by size-exclusion chromatography (e.g., a desalting column).[3]

Visualization of Experimental Workflow

The decision to choose a specific amine conjugation chemistry is a function of the stability of the biomolecule, the required reaction efficiency, and the desired properties of the final conjugate.

Decision_Workflow start Start: Need to Conjugate to a Primary Amine default Standard Choice: NHS Ester Chemistry start->default consider_alt Consider Alternatives default->consider_alt hydrolysis_q Is Hydrolysis a Major Concern? consider_alt->hydrolysis_q Yes proceed_nhs Proceed with NHS Ester or Activated Carboxylic Acid consider_alt->proceed_nhs No stability_q Need Very High Stability & Control? hydrolysis_q->stability_q No isothio Use Isothiocyanate hydrolysis_q->isothio Yes charge_q Need to Preserve Amine Charge? stability_q->charge_q No reductive Use Reductive Amination stability_q->reductive Yes imido Use Imidoester charge_q->imido Yes charge_q->proceed_nhs No

Caption: Decision-making workflow for selecting an amine conjugation chemistry.

Conclusion

While this compound is a powerful and versatile tool for bioconjugation, its reliance on a two-step activation and coupling process presents certain experimental considerations. The choice of an alternative is a trade-off between the convenience of a one-step reaction with a pre-activated but more labile reagent (NHS-PEG-Azide) and the greater control and stability offered by alternative chemistries like reductive amination or isothiocyanate coupling.[1][6] For applications where preserving the native charge of the amine is critical for biological function, imidoester chemistry stands out as a unique solution.[2][10] Ultimately, researchers must weigh the specific requirements of their experimental system—including the stability of their biomolecule, workflow efficiency, and desired endpoint characteristics—to make an informed decision and ensure the successful synthesis of well-defined, functional bioconjugates.

References

A Senior Application Scientist's Guide to Ligation Chemistries: Azide-Alkyne Cycloaddition vs. The Field

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of molecules is a cornerstone of innovation. The choice of ligation chemistry can profoundly impact the success of an experiment, the efficacy of a therapeutic, or the accuracy of a diagnostic. This guide provides an in-depth comparison of the premier ligation technologies, anchored in the principles of bioorthogonality and efficiency. We will dissect the nuances of the Nobel Prize-winning azide-alkyne cycloaddition reactions and contrast them with other widely used methods, offering field-proven insights to guide your experimental design.

The Contenders: A Quartet of Powerful Ligation Chemistries

At the forefront of bioconjugation, four major classes of reactions dominate the landscape:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click" reaction, prized for its exceptional efficiency and selectivity.[1][][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free variant of the click reaction, offering biocompatibility for live-cell and in vivo applications.[4][5][][7]

  • NHS Ester-Amine Coupling: A workhorse of bioconjugation, forming stable amide bonds with primary amines.[8][9][10]

  • Maleimide-Thiol Chemistry: A highly selective method for targeting cysteine residues, crucial for site-specific modifications.[11][12][13]

Each of these chemistries possesses a unique set of strengths and weaknesses. The optimal choice is not a one-size-fits-all solution but rather a decision dictated by the specific demands of the biological system and the desired outcome.

At a Glance: Comparative Analysis of Ligation Chemistries

For a rapid assessment, the following table summarizes the key performance characteristics of each ligation chemistry.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)NHS Ester-Amine CouplingMaleimide-Thiol Chemistry
Reaction Type [3+2] Cycloaddition[3+2] CycloadditionNucleophilic Acyl SubstitutionMichael Addition
Reactive Partners Azide + Terminal AlkyneAzide + Strained CyclooctyneNHS Ester + Primary AmineMaleimide + Thiol (Sulfhydryl)
Bond Formed 1,4-disubstituted 1,2,3-Triazole1,2,3-TriazoleAmideThioether (Thiosuccinimide)[11]
Biocompatibility Limited in living systems due to copper cytotoxicity[14]Excellent for live-cell and in vivo applications[4][5][][15]Good, but susceptible to hydrolysis in aqueous environments[9][16]Good, but potential for off-target reactions and reversibility[11][12]
Reaction Kinetics Very Fast (10^7 to 10^8-fold acceleration over uncatalyzed reaction)[1]Fast, dependent on the strain of the cyclooctyneModerate, pH-dependent[8][9]Very Fast at neutral pH[11][13]
Selectivity Excellent (Bioorthogonal)Excellent (Bioorthogonal)Good for primary amines, but can react with other nucleophiles at high pHExcellent for thiols at pH 6.5-7.5[11][13]
Stability of Linkage Very High[17]Very High[17]Very High (Amide bond)[17]Moderate to Low (prone to retro-Michael reaction and hydrolysis)[17]

Delving Deeper: Mechanistic Insights and Experimental Considerations

A nuanced understanding of the underlying mechanisms is paramount for troubleshooting and optimizing your ligation strategy.

The Azide-Alkyne Cycloaddition Family: A Tale of Two Clicks

The reaction between an azide and an alkyne to form a stable triazole ring is a cornerstone of modern bioconjugation.[15]

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful tool for robustly linking molecules in vitro. Its mechanism, which proceeds through a dinuclear copper intermediate, ensures high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[3][18] This reaction is remarkably fast and tolerant of a wide range of functional groups and solvents.[1]

However, the reliance on a copper(I) catalyst is its Achilles' heel for in vivo applications. Copper ions can be cytotoxic, limiting its use in live cells.[14][19]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Azide R1-N3 Intermediate Copper Acetylide Intermediate Azide->Intermediate Cycloaddition Alkyne R2-C≡CH Alkyne->Intermediate Coordination Cu_I Cu(I) Cu_I->Intermediate Product 1,4-Triazole Product Intermediate->Product Protonolysis

Caption: The CuAAC reaction mechanism.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the toxicity of copper, the Bertozzi group developed SPAAC, a bioorthogonal reaction that leverages the ring strain of cyclooctynes to accelerate the cycloaddition with azides without a catalyst.[4][5][][7] This innovation opened the door for "click chemistry" in living systems.[15]

The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne, with more strained derivatives exhibiting faster kinetics.[7] While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has made SPAAC a highly competitive alternative for in vivo studies.[7]

SPAAC_Mechanism cluster_reactants Reactants Azide R1-N3 TransitionState [3+2] Transition State Azide->TransitionState Cyclooctyne Strained Cyclooctyne Cyclooctyne->TransitionState Product Triazole Product TransitionState->Product

Caption: The SPAAC reaction mechanism.

The Classical Conjugators: NHS Esters and Maleimides

Long before the advent of click chemistry, NHS ester and maleimide chemistries were the mainstays of bioconjugation.

3. NHS Ester-Amine Coupling

This method relies on the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine, typically found on lysine residues or the N-terminus of proteins, to form a stable amide bond.[8][10] The reaction is straightforward but highly pH-dependent, with an optimal range of pH 7.2 to 8.5.[8][16] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[9][16]

NHS_Ester_Mechanism cluster_reactants Reactants NHS_Ester R1-NHS Ester Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Hydrolysis Hydrolysis NHS_Ester->Hydrolysis pH > 8.5 Amine R2-NH2 Amine->Tetrahedral_Intermediate Nucleophilic Attack Product Amide Bond Tetrahedral_Intermediate->Product Byproduct NHS Tetrahedral_Intermediate->Byproduct

Caption: The NHS Ester-Amine reaction mechanism.

4. Maleimide-Thiol Chemistry

The reaction between a maleimide and a thiol group, present on cysteine residues, proceeds via a Michael addition to form a stable thioether bond.[11][12][13] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[11][13] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[11]

A critical consideration for maleimide-thiol conjugates is the stability of the resulting thioether linkage. It is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which can lead to deconjugation.[17] Furthermore, the maleimide ring can undergo hydrolysis at higher pH.[20]

Maleimide_Thiol_Mechanism cluster_reactants Reactants Maleimide R1-Maleimide Product Thioether Bond Maleimide->Product Thiol R2-SH Thiol->Product Michael Addition (pH 6.5-7.5) Retro_Michael Retro-Michael Reaction Product->Retro_Michael Thiol Exchange

Caption: The Maleimide-Thiol reaction mechanism.

Experimental Protocols: From Theory to Practice

To ensure the successful implementation of these chemistries, meticulous adherence to validated protocols is essential.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for the labeling of a protein with a fluorescent dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Alkyne-functionalized fluorescent dye

  • Copper(II) sulfate (CuSO4) stock solution

  • Sodium ascorbate stock solution (freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the alkyne-functionalized dye.

  • Prepare the Catalyst Premix: In a separate tube, premix the CuSO4 and THPTA ligand solutions.[21] The ligand helps to stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the protein-dye mixture, followed immediately by the CuSO4/THPTA premix. The final concentration of copper is typically in the range of 50-100 µM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purification: Purify the labeled protein from excess reagents using size-exclusion chromatography.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the labeling of cell surface glycans.

Materials:

  • Cells with metabolically incorporated azido sugars

  • Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)

  • Phosphate-buffered saline (PBS)

  • Imaging system

Procedure:

  • Cell Preparation: Culture cells and supplement the medium with an appropriate azido sugar (e.g., Ac4ManNAz) for 24-48 hours to allow for metabolic incorporation.[4]

  • Labeling: Wash the cells with PBS to remove unincorporated azido sugars. Add the cyclooctyne-functionalized probe to the cells in fresh media.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.[4]

  • Washing: Wash the cells several times with PBS to remove the unreacted probe.

  • Imaging: Image the labeled cells using a suitable fluorescence microscope.

Protocol 3: General Procedure for NHS Ester-Amine Coupling

This protocol describes the labeling of an antibody with biotin.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester functionalized biotin

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis or desalting column)

Procedure:

  • Prepare the NHS Ester Solution: Dissolve the NHS-ester functionalized biotin in anhydrous DMSO or DMF to create a stock solution.[10]

  • Adjust pH: Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., sodium bicarbonate).

  • Conjugation: Add a 10- to 20-fold molar excess of the NHS ester solution to the antibody solution.[9] Keep the final concentration of the organic solvent below 10% to prevent protein denaturation.[9]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[10]

  • Quenching: Quench the reaction by adding the quenching solution.

  • Purification: Purify the biotinylated antibody using dialysis or a desalting column.

Protocol 4: General Procedure for Maleimide-Thiol Chemistry

This protocol details the conjugation of a peptide to a carrier protein.

Materials:

  • Thiol-containing peptide

  • Maleimide-activated carrier protein

  • Reaction buffer (e.g., phosphate buffer, pH 7.0, containing EDTA)

  • Quenching solution (e.g., cysteine or 2-mercaptoethanol)

  • Purification system

Procedure:

  • Prepare the Reactants: Dissolve the thiol-containing peptide and the maleimide-activated carrier protein in the reaction buffer. It is crucial to use a buffer between pH 6.5 and 7.5.[13]

  • Conjugation: Mix the peptide and carrier protein solutions.

  • Incubation: Incubate the reaction at room temperature for 2 hours.

  • Quenching: Add an excess of the quenching solution to cap any unreacted maleimide groups.

  • Purification: Purify the conjugate to remove excess peptide and quenching reagent.

Conclusion: Making an Informed Choice

The selection of a ligation chemistry is a critical decision that requires a thorough understanding of the reaction's mechanism, kinetics, and biocompatibility.

  • For in vitro applications demanding high efficiency and a robust linkage, CuAAC remains a top contender. Its speed and selectivity are unparalleled, provided the biological system can tolerate the copper catalyst.

  • When working with living cells or in vivo models, SPAAC is the gold standard. Its bioorthogonality and the ever-expanding library of strained cyclooctynes make it a versatile and powerful tool.

  • NHS ester-amine coupling is a reliable and well-established method for modifying primary amines, resulting in a highly stable amide bond. Careful control of pH is essential to maximize efficiency and minimize hydrolysis.

  • For site-specific modification of cysteine residues, maleimide-thiol chemistry offers excellent selectivity. However, researchers must be mindful of the potential for retro-Michael addition and hydrolysis, which can compromise the stability of the conjugate.

By carefully considering the factors outlined in this guide, researchers can confidently select the optimal ligation chemistry to advance their scientific endeavors.

References

analytical techniques for validating Azido-PEG2-CH2CO2H products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Validation of Azido-PEG2-CH2CO2H

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Heterobifunctional Linkers in Modern Bioconjugation

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker molecule is not merely a spacer but a critical component dictating the efficacy, stability, and safety of the final conjugate.[] this compound is a premier example of a heterobifunctional, discrete PEG (dPEG®) linker, engineered for precision.[2][3] It features two distinct reactive handles: a terminal azide group for bioorthogonal "Click Chemistry" and a carboxylic acid for stable amide bond formation with primary amines.[4] The discrete nature of its two-unit polyethylene glycol chain eliminates the polydispersity inherent in traditional polymers, ensuring batch-to-batch consistency and simplifying analytical characterization.[5]

The absolute validation of this linker's identity, purity, and stability is non-negotiable. An impurity, such as a molecule lacking one of the functional groups or having an incorrect PEG length, can lead to failed conjugations, heterogeneous products, and compromised therapeutic performance.[6][7] This guide provides a comprehensive comparison of the essential analytical techniques required to fully validate this compound, explaining the causality behind each method and presenting them as self-validating systems for researchers, scientists, and drug development professionals.

The Analytical Validation Workflow: A Multi-Pronged Approach

A robust validation strategy does not rely on a single technique. Instead, it employs a suite of orthogonal methods, where each technique provides a unique and complementary piece of the puzzle. This ensures that the molecule's identity, purity, and structural integrity are confirmed with the highest degree of confidence.

Validation_Workflow cluster_0 Primary Structure & Identity Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Final Product Release NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) NMR->MS Confirm backbone HPLC HPLC Analysis (RP-HPLC with ELSD/CAD) MS->HPLC Confirm exact mass FTIR FTIR Spectroscopy FTIR->NMR Proceed if functional groups present CoA Certificate of Analysis (CoA Generation) HPLC->CoA Quantify purity Raw_Material This compound (Synthesized Lot) Raw_Material->FTIR Quick ID HPLC_Workflow SamplePrep 1. Sample Preparation Dissolve sample in Mobile Phase A Injection 2. HPLC Injection Inject precise volume (e.g., 10 µL) SamplePrep->Injection Separation 3. RP-HPLC Separation C18 Column Water/Acetonitrile Gradient Injection->Separation Detection 4. Detection ELSD or CAD Separation->Detection DataAnalysis 5. Data Analysis Integrate peaks, calculate area % Detection->DataAnalysis PurityReport 6. Purity Result Report % Purity DataAnalysis->PurityReport

References

A Senior Application Scientist's Guide to Heterobifunctional Linkers: From Rational Design to Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the covalent linkage of two distinct molecular entities is a cornerstone of innovation. Heterobifunctional linkers are the sophisticated chemical tools that make this precision possible. Unlike their homobifunctional counterparts which possess identical reactive groups, heterobifunctional linkers feature two different reactive ends.[1][2][3] This intrinsic asymmetry is their greatest strength, enabling controlled, sequential reactions that minimize the unwanted polymerization and self-conjugation common in single-step procedures.[1][2][3][4]

This guide provides an in-depth comparison of heterobifunctional linker technologies, moving beyond a simple catalog of reagents to explain the causality behind experimental choices. We will explore their critical role in pioneering applications such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols to inform your selection and experimental design.[5][6][7]

The Anatomy of a Heterobifunctional Linker

At its core, a heterobifunctional linker consists of three key components: two distinct reactive groups and a spacer arm that bridges them. The choice of each component is a critical design parameter that dictates the linker's utility, stability, and the properties of the final conjugate.

  • Reactive Group 1 & 2 : These are the workhorses of the linker, designed to react with specific functional groups on the target biomolecules (e.g., primary amines on lysine residues, sulfhydryls on cysteines).[4] The orthogonality of these groups allows for a two-step conjugation, providing exceptional control over the reaction.[1][4]

  • Spacer Arm : The spacer arm dictates the distance between the two conjugated molecules. Its length, flexibility, and chemical nature (e.g., hydrophilic polyethylene glycol (PEG) chains vs. hydrophobic alkyl chains) can significantly impact the stability, solubility, and biological activity of the final construct.[5][8] Spacers can also be designed to be cleavable under specific physiological conditions (e.g., in the acidic environment of a lysosome or by specific enzymes), allowing for controlled release of a payload.[8][9]

Caption: General structure of a heterobifunctional linker.

Comparative Analysis of Key Linker Chemistries

The selection of a linker is dictated by the available functional groups on the molecules to be conjugated and the desired stability of the resulting bond. The following table provides a comparative overview of the most common classes of heterobifunctional linkers.

Linker ClassReactive Group 1 (Target)Reactive Group 2 (Target)Key Features & AdvantagesCommon ApplicationsExample Reagents
Amine-to-Sulfhydryl NHS Ester (Primary Amines, e.g., Lysine)Maleimide (Sulfhydryls, e.g., Cysteine)Most common and widely used chemistry; high reactivity and well-established protocols.[4]Antibody-Drug Conjugates (ADCs), protein-protein conjugation, immunogen preparation.[4][10]SMCC, Sulfo-SMCC, SMPB, EMCS[4][11][12]
Amine-to-Carbonyl Hydrazide (Aldehydes/Ketones)NHS Ester (Primary Amines)Ideal for conjugating to glycoproteins after periodate oxidation to create aldehyde groups.[4]Glycoprotein labeling, surface modification.MPBH, PDPH[4]
Photoreactive NHS Ester or Sulfhydryl-reactive groupAryl Azide, Diazirine (Non-specific C-H bonds upon UV activation)Allows for capturing transient or weak interactions by "trapping" binding partners in situ.[4][13][14]Photoaffinity labeling, studying protein-protein and protein-nucleic acid interactions.[11][13]HSAB, NHS-ASA, SDA[4][15]
Click Chemistry Azide or AlkyneNHS Ester or other specific groupBioorthogonal reaction with high specificity and efficiency under mild, biocompatible conditions.[16][17]Complex bioconjugations, ADCs, PROTAC synthesis, labeling of cells and tissues.[8][18][19]DBCO-NHS, Azide-PEG-NHS[]

Spotlight on Key Applications

The versatility of heterobifunctional linkers has made them indispensable in cutting-edge therapeutic and research areas.

Antibody-Drug Conjugates (ADCs)

ADCs represent a powerful class of therapeutics that deliver highly potent cytotoxic drugs directly to cancer cells, leveraging the specificity of a monoclonal antibody.[7] The linker is a critical component that connects the antibody to the drug payload.[9]

  • Causality : The choice between a cleavable and non-cleavable linker dictates the drug release mechanism.[8] A non-cleavable linker, like the one used in T-DM1, ensures the payload is released only after the entire ADC is internalized and the antibody is degraded in the lysosome.[9] This provides high plasma stability and reduces off-target toxicity.[8] Conversely, cleavable linkers are designed to release the drug upon encountering specific triggers in the tumor microenvironment, such as low pH or specific enzymes.[8][9]

Caption: Structure of an Antibody-Drug Conjugate (ADC).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's own protein disposal machinery (the ubiquitin-proteasome system) to selectively destroy disease-causing proteins.[6][21] A PROTAC consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6][22]

  • Causality : The PROTAC does not inhibit the target protein directly. Instead, it acts as a bridge, forming a ternary complex between the target protein and the E3 ligase.[6][21] This proximity allows the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome.[21] The linker's length, rigidity, and attachment points are paramount; an improperly designed linker can fail to produce a stable and productive ternary complex, rendering the PROTAC inactive.[22]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ligase E3->POI Ubiquitination PROTAC->E3 Degraded Degraded Peptides Proteasome->Degraded Degradation Ub Ubiquitin

Caption: Mechanism of PROTAC-mediated protein degradation.

Field-Proven Experimental Protocols

The following protocols provide detailed, self-validating methodologies for common applications of heterobifunctional linkers.

Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of an amine-containing protein (Protein A) to a sulfhydryl-containing protein (Protein B) using the water-soluble, amine-to-sulfhydryl crosslinker Sulfo-SMCC.[15] The two-step nature of this process is critical for preventing the formation of homodimers of Protein A.

Materials:

  • Protein A (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Protein B (containing a free sulfhydryl group) in a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • Sulfo-SMCC (N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0).

  • Desalting columns for buffer exchange and purification.

Methodology:

Step 1: Activation of Protein A with Sulfo-SMCC (Amine Reaction)

  • Preparation : Ensure Protein A is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing Tris or glycine will compete with the reaction and must be removed.

  • Linker Addition : Immediately before use, prepare a 10 mM stock solution of Sulfo-SMCC in water. Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein A solution.

    • Causality: A molar excess ensures efficient modification of the available primary amines on Protein A. The exact ratio should be optimized to control the degree of labeling.

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching (Optional but Recommended) : Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted Sulfo-SMCC. Incubate for 15 minutes.

  • Purification : Immediately remove excess, non-reacted, and quenched Sulfo-SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5). The purified product is now maleimide-activated Protein A.

    • Causality: This purification step is the cornerstone of the two-step process. It prevents the Sulfo-SMCC from crosslinking Protein B to itself in the next step. The maleimide group is susceptible to hydrolysis, so this step should be performed promptly.

Step 2: Conjugation of Maleimide-Activated Protein A to Protein B (Sulfhydryl Reaction)

  • Conjugation : Immediately add the purified, maleimide-activated Protein A to the sulfhydryl-containing Protein B. The molar ratio should be optimized but often starts at a 1:1 to 5:1 excess of activated Protein A.

  • Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Final Purification : Purify the final conjugate (Protein A-Protein B) from unreacted components using an appropriate method, such as size-exclusion chromatography (SEC).

Two_Step_Conjugation_Workflow ProtA Protein A (in Amine-Free Buffer) AddLinker Add Sulfo-SMCC (10-50x molar excess) ProtA->AddLinker Incubate1 Incubate (30-60 min, RT) AddLinker->Incubate1 Purify1 Purify via Desalting Column (Removes excess linker) Incubate1->Purify1 ActivatedA Maleimide-Activated Protein A Purify1->ActivatedA Combine Combine Activated A + B ActivatedA->Combine ProtB Protein B (with free sulfhydryl) ProtB->Combine Incubate2 Incubate (1-2 hr, RT) Combine->Incubate2 Purify2 Final Purification (e.g., SEC) Incubate2->Purify2 FinalProduct Final Conjugate (Protein A - Protein B) Purify2->FinalProduct

Caption: Workflow for a two-step protein-protein conjugation.

Protocol 2: In-Cell Photo-Crosslinking using SDA Linkers

This protocol provides a general workflow for identifying protein-protein interactions within living cells using a membrane-permeable, photoreactive heterobifunctional crosslinker like SDA (Succinimidyl diazirine).[15]

Materials:

  • Suspension or adherent cells.

  • Phosphate-Buffered Saline (PBS).

  • SDA (Succinimidyl 4,4'-azipentanoate) or similar photoreactive linker.

  • DMSO (for dissolving the linker).

  • UV Lamp (365 nm).

  • Quenching solution (e.g., 1M DTT or Tris).

  • Cell lysis buffer.

Methodology:

  • Cell Preparation : Harvest and wash cells, then resuspend them in PBS at an appropriate density.

  • Linker Incubation : Prepare a fresh stock solution of SDA in DMSO. Add the SDA solution to the cell suspension to a final concentration of 0.5-2 mM. Incubate for 10-30 minutes at room temperature in the dark.

    • Causality: The NHS-ester end of the SDA linker will react with primary amines on cellular proteins during this dark incubation. Keeping the sample dark is critical to prevent premature activation of the photoreactive diazirine group.

  • Photoactivation : Place the cell suspension on ice and expose it to UV light (e.g., 365 nm) for 15-30 minutes.

    • Causality: The UV energy activates the diazirine group, which forms a highly reactive carbene intermediate. This intermediate will non-selectively insert into nearby C-H bonds, covalently trapping any proteins that are interacting with the initially labeled "bait" protein.[4][14]

  • Quenching : Add the quenching solution to scavenge any unreacted crosslinker.

  • Downstream Analysis : Pellet the cells and lyse them using a suitable buffer. The crosslinked protein complexes can now be analyzed by techniques such as immunoprecipitation followed by western blotting or mass spectrometry to identify the interaction partners.

References

The Strategic Application of Azido-PEG2-CH2CO2H in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rational design of sophisticated biomolecular conjugates, from antibody-drug conjugates (ADCs) to targeted nanoparticle systems, hinges on the judicious selection of the linker molecule. This component, while seemingly a simple bridge, profoundly dictates the solubility, stability, pharmacokinetics, and ultimately, the therapeutic efficacy of the final construct. Among the vast arsenal of available linkers, short-chain heterobifunctional molecules like Azido-PEG2-CH2CO2H have carved out a significant niche.

This guide provides an in-depth, objective comparison of this compound with other common linker alternatives, supported by a synthesis of experimental data from published research. We will explore the causal relationships behind experimental choices, offering field-proven insights into why a short, hydrophilic linker can be a strategic advantage in some contexts and a limitation in others.

The Core Utility of this compound: A Tale of Two Ends

This compound, also known as 8-Azido-3,6-dioxaoctanoic acid, is a heterobifunctional linker. Its value lies in its two distinct reactive termini separated by a discrete two-unit polyethylene glycol (PEG) chain.

  • The Azide Terminus: This functional group is the cornerstone of its utility in "click chemistry".[1] The azide group is remarkably stable under most biological conditions, yet it reacts with exceptional efficiency and specificity with alkyne-containing molecules.[2] This bioorthogonal reaction, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the precise and stable covalent attachment of payloads, imaging agents, or other biomolecules.[3]

  • The Carboxylic Acid Terminus: The terminal carboxyl group provides a versatile handle for conjugation to primary amines, such as the lysine residues on the surface of proteins and antibodies. This reaction is typically mediated by carbodiimide chemistry, using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond.

The short PEG2 spacer imparts a degree of hydrophilicity, which can be beneficial for mitigating the aggregation often associated with hydrophobic drug payloads, without adding significant steric bulk.[4][5]

Comparative Analysis: this compound vs. Alternative Linkers

The selection of a linker is a multi-faceted decision, balancing the need for stability, solubility, and optimal biological activity. Here, we compare the performance characteristics of a short-chain azido-PEG linker with other prevalent options.

Case Study 1: Antibody-Drug Conjugates (ADCs) - The Impact of PEG Length

In ADC development, the linker length is a critical parameter that influences the drug-to-antibody ratio (DAR), pharmacokinetics (PK), and in vivo efficacy.[6] While hydrophobic linkers have been traditionally used, there is a growing trend towards incorporating hydrophilic PEG spacers to improve the biophysical properties of ADCs, especially those with high DARs.[4][6]

Table 1: Impact of PEG Linker Length on Key ADC Performance Metrics

FeatureShort PEG Linker (e.g., PEG2-PEG4)Intermediate/Long PEG Linker (e.g., PEG8-PEG12+)Rationale & Key Findings
In Vitro Cytotoxicity Generally maintains high potencyCan sometimes lead to a reduction in potencyLonger PEG chains can introduce steric hindrance, potentially impeding the interaction of the payload with its intracellular target.[6][7] A shorter linker may be advantageous for smaller payloads where target accessibility is paramount.[5]
Pharmacokinetics (PK) Faster clearance, shorter plasma half-lifeSlower clearance, longer plasma half-lifeThe hydrodynamic radius of the ADC increases with PEG length, reducing renal clearance and prolonging circulation.[6][7]
Tumor Accumulation Lower tumor exposureSignificantly higher tumor exposure and retentionThe extended plasma half-life afforded by longer PEG chains leads to greater accumulation of the ADC in the tumor tissue via the enhanced permeability and retention (EPR) effect.[6][7]
Propensity for Aggregation Higher, especially with hydrophobic payloadsLowerThe hydrophilic nature of the PEG chain counteracts the hydrophobicity of the payload, reducing the likelihood of aggregation, a critical factor for manufacturability and safety.[4][5]

Expertise & Experience: The data suggests a clear trade-off. For ADCs where maximizing in vitro potency is the primary concern and the payload has reasonable solubility, a short linker like this compound can be an excellent choice. However, for highly hydrophobic payloads or when prolonged in vivo circulation and tumor accumulation are required to achieve efficacy, a longer PEG chain is generally superior.[6][7] The optimal length often represents a balance between these competing factors.

Case Study 2: Surface Functionalization of Nanoparticles - The Role of the Spacer

The surface chemistry of nanoparticles dictates their interaction with biological systems. PEGylation is a standard strategy to impart "stealth" characteristics, reducing opsonization and clearance by the immune system.[8] The length of the PEG spacer can also influence the accessibility of targeting ligands on the nanoparticle surface.

Table 2: Influence of PEG Spacer Length on Nanoparticle Targeting Efficiency

PEG Linker LengthTargeting Efficiency in Cell Lines (e.g., DC2.4)Targeting Efficiency in Primary Cells (e.g., BMDCs)Rationale & Key Findings
Short (e.g., 0.65 kDa) HighLowIn simpler in vitro models, shorter linkers may be sufficient for target engagement.[8][9]
Long (e.g., 5 kDa) ModerateHighIn a more complex biological environment with a biomolecular corona, a longer PEG spacer is often required to extend the targeting ligand beyond this protein layer, ensuring its accessibility to cell surface receptors.[8][9]

Trustworthiness: These findings underscore that the optimal linker choice is context-dependent. While a short linker might perform well in initial cell-based assays, it may fail in a more complex in vivo setting. Therefore, it is crucial to validate linker performance in systems that more closely mimic the intended application environment.

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate comparative data must be robust and self-validating. Below are representative methodologies for the key experiments discussed.

Protocol 1: Two-Step ADC Synthesis using this compound

This protocol first attaches the linker to the antibody via lysine residues, followed by a click chemistry reaction to conjugate the payload.

Diagram: ADC Synthesis Workflow

ADC_Synthesis cluster_step1 Step 1: Linker Activation & Conjugation cluster_step2 Step 2: Payload Conjugation (Click Chemistry) Linker This compound Activated_Linker Azido-PEG2-NHS Ester Linker->Activated_Linker Activation EDC_NHS EDC / NHS Azide_Ab Azide-Modified Antibody Activated_Linker->Azide_Ab Amide Bond Formation Antibody Antibody (-NH2) Antibody->Azide_Ab Payload Alkyne-Payload Final_ADC Final ADC Azide_Ab->Final_ADC SPAAC or CuAAC Payload->Final_ADC

Caption: Two-step synthesis of an ADC using this compound.

Methodology:

  • Linker Activation:

    • Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Add 1.5 equivalents of N-hydroxysuccinimide (NHS) and 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the reaction at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to Antibody:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is amine-free.

    • Add the activated Azido-PEG2-NHS ester solution to the antibody solution. A molar excess of 10-20 fold of the linker is a common starting point.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC), exchanging the antibody into a fresh buffer.

  • Payload Conjugation (Click Chemistry - SPAAC Example):

    • Dissolve the DBCO-functionalized payload in a compatible solvent (e.g., DMSO).

    • Add the payload solution to the azide-modified antibody.

    • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.

  • Final Purification:

    • Purify the final ADC using SEC to remove any unreacted payload and potential aggregates.

    • Characterize the final product by methods such as Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

Protocol 2: Nanoparticle Surface Functionalization

This protocol describes the functionalization of a nanoparticle with a carboxylated surface.

Diagram: Nanoparticle Functionalization Workflow

NP_Functionalization NP_COOH Carboxylated Nanoparticle Activated_NP NHS-Activated Nanoparticle NP_COOH->Activated_NP Activation EDC_NHS EDC / NHS PEG_NP Azide-Functionalized Nanoparticle Activated_NP->PEG_NP Amide Bond Formation Linker Amine-PEG-Azide Linker->PEG_NP Targeted_NP Targeted Nanoparticle PEG_NP->Targeted_NP Click Chemistry Ligand Alkyne-Targeting Ligand Ligand->Targeted_NP

Caption: General workflow for nanoparticle surface functionalization.

Methodology:

  • Nanoparticle Activation:

    • Disperse carboxylated nanoparticles in MES buffer (pH 6.0).

    • Add EDC and Sulfo-NHS to the nanoparticle suspension and incubate for 15-30 minutes at room temperature with mixing.

  • Linker Conjugation:

    • Add an amine-terminated PEG azide linker (e.g., Amine-PEG2-Azide) to the activated nanoparticle suspension.

    • Incubate for 2 hours at room temperature with mixing.

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl).

  • Purification:

    • Purify the azide-functionalized nanoparticles by centrifugation or tangential flow filtration to remove excess linker and reagents. Resuspend in a suitable buffer (e.g., PBS).

  • Targeting Ligand Attachment (Click Chemistry):

    • To the purified azide-nanoparticles, add an alkyne-functionalized targeting ligand (e.g., a peptide or small molecule).

    • If using CuAAC, add a copper (I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a ligand such as THPTA. For SPAAC, use a strained alkyne like DBCO or BCN.

    • Incubate for 1-4 hours at room temperature.

  • Final Purification and Characterization:

    • Purify the final targeted nanoparticles to remove unreacted ligand and reaction components.

    • Characterize the surface modification using techniques like Dynamic Light Scattering (DLS) for size and zeta potential, and FTIR or XPS to confirm the presence of the azide and ligand.

Conclusion: Making an Informed Decision

This compound is a powerful and versatile tool in the bioconjugationist's toolbox. Its utility in robust and efficient click chemistry reactions makes it a valuable asset for constructing complex biomolecular architectures. However, its short PEG chain presents a clear set of trade-offs.

The choice between this compound and a longer-chain alternative is not a matter of inherent superiority but of strategic alignment with the specific goals of the project. For applications where minimal steric hindrance and high in vitro potency are paramount, the short PEG2 linker is an excellent candidate. Conversely, when the objective is to enhance solubility, prolong in vivo circulation, and maximize target tissue accumulation, particularly for hydrophobic payloads, a longer PEG linker is often the more prudent choice. By understanding the underlying principles and carefully considering the comparative data, researchers can make an informed decision, optimizing their linker selection to engineer the next generation of targeted therapeutics and diagnostics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Azido-PEG2-CH2CO2H

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Briefing: The Critical Nature of Azide Disposal

Azido-PEG2-CH2CO2H is a bifunctional linker indispensable in modern bioconjugation and drug development.[1] However, the presence of the azide (-N₃) functional group places it in a category of energetically unstable compounds that demand rigorous handling and disposal protocols.[2] Improper disposal is not a procedural error; it is a critical safety failure that can lead to the formation of highly toxic and explosive compounds.

The primary directive for any researcher handling this reagent is to understand that direct disposal down the drain is strictly prohibited .[3][4] Azides can react with metals commonly found in plumbing, such as lead and copper, to form dangerously shock-sensitive and explosive heavy metal azides over time.[4][5][6] This guide provides a comprehensive, field-tested framework for the safe management, deactivation, and disposal of this compound waste streams, ensuring the safety of laboratory personnel and maintaining environmental compliance.

Hazard Profile and Risk Assessment

A thorough risk assessment begins with understanding the distinct hazards posed by the molecule's constituent parts. While Safety Data Sheets (SDS) for this specific compound can vary, with some classifying it as non-hazardous[7] and others as an acute toxin and irritant[8], a conservative approach that assumes the higher hazard level is mandatory for ensuring laboratory safety.

The organic azide moiety is the principal concern. Organic azides can be sensitive to decomposition from external energy sources like heat, shock, friction, and even light.[2] The stability of an organic azide is often assessed by the ratio of carbon atoms to nitrogen atoms (C/N ratio).[2] For this compound (C₆H₁₁N₃O₄), the C/N ratio is 6/3 or 2:1. While this ratio suggests a relatively higher degree of stability compared to nitrogen-rich azides, it does not eliminate the inherent risks of the azide functional group.[2]

ComponentHazard ClassCausality and Field Insights
Azido (-N₃) Group Energetic Material, Acute ToxinThe primary hazard. Can form explosive heavy metal azides with plumbing[4]. Reacts with acids to produce hydrazoic acid (HN₃), a highly toxic and explosive gas[2][3]. Must be chemically deactivated before final disposal.
PEG Linker Generally Low ToxicityThe polyethylene glycol (PEG) portion is biocompatible and water-soluble, which simplifies handling in aqueous solutions but does not mitigate the azide risk[9][10].
Carboxylic Acid (-COOH) Mild CorrosiveThe terminal carboxylic acid is a weak acid. While not highly corrosive, it can contribute to the overall reactivity profile and must be neutralized to a safe pH before final disposal[5].

Mandatory Personal Protective Equipment (PPE)

Given the potential for irritation and the severe consequences of azide exposure, a stringent PPE protocol is non-negotiable.

EquipmentStandard/SpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses or splash goggles.Protects against splashes of the chemical and potential shrapnel in the unlikely event of rapid decomposition.[4]
Hand Protection Nitrile gloves (check manufacturer's chemical resistance guide).Provides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.[11]
Body Protection Flame-resistant laboratory coat.Protects against skin exposure and provides a removable barrier in case of a spill.[4]
Additional (Task-Dependent) Face shield / Blast shield.Required when working with neat (undiluted) compound or performing deactivation of quantities greater than a few hundred milligrams.[4][11]

Waste Segregation: The First Line of Defense

Proper segregation at the point of generation is the most critical step in preventing accidental reactions in the waste container.

Waste Stream Incompatibility

This compound waste must be collected in a dedicated, clearly labeled container.[2][11] Mixing with incompatible waste streams can have catastrophic consequences.

Incompatible Waste ClassConsequence of MixingAuthoritative Source
Acids (All Strengths) Generates highly toxic and explosive hydrazoic acid (HN₃).[2][12]
Heavy Metal Salts/Solutions Forms dangerously shock-sensitive and explosive heavy metal azides.[4][6]
Halogenated Solvents Can form reactive and potentially explosive mixtures.[11]
Oxidizing & Reducing Agents Unpredictable and potentially violent reactions.[12]

The waste container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and must be labeled with a "Hazardous Waste" tag detailing all constituents.[12][13]

Disposal Decision Workflow

The choice between direct disposal (as collected hazardous waste) and chemical deactivation depends on the quantity and concentration of the azide. For the small quantities typical of research labs, chemical deactivation is the preferred and safest method.[3]

G cluster_assessment Waste Assessment cluster_protocol Disposal Protocol start This compound Waste Generated conc Is waste a dilute solution (<5% azide)? start->conc deactivate Proceed to Chemical Deactivation Protocol (Section 5) conc->deactivate  Yes   direct_disposal Collect in dedicated, labeled hazardous waste container. Do NOT attempt deactivation. conc->direct_disposal  No   (Neat compound or high concentration) collect_final Collect deactivated solution in waste container for EH&S pickup. Neutralize pH to 6-9. deactivate->collect_final

Caption: Disposal decision workflow for this compound waste.

Protocol: Chemical Deactivation of Azide Waste

This protocol is for the destruction of the azide functional group in dilute aqueous solutions (≤5%). This procedure must be performed in a certified chemical fume hood, behind a blast shield.[4] The mechanism involves the reaction of the azide with nitrous acid, which is generated in situ from sodium nitrite and a weak acid, to produce harmless nitrogen gas.[5][14]

Materials:

  • Dilute this compound waste solution

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 20% aqueous solution of sulfuric acid (or a similar non-halogenated acid)

  • Starch-iodide paper

  • pH paper or pH meter

  • Appropriately sized three-necked flask with a stirrer

Step-by-Step Methodology:

  • Setup: In a chemical fume hood, place the dilute azide waste solution into the three-necked flask equipped with a magnetic stirrer. Begin stirring.

  • Add Nitrite: Slowly add the 20% sodium nitrite solution to the stirring azide waste. Use approximately 1.5g of sodium nitrite for every 1g of azide estimated to be in the waste solution (a ~40% excess).[5]

  • Critical Step - Acid Addition: While stirring vigorously, add the 20% sulfuric acid solution dropwise. This order of addition is essential. Adding the acid to the nitrite/azide mixture ensures that the generated nitrous acid reacts immediately with the azide, preventing the accumulation of dangerous hydrazoic acid.[4][5] Continue adding acid until the solution is acidic to pH paper.

  • Reaction: You will observe the evolution of gas (nitrogen and nitrogen oxides). Continue stirring until the gas evolution ceases. This may take several hours.

  • Verification of Destruction: Test the solution for the presence of excess nitrite by dipping a piece of starch-iodide paper into the solution. If the paper turns blue, excess nitrite is present, indicating that all the azide has been consumed and the deactivation is complete.[5]

  • Neutralization: Once the reaction is complete, carefully neutralize the solution to a pH between 6 and 9 using a suitable base (e.g., dilute sodium hydroxide).[4]

  • Final Disposal: Transfer the neutralized, deactivated solution into your laboratory's aqueous hazardous waste container for collection by your institution's Environmental Health & Safety (EH&S) department.[4]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risk.

For Small Spills (< 250 mL of dilute solution in a fume hood):

  • Alert Personnel: Inform colleagues in the immediate area.

  • Containment: Confine the spill using absorbent pads. Do not use combustible materials like paper towels.

  • Decontamination: Clean the affected surfaces with a basic buffer solution (pH > 9) to prevent the formation of hydrazoic acid, followed by a final wipe-down with 70% ethanol.[11]

  • Collect Waste: All contaminated materials (absorbent pads, gloves, etc.) must be placed in a sealed bag or container, labeled as "azide contaminated waste," and disposed of through your institution's hazardous waste program.[11]

For Large Spills (or any spill outside a fume hood):

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Post "Do Not Enter" signs on the doors.

  • Notify: Contact your institution's emergency response or EH&S department immediately. Do not attempt to clean up a large spill yourself.[11]

By adhering to these scientifically grounded and field-validated procedures, researchers can safely harness the utility of this compound while ensuring the protection of themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling Azido-PEG2-CH2CO2H: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Azido-PEG2-CH2CO2H (CAS 882518-90-3). As a bifunctional linker widely used in bioconjugation, "click chemistry," and proteomics, its utility is matched by the significant hazards posed by its azido functional group. This document moves beyond a simple checklist to provide a deep, technically grounded framework for safe handling, rooted in the principles of causality and self-validating protocols.

Core Hazard Assessment: Understanding the "Why"

The safe handling of this compound requires understanding its dual chemical nature. The polyethylene glycol (PEG) chain renders it water-soluble, while the terminal azide group dictates its primary hazards.[1] The risks are not theoretical; they are intrinsic to the chemistry of the azide functional group.

  • Explosive Instability : Organic azides are energy-rich molecules that can decompose explosively with the input of external energy such as heat, light, shock, friction, or pressure.[2][3] The stability of an organic azide is often assessed by its carbon-to-nitrogen (C/N) ratio. For this compound (C₆H₁₁N₃O₄), the C/N ratio is 6/3 = 2. Compounds with a low C/N ratio are considered more hazardous and should be handled with extreme caution, stored appropriately, and used promptly.[2][4]

  • Acute Toxicity : The azide ion is acutely toxic, with a mechanism of action and toxicity level often compared to cyanide.[5] Exposure can occur through inhalation, ingestion, or skin absorption, leading to symptoms ranging from dizziness and headache to severe respiratory distress and cardiac effects.[4][6]

  • Formation of Hazardous Byproducts :

    • Hydrazoic Acid : Mixing azides with acids results in the formation of hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance.[2][3]

    • Heavy Metal Azides : Contact with heavy metals, such as copper, lead, brass, or mercury, can form highly shock-sensitive and explosive metal azides.[2][7] This is a critical consideration for laboratory equipment and plumbing.

    • Halogenated Solvent Incompatibility : Azides must never be mixed with halogenated solvents like dichloromethane (DCM) or chloroform.[2][5] This combination can generate explosively unstable compounds such as diazidomethane and triazidomethane.[2][3]

Personal Protective Equipment (PPE): A Task-Based Approach

A one-size-fits-all approach to PPE is insufficient. The required level of protection must correspond to the specific task and the associated risk of exposure or energetic decomposition.

Task Engineering Controls Eye/Face Protection Hand Protection Body Protection Rationale
Weighing & Stock Solution Preparation Certified Chemical Fume HoodChemical Safety Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab CoatHighest risk of inhaling dust and aerosolized particles. A face shield protects against unexpected splashes during dissolution.[8][9]
Small-Scale Reaction (<1g) Certified Chemical Fume Hood, Portable Blast ShieldChemical Safety GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatThe blast shield provides a critical barrier against potential energetic decomposition during the reaction.[3][4]
Reaction Work-up & Purification Certified Chemical Fume HoodChemical Safety GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatProtects against splashes and exposure to the compound and various solvents used during extraction, washing, and chromatography.
Spill Cleanup Certified Chemical Fume Hood (if applicable)Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesFlame-Resistant Lab CoatEnhanced protection is necessary during spill management due to the increased risk of direct contact and aerosol generation.[7]

Detailed Operational and Disposal Plans

Adherence to standardized procedures is paramount for ensuring safety and experimental reproducibility.

Experimental Workflow: From Weighing to Reaction

This protocol outlines the essential, non-negotiable steps for handling the compound from solid form through to its use in a reaction.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase A 1. Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) B 2. Work Inside Fume Hood with Blast Shield in Place A->B C 3. Weigh Solid with Non-Metal Spatula B->C D 4. Prepare Solution in Appropriate Non-Halogenated Solvent C->D E 5. Initiate Reaction (e.g., Add to Alkyne for Click Chemistry) D->E Transfer Solution F 6. Monitor Reaction Progress Behind Blast Shield E->F G 7. Quench Reaction (If Applicable) F->G

Caption: Standard workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation : Before handling the compound, ensure a designated waste container for azide-containing materials is prepared and clearly labeled in the fume hood.

  • Don PPE : Wear all PPE as specified in the table above for the weighing task.

  • Work Area : Conduct all manipulations within a certified chemical fume hood with the sash at the lowest practical height. Place a portable blast shield between you and the experimental apparatus.[3]

  • Weighing : Use only non-metallic (plastic or ceramic) spatulas and weigh boats to dispense the solid compound.[2] Metal spatulas can form shock-sensitive metal azides upon contact.[2]

  • Dissolution : Slowly add the solid to a non-halogenated solvent in a suitable flask. Be aware of any potential exothermic reactions during dissolution.

  • Reaction : Once the compound is in solution, it can be transferred via syringe or cannula to the reaction vessel. Never use rotary evaporation to concentrate azide-containing solutions.[3]

  • Cleanup : Thoroughly decontaminate the spatula and work area with a suitable solvent (e.g., ethanol or isopropanol followed by water) and dispose of all contaminated materials (gloves, weigh boats, wipes) in the designated azide waste container.

Spill Management Protocol
  • Alert Personnel : Immediately alert all personnel in the laboratory.

  • Evacuate : If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Assess : From a safe distance, assess the extent of the spill. Do not proceed with cleanup if you are not trained or equipped to do so.

  • Cleanup (Small spill inside a fume hood) :

    • Wear appropriate PPE, including a face shield and heavy-duty gloves.

    • Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a plastic container using a plastic scoop.[8]

    • Seal the container, label it clearly as "Azide Spill Debris," and dispose of it as hazardous waste.

    • Decontaminate the area with soap and water.

Waste Disposal: A Critical Safety Checkpoint

Improper disposal is one of the most significant risks associated with azide chemistry. The formation of explosive metal azides in plumbing is a well-documented hazard.[7]

The Cardinal Rules of Azide Waste Management:

  • NEVER pour azide-containing solutions down the drain.[7]

  • ALWAYS segregate azide waste from all other waste streams, especially acidic waste.[2][10]

  • COLLECT all materials that have come into contact with the azide—including gloves, pipette tips, paper towels, and contaminated glassware rinsate—in a dedicated, clearly labeled, and sealed hazardous waste container.[6]

WasteSegregation cluster_waste Waste Characterization cluster_containers Designated Waste Containers Start Experiment Complete: Generate Waste is_azide Does it contain This compound? Start->is_azide is_liquid Aqueous or Organic Liquid? is_azide->is_liquid Yes non_azide Standard Lab Waste (Non-Azide) is_azide->non_azide No is_solid Solid Material? is_liquid->is_solid No azide_liquid LIQUID AZIDE WASTE (Keep pH Neutral) is_liquid->azide_liquid Yes azide_solid SOLID AZIDE WASTE is_solid->azide_solid Yes is_solid->non_azide No

Caption: Decision workflow for proper azide waste segregation.

For enhanced safety, consider chemical deactivation of the azide waste stream prior to disposal by converting the azide to a more stable amine using a reducing agent. This procedure should only be performed by trained personnel following a validated and risk-assessed standard operating procedure.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG2-CH2CO2H
Reactant of Route 2
Reactant of Route 2
Azido-PEG2-CH2CO2H

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.